Product packaging for Methyl 4-phenylpyridine-2-carboxylate(Cat. No.:CAS No. 18714-17-5)

Methyl 4-phenylpyridine-2-carboxylate

Cat. No.: B181838
CAS No.: 18714-17-5
M. Wt: 213.23 g/mol
InChI Key: YXRDMGUQHSRTEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl 4-phenylpyridine-2-carboxylate (CAS 18714-17-5) is a high-purity chemical building block featuring a phenylpyridine core structure, which is of significant interest in medicinal chemistry and materials science. This compound serves as a versatile precursor for the synthesis of diverse heterocyclic scaffolds, particularly in the development of potent and selective enzyme inhibitors. Research has demonstrated its application as a key intermediate in the structure-activity relationship (SAR) study of dipeptidyl peptidase-4 (DPP-4) inhibitors, which are a major class of therapeutics for type 2 diabetes . The compound's molecular structure incorporates both a methyl ester group, which is susceptible to hydrolysis and further derivatization, and an asymmetric phenylpyridine (ppy-type) skeleton that can confer distinct photophysical properties when coordinated to metal centers . Its solid form and well-defined characteristics make it convenient for handling and precise measurement in various synthetic processes. This product is intended for research applications as a pharmaceutical intermediate and organic synthesis building block. It is strictly for laboratory research use only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H11NO2 B181838 Methyl 4-phenylpyridine-2-carboxylate CAS No. 18714-17-5

Properties

IUPAC Name

methyl 4-phenylpyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c1-16-13(15)12-9-11(7-8-14-12)10-5-3-2-4-6-10/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXRDMGUQHSRTEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=CC(=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20609074
Record name Methyl 4-phenylpyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20609074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18714-17-5
Record name Methyl 4-phenylpyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20609074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physical and chemical properties of Methyl 4-phenylpyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-phenylpyridine-2-carboxylate is a heterocyclic compound of interest in medicinal chemistry and materials science due to its substituted pyridine framework. The presence of both a phenyl group and a methyl ester on the pyridine ring offers potential for diverse chemical modifications and biological interactions. This technical guide provides a summary of the known physical and chemical properties of this compound, based on currently available data. It should be noted that while computational data for this compound is accessible, detailed experimental characterization is not widely reported in the reviewed literature.

Chemical Structure and Properties

The chemical structure of this compound consists of a pyridine ring substituted with a phenyl group at the 4-position and a methyl carboxylate group at the 2-position.

Structure:

Computed Physical and Chemical Properties

Quantitative data for this compound is primarily available from computational predictions. These properties, sourced from the PubChem database, are summarized in the table below.[1]

PropertyValueSource
Molecular Formula C13H11NO2PubChem
Molecular Weight 213.23 g/mol PubChem
XLogP3 2.5PubChem
Hydrogen Bond Donor Count 0PubChem
Hydrogen Bond Acceptor Count 3PubChem
Rotatable Bond Count 2PubChem
Exact Mass 213.078978 g/mol PubChem
Monoisotopic Mass 213.078978 g/mol PubChem
Topological Polar Surface Area 39.2 ŲPubChem
Heavy Atom Count 16PubChem
Formal Charge 0PubChem
Complexity 259PubChem

Note: The data presented in this table are computationally derived and have not been experimentally verified in the cited literature.

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

A potential synthetic route could involve the following conceptual steps:

  • Synthesis of 4-phenylpyridine-2-carbonitrile: This could be achieved through a transition metal-catalyzed cross-coupling reaction, for instance, a Suzuki or Stille coupling between a dihalopyridine (e.g., 2-chloro-4-iodopyridine) and phenylboronic acid, followed by cyanation.

  • Hydrolysis to 4-phenylpyridine-2-carboxylic acid: The nitrile can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

  • Esterification: The resulting carboxylic acid can be esterified to the methyl ester using standard methods, such as Fischer esterification.

General Experimental Protocol: Fischer Esterification of a Pyridine Carboxylic Acid

The following is a general procedure for the acid-catalyzed esterification of a pyridine carboxylic acid, which could be adapted for the synthesis of this compound from its corresponding carboxylic acid precursor.

Materials:

  • 4-phenylpyridine-2-carboxylic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium bicarbonate (saturated solution)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-phenylpyridine-2-carboxylic acid in an excess of anhydrous methanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • After cooling to room temperature, remove the excess methanol under reduced pressure.

    • Neutralize the residue by carefully adding a saturated solution of sodium bicarbonate until the effervescence ceases.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl ester.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Note: This is a generalized protocol and the specific reaction conditions (e.g., reaction time, temperature, and purification method) would need to be optimized for this particular substrate.

Mandatory Visualizations

Proposed Synthesis Workflow

The following diagram illustrates a plausible workflow for the synthesis of this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product A 4-Phenylpyridine-2-carboxylic acid D Fischer Esterification (Reflux) A->D B Methanol B->D C H₂SO₄ (catalyst) C->D E Neutralization (NaHCO₃) D->E Cooling F Extraction E->F G Drying & Concentration F->G H Purification (Chromatography/Recrystallization) G->H I This compound H->I

Caption: Proposed workflow for the synthesis of this compound.

Spectroscopic Data

No experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound was found in the searched literature. Characterization of this compound would require obtaining such data upon its synthesis and purification. For reference, the NIST WebBook provides spectral data for related compounds such as 4-Pyridinecarboxylic acid, methyl ester, which may offer some comparative insights.[2]

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the reviewed literature regarding the biological activity or associated signaling pathways for this compound. Research into phenyl-pyridine-2-carboxylic acid derivatives has identified them as potential cell cycle inhibitors with selectivity for cancer cells, suggesting that this class of compounds may have interesting biological properties worth investigating.[3]

Conclusion

This compound is a compound for which physical and chemical properties are primarily based on computational models. While a plausible synthetic route can be devised from established chemical principles, detailed experimental procedures and characterization data are not currently well-documented in the public domain. This guide provides a foundational understanding of this molecule and highlights the need for further experimental investigation to fully elucidate its properties and potential applications. Researchers interested in this compound are encouraged to pursue its synthesis and characterization to contribute to the scientific knowledge base.

References

An In-depth Technical Guide to the Synthesis of Methyl 4-phenylpyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for Methyl 4-phenylpyridine-2-carboxylate, a valuable building block in pharmaceutical and materials science research. This document details two core synthetic strategies, providing step-by-step experimental protocols, quantitative data, and visual diagrams of the reaction workflows.

Introduction

This compound is a substituted pyridine derivative with significant potential in medicinal chemistry and materials science. Its rigid, aromatic structure makes it an attractive scaffold for the development of novel therapeutic agents and functional materials. This guide outlines two principal, high-yield synthetic routes to this compound: a Suzuki-Miyaura cross-coupling approach and a classical pyridine synthesis followed by esterification.

Pathway A: Suzuki-Miyaura Cross-Coupling

This modern and efficient pathway involves the palladium-catalyzed cross-coupling of a pre-functionalized pyridine ring with a phenyl group. The key steps are the synthesis of a halogenated pyridine-2-carboxylate intermediate, followed by the Suzuki-Miyaura reaction. Methyl 4-bromopyridine-2-carboxylate is a suitable starting material for this pathway.

Experimental Protocol: Synthesis of Methyl 4-bromopyridine-2-carboxylate

This protocol is adapted from established procedures for the synthesis of brominated pyridine derivatives.

Materials:

  • 4-bromopyridine hydrochloride

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Water

  • Iron(II) sulfate heptahydrate (FeSO₄·7H₂O)

  • Concentrated sulfuric acid (H₂SO₄)

  • Methyl pyruvate

  • Hydrogen peroxide (30% aqueous solution)

  • Ethyl acetate (EtOAc)

  • Heptane

  • Triethylamine

Procedure:

  • Dissolve 4-bromopyridine hydrochloride (3.06 mmol) in dichloromethane (20 mL).

  • Wash the solution with saturated aqueous sodium bicarbonate (2 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and adjust the volume to 45 mL with additional DCM.

  • To this solution, add water (3 mL), iron(II) sulfate heptahydrate (30.6 mmol), and concentrated sulfuric acid (9.18 mmol).

  • In a separate flask, cool a mixture of methyl pyruvate (46 mmol) to -10 °C and add hydrogen peroxide (30.6 mmol, 30% aq.).

  • Add the peroxide mixture to the DCM/water mixture under vigorous stirring, maintaining the temperature at -10 °C.

  • After 15 minutes, dilute the reaction mixture with ice water (100 mL) and extract with DCM (4 x 20 mL).

  • Combine the organic phases, dry with anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (gradient elution with ethyl acetate in heptane containing 0.5% triethylamine) to yield Methyl 4-bromopyridine-2-carboxylate.[1]

Experimental Protocol: Suzuki-Miyaura Coupling

This generalized protocol is based on standard conditions for the Suzuki-Miyaura coupling of halopyridines.

Materials:

  • Methyl 4-bromopyridine-2-carboxylate

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Triphenylphosphine (PPh₃) or other suitable ligand

  • Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃)

  • Toluene or 1,4-Dioxane

  • Water

Procedure:

  • In a reaction flask, combine Methyl 4-bromopyridine-2-carboxylate (1.0 equiv), phenylboronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(OAc)₂ at 2-5 mol% or Pd(PPh₃)₄ at 5 mol%), and a ligand if necessary (e.g., PPh₃ at 4-10 mol%).

  • Add a base, such as potassium carbonate (2.0 equiv).

  • Add a solvent system, typically a mixture of an organic solvent like toluene or 1,4-dioxane and water (e.g., 4:1 ratio).

  • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Pathway B: Pyridine Synthesis and Subsequent Esterification

This classical approach involves the construction of the 4-phenylpyridine-2-carboxylic acid skeleton, followed by esterification. While various named reactions exist for pyridine synthesis, such as the Kröhnke and Hantzsch methods, a direct, high-yield synthesis of 4-phenylpyridine-2-carboxylic acid can be challenging.[2] However, should the acid be synthesized or procured, the subsequent esterification is a standard and efficient transformation.

Experimental Protocol: Fischer Esterification of 4-phenylpyridine-2-carboxylic acid

This protocol is a standard Fischer esterification procedure.[3][4][5][6]

Materials:

  • 4-phenylpyridine-2-carboxylic acid

  • Methanol (MeOH)

  • Concentrated sulfuric acid (H₂SO₄) or Thionyl chloride (SOCl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend 4-phenylpyridine-2-carboxylic acid (1.0 equiv) in an excess of methanol, which acts as both the reagent and solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the mixture.

  • Heat the reaction mixture to reflux and stir for several hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and carefully wash with saturated aqueous sodium bicarbonate to neutralize the acid catalyst.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • If necessary, purify the crude product by recrystallization or column chromatography to yield this compound.

Data Presentation

ParameterPathway A (Suzuki Coupling)Pathway B (Esterification)Reference
Starting Materials Methyl 4-bromopyridine-2-carboxylate, Phenylboronic acid4-phenylpyridine-2-carboxylic acid, MethanolN/A
Key Reagents Palladium catalyst, Base (e.g., K₂CO₃)Acid catalyst (e.g., H₂SO₄)N/A
Typical Yield 70-95% (reported for similar couplings)>90% (for esterification step)[1]
Reaction Conditions 80-100 °C, inert atmosphereReflux temperature of methanol[3][4]
Purity High, after chromatographic purificationHigh, often requires purificationN/A

Visualization of Synthetic Pathways

Pathway A: Suzuki-Miyaura Coupling Workflow

G cluster_0 Synthesis of Starting Material cluster_1 Suzuki-Miyaura Coupling start_A 4-Bromopyridine product_A Methyl 4-bromopyridine-2-carboxylate start_A->product_A Oxidative Radical Addition reagent1 Methyl Pyruvate, H2O2, FeSO4 reagent1->product_A product_A2 Methyl 4-bromopyridine-2-carboxylate final_product This compound product_A2->final_product C-C Bond Formation reagent2 Phenylboronic Acid reagent2->final_product catalyst Pd Catalyst, Base catalyst->final_product

Caption: Workflow for the Suzuki-Miyaura synthesis of this compound.

Pathway B: Pyridine Synthesis and Esterification Workflow

G cluster_0 Pyridine Ring Synthesis cluster_1 Fischer Esterification start_B Appropriate Precursors (e.g., for Kröhnke Synthesis) product_B 4-phenylpyridine-2-carboxylic acid start_B->product_B Cyclocondensation reagent3 Ammonium Acetate reagent3->product_B product_B2 4-phenylpyridine-2-carboxylic acid final_product_B This compound product_B2->final_product_B Ester Formation reagent4 Methanol (excess) reagent4->final_product_B catalyst2 H2SO4 (cat.) catalyst2->final_product_B

Caption: Workflow for the synthesis of this compound via pyridine formation and esterification.

References

CAS number and identifiers for Methyl 4-phenylpyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 4-phenylpyridine-2-carboxylate, including its chemical identifiers, synthesis, and potential biological significance based on related compounds.

Chemical Identifiers and Physical Data

This compound is a heterocyclic compound with the molecular formula C₁₃H₁₁NO₂.[1] Key identifiers and physical properties are summarized below.

IdentifierValueReference
CAS Number 18714-17-5[1]
PubChem CID 20610328[1]
Molecular Formula C₁₃H₁₁NO₂[1]
Molecular Weight 213.23 g/mol [1]
IUPAC Name This compound
Synonyms DTXSID20609074, RefChem:355836, DTXCID50559831[1]

Synthesis and Experimental Protocols

  • Synthesis of the Carboxylic Acid Precursor: Preparation of 4-phenylpyridine-2-carboxylic acid.

  • Esterification: Conversion of the carboxylic acid to its methyl ester.

Synthesis of 4-Phenylpyridine-2-carboxylic Acid

While a specific protocol for 4-phenyl-2-pyridinecarboxylic acid (CAS: 52565-56-7) was not found, a general approach for synthesizing substituted pyridine-2,6-dicarboxylic acids has been developed. This involves the reaction of pyruvates and aldehydes with a pyrrolidine-acetic acid catalyst to form dihydropyran derivatives, which are then reacted with ammonium acetate in a one-pot synthesis under mild conditions.[2] Further modification of this approach would be necessary for the specific synthesis of the desired monosubstituted product.

Esterification of 4-Phenylpyridine-2-carboxylic Acid

The conversion of the carboxylic acid to this compound can be achieved through Fischer-Speier esterification.[3][4] This acid-catalyzed reaction involves refluxing the carboxylic acid with methanol.

General Experimental Protocol (Fischer-Speier Esterification):

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-phenylpyridine-2-carboxylic acid in an excess of methanol.

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

  • Reflux: Heat the reaction mixture to reflux and maintain for a period of 1-10 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[4]

  • Work-up: After completion, cool the mixture and remove the excess methanol under reduced pressure. Neutralize the remaining acid with a suitable base (e.g., sodium bicarbonate solution).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

Logical Workflow for Synthesis:

Signaling_Pathway cluster_cell Cancer Cell Phenylpyridine_Derivative Phenylpyridine Derivative Mitochondria Mitochondria Phenylpyridine_Derivative->Mitochondria Inhibition VEGFR2 VEGFR-2 Phenylpyridine_Derivative->VEGFR2 Inhibition NADH_Dehydrogenase NADH Dehydrogenase (Complex I) Mitochondria->NADH_Dehydrogenase ROS_Production Increased ROS Production NADH_Dehydrogenase->ROS_Production Apoptosis Apoptosis ROS_Production->Apoptosis Angiogenesis Angiogenesis VEGFR2->Angiogenesis

References

Unveiling the Spectroscopic Signature of Methyl 4-phenylpyridine-2-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the spectral characteristics of novel compounds is paramount. This technical guide provides an in-depth look at the spectroscopic data and a plausible synthetic pathway for Methyl 4-phenylpyridine-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science.

Spectroscopic Data Summary

Based on the analysis of analogous compounds, the expected spectroscopic data for this compound is summarized below. These tables provide a baseline for the identification and characterization of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and phenyl rings, as well as a characteristic singlet for the methyl ester protons.

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Pyridine H-6~8.7d~5.0
Pyridine H-3~8.2s-
Pyridine H-5~7.8d~5.0
Phenyl H-2', H-6'~7.7m-
Phenyl H-3', H-4', H-5'~7.5m-
OCH₃~4.0s-

¹³C NMR (Carbon-13 NMR): The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Carbon Predicted Chemical Shift (δ, ppm)
C=O (Ester)~165
Pyridine C-2~150
Pyridine C-4~150
Pyridine C-6~148
Phenyl C-1'~137
Phenyl C-2', C-6'~129
Phenyl C-3', C-5'~129
Phenyl C-4'~130
Pyridine C-3~125
Pyridine C-5~122
OCH₃~53
Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

Functional Group Expected Wavenumber (cm⁻¹) Intensity
C=O (Ester)~1720Strong
C=C, C=N (Aromatic)1600-1450Medium-Strong
C-O (Ester)1300-1100Strong
C-H (Aromatic)3100-3000Medium
C-H (Methyl)2950-2850Medium
Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

Technique Expected m/z Fragment
ESI-MS214.0817[M+H]⁺
182.0555[M-OCH₃]⁺
154.0657[M-COOCH₃]⁺

Experimental Protocols: A Plausible Synthetic Approach

A robust method for the synthesis of this compound involves a Suzuki-Miyaura cross-coupling reaction. This widely used carbon-carbon bond-forming reaction offers a versatile and efficient route to biaryl compounds.

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents reactant1 Methyl 4-chloropyridine-2-carboxylate reaction_center Suzuki-Miyaura Coupling reactant1->reaction_center reactant2 Phenylboronic acid reactant2->reaction_center catalyst Pd(PPh₃)₄ catalyst->reaction_center Catalyst base Na₂CO₃ base->reaction_center Base solvent Toluene/Water solvent->reaction_center Solvent product This compound reaction_center->product

Caption: Synthetic workflow for this compound.

Detailed Protocol:

  • Reaction Setup: To a flame-dried round-bottom flask is added Methyl 4-chloropyridine-2-carboxylate (1.0 eq), phenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq). The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen).

  • Catalyst Addition: Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) is added to the flask under the inert atmosphere.

  • Solvent Addition: A degassed mixture of toluene and water (e.g., 4:1 v/v) is added to the flask.

  • Reaction: The reaction mixture is heated to reflux (typically 80-100 °C) and stirred vigorously for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

  • Characterization: The structure and purity of the final product are confirmed by NMR, IR, and MS analysis, comparing the obtained data with the predicted values.

Logical Workflow for Spectroscopic Analysis

The characterization of a newly synthesized compound follows a logical progression of spectroscopic techniques.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation synthesis Synthesized Compound ms Mass Spectrometry (MS) Confirm Molecular Weight synthesis->ms ir Infrared (IR) Spectroscopy Identify Functional Groups ms->ir nmr NMR Spectroscopy (¹H, ¹³C) Elucidate Structure ir->nmr confirmation Confirmed Structure of This compound nmr->confirmation

Caption: Workflow for structural elucidation.

This technical guide provides a foundational understanding of the spectroscopic properties and a viable synthetic route for this compound. The presented data and protocols are intended to serve as a valuable resource for researchers engaged in the synthesis and characterization of novel heterocyclic compounds for various applications in the pharmaceutical and chemical industries.

Pyridine Derivatives: A Comprehensive Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone in medicinal chemistry. Its derivatives exhibit a remarkable breadth of biological activities, leading to their use in a wide array of therapeutic agents. This technical guide provides an in-depth overview of the known biological activities of pyridine derivatives, with a focus on their anticancer, antimicrobial, antiviral, anti-inflammatory, and neurological applications. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed experimental methodologies, quantitative data for comparative analysis, and visual representations of key molecular pathways and workflows.

Anticancer Activity

Pyridine derivatives have emerged as a significant class of compounds in oncology, targeting various hallmarks of cancer. Their mechanisms of action are diverse, ranging from the inhibition of key signaling kinases to the disruption of cellular processes essential for tumor growth and survival.

Mechanism of Action: Inhibition of VEGFR-2 Signaling

A prominent mechanism of anticancer action for several pyridine derivatives is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. By blocking the ATP-binding site of the VEGFR-2 tyrosine kinase, these compounds inhibit its autophosphorylation and downstream signaling, ultimately leading to a reduction in tumor neovascularization, growth, and metastasis.[1]

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization VEGFR2->VEGFR2 PLCg PLCγ VEGFR2->PLCg Activation PI3K PI3K VEGFR2->PI3K Activation Ras Ras VEGFR2->Ras Activation PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Proliferation Cell Proliferation, Migration, Survival Akt->Proliferation Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Pyridine_Derivative Pyridine Derivative Pyridine_Derivative->VEGFR2

VEGFR-2 Signaling Pathway Inhibition by Pyridine Derivatives.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected pyridine derivatives against various cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference
Pyridine-Urea8eMCF-7 (Breast)0.22 (48h) / 0.11 (72h)[1][2]
Pyridine-Urea8nMCF-7 (Breast)1.88 (48h) / 0.80 (72h)[1][2]
Pyridine-Urea8b-VEGFR-2 Inhibition: 5.0[1][2]
Pyridine-Urea8e-VEGFR-2 Inhibition: 3.93[1][2]
Experimental Protocol: In Vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method for assessing cell viability.[2]

Materials:

  • Human cancer cell lines (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • Test pyridine derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the pyridine derivatives. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for the desired time period (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

MTT_Assay_Workflow start Start cell_seeding Seed cells in 96-well plate start->cell_seeding incubation1 Incubate for 24h cell_seeding->incubation1 compound_treatment Treat with pyridine derivatives incubation1->compound_treatment incubation2 Incubate for 48/72h compound_treatment->incubation2 mtt_addition Add MTT solution incubation2->mtt_addition incubation3 Incubate for 4h mtt_addition->incubation3 solubilization Add solubilization solution incubation3->solubilization read_absorbance Measure absorbance at 570 nm solubilization->read_absorbance data_analysis Calculate IC50 values read_absorbance->data_analysis end End data_analysis->end

Experimental Workflow for the MTT Assay.

Antimicrobial Activity

Pyridine derivatives exhibit a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi. Their mechanisms often involve the inhibition of essential microbial enzymes.

Mechanism of Action: Inhibition of Bacterial DNA Gyrase

A key target for antibacterial pyridine derivatives is DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, transcription, and repair. By binding to the ATP-binding site of the GyrB subunit, these compounds inhibit the supercoiling activity of the enzyme, leading to DNA damage and bacterial cell death.

Quantitative Data: Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values, the lowest concentration of a compound that inhibits the visible growth of a microorganism, for selected pyridine derivatives.

Compound ClassSpecific DerivativeMicroorganismMIC (µg/mL)Reference
Pyridine-based salts66S. aureus56 ± 0.5[3]
Pyridine-based salts66E. coli55 ± 0.5[3]
Pyridine compounds36, 37B. subtilis, S. aureus, E. faecalis, E. coli, P. aeruginosa, S. typhi, C. albicans, F. oxysporum18–31 µM[3]
Mannich bases12, 15, 16, 17B. subtilis, S. aureus, P. aeruginosa, E. coli6.25–12.5[3]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Test pyridine derivatives (dissolved in a suitable solvent like DMSO)

  • Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

  • Positive control antibiotic/antifungal

  • Negative control (medium only)

  • Resazurin solution (for viability indication, optional)

Procedure:

  • Serial Dilution: Prepare serial two-fold dilutions of the pyridine derivatives in the broth medium directly in the 96-well plates.

  • Inoculation: Add a standardized inoculum of the microorganism to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the absorbance at 600 nm. If using resazurin, a color change from blue to pink indicates viable cells.

Antiviral Activity

Pyridine derivatives have shown promise as antiviral agents, targeting key viral enzymes involved in replication.

Mechanism of Action: Inhibition of Viral Polymerases

Several pyridine derivatives act as non-nucleoside inhibitors of viral RNA-dependent RNA polymerases, such as the NS5B polymerase of Hepatitis C Virus (HCV), or reverse transcriptases of retroviruses like HIV. These compounds typically bind to allosteric sites on the enzyme, inducing conformational changes that inhibit its catalytic activity and block viral replication.

Quantitative Data: Antiviral Activity

The following table summarizes the antiviral activity of selected pyridine derivatives, with data presented as EC50 values (the concentration required to inhibit 50% of the viral effect).

Compound ClassSpecific DerivativeVirusEC50 (µM)Reference
PyrazolopyridineAM-57HSV-10.70 ± 0.10[4]
PyrazolopyridineARA-04HSV-11.00 ± 0.10[4]
PyrazolopyridineARA-05HSV-11.00 ± 0.05[4]
Experimental Protocol: Plaque Reduction Assay

This assay is used to determine the antiviral activity of a compound by measuring the reduction in the number of viral plaques.

Materials:

  • Host cell line susceptible to the virus (e.g., Vero cells for HSV-1)

  • Virus stock

  • Cell culture medium

  • Overlay medium (containing a gelling agent like methylcellulose)

  • Test pyridine derivatives

  • Staining solution (e.g., crystal violet)

Procedure:

  • Cell Seeding: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.

  • Virus Adsorption: Infect the cell monolayers with a known amount of virus (to produce a countable number of plaques) for 1-2 hours.

  • Compound Treatment: Remove the virus inoculum and overlay the cells with medium containing various concentrations of the pyridine derivative.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).

  • Plaque Staining: Fix and stain the cells with crystal violet.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 value.

Anti-inflammatory Activity

Pyridine derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key enzymes and signaling pathways involved in the inflammatory response.

Mechanism of Action: Inhibition of COX-2 and NF-κB Signaling

Many anti-inflammatory pyridine derivatives function as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins. Additionally, some derivatives can inhibit the activation of the transcription factor NF-κB, a master regulator of inflammatory gene expression. By preventing the translocation of NF-κB to the nucleus, these compounds suppress the production of inflammatory cytokines and mediators.

NFkB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Stimuli->IKK Activation IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Nuclear Translocation Pyridine_Derivative Pyridine Derivative Pyridine_Derivative->IKK Inhibition DNA DNA (κB sites) NFkB_nuc->DNA Binding Transcription Inflammatory Gene Transcription DNA->Transcription Activation

NF-κB Signaling Pathway Inhibition by Pyridine Derivatives.

Quantitative Data: Anti-inflammatory Activity

The following table shows the in vitro and in vivo anti-inflammatory activity of selected pyridine derivatives.

Compound ClassSpecific DerivativeAssayIC50 (µM) / % InhibitionReference
Pyridine7aNO inhibition in RAW 264.7 cellsIC50 = 76.6 (65.48% inhibition)[5]
Pyridine7fNO inhibition in RAW 264.7 cellsIC50 = 96.8 (51.19% inhibition)[5]
Thiazolo[4,5-b]pyridines7Carrageenan-induced rat paw edema47.2%[6]
Thiazolo[4,5-b]pyridines8Carrageenan-induced rat paw edema53.4%[6]
Thiazolo[4,5-b]pyridines9Carrageenan-induced rat paw edema45.6%[6]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds.[3][7][8][9][10]

Materials:

  • Male Wistar or Sprague-Dawley rats (150-200 g)

  • Carrageenan solution (1% w/v in saline)

  • Test pyridine derivatives

  • Reference drug (e.g., Indomethacin)

  • Plethysmometer

Procedure:

  • Animal Grouping and Fasting: Group the animals and fast them overnight with free access to water.

  • Compound Administration: Administer the pyridine derivatives or the reference drug orally or intraperitoneally 30-60 minutes before carrageenan injection. The control group receives the vehicle.

  • Edema Induction: Inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group at each time point.

Neurological Activity

Pyridine derivatives have been investigated for their effects on the central nervous system (CNS), with some compounds showing affinity for various neurotransmitter receptors.

Mechanism of Action: Dopamine Receptor Modulation

Certain pyridine derivatives can interact with dopamine receptors, acting as either agonists or antagonists. This modulation of dopaminergic signaling suggests their potential for the treatment of neurological and psychiatric disorders such as Parkinson's disease, schizophrenia, and depression.

Quantitative Data: Neurological Activity

The following table provides binding affinity data (Ki values) of selected pyridine derivatives for dopamine receptors.

Compound ClassSpecific DerivativeReceptorKi (nM)Reference
Pyridine derivativeRopiniroleD2-[11]
Pyridine derivativeRopiniroleD3-[11]
Experimental Protocol: Radioligand Binding Assay for Dopamine Receptors

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for dopamine receptors.[11][12][13]

Materials:

  • Cell membranes expressing the dopamine receptor of interest (e.g., D2 or D3)

  • Radioligand (e.g., [3H]Spiperone)

  • Test pyridine derivatives

  • Assay buffer (e.g., Tris-HCl with MgCl2)

  • Non-specific binding agent (e.g., Haloperidol)

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter and cocktail

Procedure:

  • Incubation Mixture Preparation: In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test pyridine derivative in the assay buffer.

  • Incubation: Incubate the mixture at a specific temperature (e.g., room temperature) for a defined period to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value of the test compound from a competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Assay_Workflow start Start prepare_reagents Prepare cell membranes, radioligand, and test compounds start->prepare_reagents incubation Incubate reagents in 96-well plate prepare_reagents->incubation filtration Filter through glass fiber filters incubation->filtration washing Wash filters with cold buffer filtration->washing scintillation_counting Measure radioactivity washing->scintillation_counting data_analysis Calculate IC50 and Ki values scintillation_counting->data_analysis end End data_analysis->end

Experimental Workflow for Radioligand Binding Assay.

This guide provides a foundational understanding of the diverse biological activities of pyridine derivatives. The presented data and protocols are intended to facilitate further research and development in this promising area of medicinal chemistry. It is crucial to consult the primary literature for more detailed information and specific experimental conditions.

References

Phenylpyridine Compounds: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the synthesis, properties, and applications of phenylpyridine compounds, a versatile class of molecules at the forefront of materials science and medicinal chemistry.

The phenylpyridine scaffold, a bicyclic aromatic system, is a cornerstone in modern chemistry, underpinning significant advancements in both materials science and drug discovery. Its unique electronic properties and structural versatility have made it a privileged component in the design of highly efficient phosphorescent emitters for organic light-emitting diodes (OLEDs) and a promising framework for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of phenylpyridine compounds, detailing their synthesis, photophysical and pharmacological properties, and key applications, with a focus on experimental protocols and quantitative data to support researchers in their endeavors.

I. Synthesis of Phenylpyridine Compounds

The construction of the phenylpyridine core and its derivatives is most commonly achieved through transition-metal-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent and versatile method.

Suzuki-Miyaura Cross-Coupling

This reaction creates a carbon-carbon bond between a pyridine derivative (typically halogenated) and a phenylboronic acid.

Typical Experimental Protocol: Synthesis of 2-Phenylpyridine

  • Reaction Setup: In a flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromopyridine (1.0 eq), phenylboronic acid (1.2 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq) to a solvent system, typically a mixture of toluene and water.

  • Catalyst Addition: Add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq).

  • Reaction Conditions: Heat the mixture to reflux (typically around 100-110 °C) and stir for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Work-up: After cooling to room temperature, the reaction mixture is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford pure 2-phenylpyridine.[1]

The synthesis of more complex phenylpyridine derivatives often involves multi-step reaction sequences, which may include nucleophilic substitution and amidation reactions following the initial cross-coupling.[2]

II. Phenylpyridine Compounds in Materials Science: OLEDs

Phenylpyridine ligands are central to the development of highly efficient phosphorescent emitters, particularly cyclometalated iridium(III) complexes like fac-tris(2-phenylpyridine)iridium(III) (Ir(ppy)₃). These complexes are capable of harvesting both singlet and triplet excitons, leading to internal quantum efficiencies approaching 100% in OLEDs.[3]

Synthesis of Cyclometalated Iridium(III) Complexes

The synthesis of complexes like Ir(ppy)₃ typically involves the reaction of an iridium salt with the phenylpyridine ligand at high temperatures.

Experimental Protocol: Synthesis of fac-Ir(ppy)₃

  • Reaction Mixture: A mixture of iridium(III) chloride hydrate (IrCl₃·nH₂O) and an excess of 2-phenylpyridine (ppy) is heated in a high-boiling solvent such as glycerol or 2-ethoxyethanol.[4]

  • Heating: The reaction mixture is typically refluxed for several hours to facilitate the cyclometalation process.

  • Isolation: Upon cooling, the product precipitates and can be collected by filtration.

  • Purification: The crude Ir(ppy)₃ is often purified by column chromatography followed by sublimation to achieve the high purity required for OLED fabrication.[3][5] A detailed, high-yield synthesis has been reported which avoids column chromatography.[2][5][6]

Fabrication of OLEDs

The performance of an OLED is highly dependent on the device architecture and the materials used in each layer.

General Experimental Protocol for OLED Fabrication

  • Substrate Cleaning: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, followed by oxygen plasma treatment to improve the work function of the ITO.[3][7]

  • Hole Transport Layer (HTL) Deposition: A hole-transporting material, such as TPD (N,N′-bis(3-methylphenyl)-N,N′-diphenylbenzidine), is deposited onto the ITO substrate by thermal evaporation in a high-vacuum chamber.[3]

  • Emissive Layer (EML) Deposition: The emissive layer, consisting of a host material doped with the phenylpyridine-based iridium complex (e.g., 5% Ir(ppy)₃ in TPD), is co-evaporated onto the HTL.[3]

  • Electron Transport Layer (ETL) Deposition: An electron-transporting material, such as Alq₃ (tris(8-hydroxyquinolinato)aluminum), is then deposited on the EML.[3]

  • Cathode Deposition: Finally, a low work function metal or bilayer, such as lithium fluoride/aluminum (LiF/Al), is evaporated to form the cathode.[3]

Photophysical Properties and Device Performance

The photophysical properties of phenylpyridine-based iridium complexes are crucial for their application in OLEDs. Key parameters include the emission wavelength (λ_em), photoluminescence quantum yield (PLQY), and phosphorescence lifetime (τ).

Compoundλ_em (nm)PLQY (%)τ (µs)OLED EQE_max (%)Reference
fac-Ir(ppy)₃510-520>90~1-2~20[3][8]
Ir(dfpMepy)-CN476--25.6[9]
Ir1602481.64-[10]
Ir2586531.67-[10]
Ir3557691.46-[10]

EQE_max: Maximum External Quantum Efficiency

III. Phenylpyridine Compounds in Medicinal Chemistry

The phenylpyridine scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[11] Derivatives have shown promise as anticancer, anti-inflammatory, and insecticidal agents.

Phenylpyridine Derivatives as Insecticides

A series of novel 2-phenylpyridine derivatives containing N-phenylbenzamide moieties have been synthesized and shown to exhibit significant insecticidal activity against various pests.

Experimental Protocol: Insecticidal Activity Testing

The insecticidal activity of phenylpyridine derivatives can be evaluated using methods such as the leaf-dipping method.[2]

  • Compound Preparation: Test compounds are dissolved in a suitable solvent (e.g., N,N-dimethylformamide) with an emulsifier (e.g., Tween-80) and then diluted with distilled water to the desired concentration.[2]

  • Treatment: Plant leaves (e.g., corn leaves) are soaked in the test solution for a set period (e.g., 10 seconds) and then allowed to air dry.[2]

  • Insect Exposure: The treated leaves are placed in a container with the target insects (e.g., Mythimna separata larvae).

  • Evaluation: Mortality or inhibition rates are recorded after a specific time interval (e.g., 24-48 hours).

Insecticidal Activity Data

CompoundTarget PestConcentration (mg/L)Inhibition (%)Reference
5aMythimna separata500100[12]
5dMythimna separata500100[12]
5gMythimna separata500100[12]
5hMythimna separata500100[12]
5kMythimna separata500100[12]
Phenylpyridine Derivatives as Anti-inflammatory Agents

Certain phenylpyridine-2-ylguanidine derivatives have been identified as inhibitors of the overproduction of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α).[13]

Experimental Protocol: TNF-α Inhibition Assay

  • Cell Culture: Human peripheral blood mononuclear cells (PBMCs) or a suitable cell line (e.g., L929) are cultured in appropriate media.[13][14]

  • Stimulation: The cells are stimulated with lipopolysaccharide (LPS) to induce the production of TNF-α.

  • Treatment: The cells are treated with various concentrations of the test compounds.

  • Quantification of TNF-α: The amount of TNF-α in the cell supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).

  • IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.[4]

Phenylpyridine Derivatives as Anticancer Agents

The cytotoxicity of phenylpyridine compounds against various cancer cell lines is a key indicator of their potential as anticancer drugs.

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Cancer cells (e.g., HeLa, MCF-7) are seeded in 96-well plates and allowed to adhere overnight.[15]

  • Compound Treatment: The cells are treated with a range of concentrations of the phenylpyridine derivatives for a specified period (e.g., 24 or 48 hours).[15]

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active metabolism will convert MTT into a purple formazan product.[16]

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).[16]

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.[16]

  • IC₅₀ Calculation: The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.[17]

IV. Characterization Techniques

The structural and photophysical characterization of phenylpyridine compounds is essential for understanding their properties and function.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are routinely used to confirm the chemical structure of synthesized compounds.[1][18]

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides the exact mass of the synthesized molecules, confirming their elemental composition.[2]

  • UV-Visible Absorption and Photoluminescence Spectroscopy: These techniques are used to determine the absorption and emission properties of the compounds, which are critical for applications in OLEDs and bioimaging.[3]

  • Phosphorescence Lifetime Measurement: This measurement is crucial for characterizing phosphorescent materials and understanding their excited-state dynamics.[19][20]

  • Cyclic Voltammetry: This electrochemical technique is used to determine the HOMO and LUMO energy levels of the compounds, which is important for designing efficient OLEDs.

V. Visualizing Workflows and Pathways

Experimental Workflow: Synthesis and Characterization of Phenylpyridine Derivatives

G cluster_synthesis Synthesis cluster_characterization Characterization Start Start Reactants 2-Halopyridine & Phenylboronic Acid Start->Reactants Suzuki Coupling Suzuki Coupling Reactants->Suzuki Coupling Crude Product Crude Product Suzuki Coupling->Crude Product Purification Column Chromatography Crude Product->Purification Pure Phenylpyridine Pure Phenylpyridine Purification->Pure Phenylpyridine NMR NMR Spectroscopy (1H, 13C) Pure Phenylpyridine->NMR HRMS High-Resolution Mass Spectrometry Pure Phenylpyridine->HRMS Optical UV-Vis & PL Spectroscopy Pure Phenylpyridine->Optical

Caption: Workflow for the synthesis and characterization of phenylpyridine compounds.

Logical Relationship: Drug Discovery Process for Phenylpyridine Compounds

G Library Synthesis Phenylpyridine Derivative Library Synthesis HTS High-Throughput Screening Library Synthesis->HTS Hit Identification Hit Identification HTS->Hit Identification Hit Identification->Library Synthesis Inactive Lead Optimization Lead Optimization Hit Identification->Lead Optimization Active Hits Preclinical Studies In vivo Efficacy & Toxicity Lead Optimization->Preclinical Studies Clinical Trials Clinical Trials Preclinical Studies->Clinical Trials Approved Drug Approved Drug Clinical Trials->Approved Drug

Caption: The drug discovery pipeline for phenylpyridine-based therapeutics.

Signaling Pathway: Inhibition of TNF-α Signaling

G LPS LPS Macrophage Macrophage LPS->Macrophage TNFa TNF-α Macrophage->TNFa TNFR TNF Receptor TNFa->TNFR Signaling Cascade Intracellular Signaling Cascade TNFR->Signaling Cascade NFkB NF-κB Activation Signaling Cascade->NFkB Inflammation Pro-inflammatory Gene Expression NFkB->Inflammation Phenylpyridine Phenylpyridine Inhibitor Phenylpyridine->TNFa

Caption: Phenylpyridine inhibitors can block the TNF-α signaling pathway.

References

The Versatility of Substituted Pyridines: A Technical Guide to their Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold, a foundational heterocyclic motif, is a cornerstone in modern chemical research, underpinning significant advancements across medicinal chemistry, materials science, catalysis, and agrochemicals.[1][2][3] Its unique electronic properties, ability to engage in hydrogen bonding, and synthetic tractability make it a privileged structure in the design of novel functional molecules.[4] This technical guide provides an in-depth exploration of the diverse research applications of substituted pyridines, presenting key quantitative data, detailed experimental protocols, and visual representations of associated pathways and workflows.

Medicinal Chemistry: Targeting Kinases with Precision

Substituted pyridines are prominently featured in the development of targeted therapies, particularly as inhibitors of protein kinases, which play a crucial role in cell signaling and are often dysregulated in diseases such as cancer.[5][6]

Prominent Substituted Pyridine Kinase Inhibitors

The versatility of the pyridine scaffold has led to the discovery of potent inhibitors against a range of kinase targets. Notable examples include inhibitors of PIM kinases, Fibroblast Growth Factor Receptors (FGFRs), and Vaccinia-Related Kinases (VRKs). The inhibitory activities of several key substituted pyridine compounds are summarized in the table below.

Compound/InhibitorTarget KinaseIC50 (nM)Reference
AZD1208PIM-10.4[7]
AZD1208PIM-25.0[7]
AZD1208PIM-31.9[7]
Compound 5b PIM-144[5]
Compound 8d PIM-119[5]
Compound 26 VRK1150[2][8]
LarotrectinibTRKA3.0[4]
EntrectinibTRKA1.0[4]
Compound C03 TRKA56[4]
Compound 37 ROCK1Data not specified[9]
PIM-1 Kinase Signaling Pathway

PIM-1 is a serine/threonine kinase that is a downstream effector of the JAK/STAT signaling pathway and plays a significant role in cell cycle progression and apoptosis.[10][11] Substituted pyridine inhibitors can effectively block the ATP binding site of PIM-1, thereby inhibiting its function.

PIM1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK STAT STAT JAK->STAT P PIM1 PIM-1 STAT->PIM1 Transcription Substrate Substrate (e.g., Bad, c-Myc) PIM1->Substrate Phosphorylation pSubstrate Phosphorylated Substrate Cell_Cycle Cell Cycle Progression pSubstrate->Cell_Cycle Apoptosis Apoptosis Inhibition pSubstrate->Apoptosis Cytokine Cytokine Cytokine->Cytokine_Receptor Inhibitor Substituted Pyridine Inhibitor Inhibitor->PIM1

PIM-1 Kinase Signaling Pathway and Inhibition
Experimental Protocol: PIM-1 Kinase Inhibition Assay

This protocol describes a common method for evaluating the in vitro inhibitory activity of substituted pyridine compounds against PIM-1 kinase.

Materials:

  • Recombinant human PIM-1 kinase

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • ATP

  • Peptide substrate (e.g., S6Ktide)

  • Test compounds (substituted pyridines) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute these in kinase buffer to achieve the final desired concentrations. The final DMSO concentration in the assay should be kept constant, typically ≤ 1%.

  • Reaction Mixture Preparation: Prepare a master mix containing the peptide substrate and ATP in kinase buffer.

  • Assay Setup:

    • To the wells of a 384-well plate, add 1 µL of the diluted test compound or DMSO (for positive and negative controls).

    • Add 2 µL of the diluted PIM-1 enzyme solution to all wells except the "blank" controls. Add 2 µL of kinase buffer to the blank wells.

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP master mix to all wells.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Subtract the "blank" reading from all other readings.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Materials Science: Illuminating the Future with OLEDs

In the realm of materials science, substituted pyridines are integral to the development of Organic Light-Emitting Diodes (OLEDs), where they primarily function as electron-transporting materials (ETMs).[12][13] Their electron-deficient nature facilitates efficient electron injection and transport, contributing to enhanced device performance.[14]

Performance of Pyridine-Based OLEDs

The incorporation of substituted pyridine derivatives as ETMs has led to significant improvements in the efficiency and luminance of OLED devices. The performance metrics for a representative pyridine-based ETM, 1,3,5-tri(m-pyrid-3-yl-phenyl)benzene (TmPyPB), are presented below.

Device ConfigurationETMMax. Current Efficiency (cd/A)Max. Luminance (cd/m²)Reference
Inverted Top-Emitting Blue Phosphorescent OLEDTmPyPB33.61126[5]
Solution-Processed OLED with Bipolar HostTmPyPB45.1519,986[15]
Green Phosphorescent OLEDDPP (a seven-member-ring-based ETL)Not specified for TmPyPBNot specified for TmPyPB[16]
Tetradentate Pt(II) Complex OLEDLiq-doped ETL40.5~70,000[17]
Experimental Workflow for OLED Fabrication

The fabrication of a multilayer OLED device involves a series of sequential deposition steps, typically performed in a high-vacuum environment.

OLED_Fabrication_Workflow cluster_preparation Substrate Preparation cluster_deposition Layer Deposition (High Vacuum) cluster_finalization Device Finalization Cleaning ITO Substrate Cleaning Plasma Oxygen Plasma Treatment Cleaning->Plasma HTL Hole Transport Layer (e.g., NPB) Plasma->HTL EML Emissive Layer (Host:Dopant) HTL->EML ETL Electron Transport Layer (e.g., TmPyPB) EML->ETL EIL Electron Injection Layer (e.g., LiF) ETL->EIL Cathode Cathode Deposition (e.g., Al) EIL->Cathode Encapsulation Encapsulation Cathode->Encapsulation Testing Characterization Encapsulation->Testing

OLED Fabrication Workflow
Experimental Protocol: Fabrication of a Pyridine-Based OLED

This protocol outlines the general steps for fabricating a small-molecule OLED device using thermal evaporation.

Materials and Equipment:

  • Patterned Indium Tin Oxide (ITO) coated glass substrates

  • Organic materials: Hole Transport Layer (HTL), Emissive Layer (EML) host and dopant, Electron Transport Layer (ETL, e.g., TmPyPB)

  • Electron Injection Layer (EIL) material (e.g., LiF)

  • Cathode material (e.g., Al)

  • High-vacuum thermal evaporation system (< 10⁻⁶ Torr)

  • Substrate cleaning solutions (e.g., detergent, deionized water, acetone, isopropanol)

  • UV-Ozone or oxygen plasma cleaner

  • Glovebox system for encapsulation

  • Device characterization equipment (source meter, photometer, spectrometer)

Procedure:

  • Substrate Cleaning:

    • Sequentially sonicate the ITO substrates in detergent solution, deionized water, acetone, and isopropanol.

    • Dry the substrates with a stream of nitrogen gas.

    • Treat the ITO surface with UV-Ozone or oxygen plasma to improve the work function and remove organic residues.

  • Organic Layer Deposition:

    • Transfer the cleaned substrates into the high-vacuum thermal evaporation chamber.

    • Sequentially deposit the organic layers by thermal evaporation at a controlled rate (typically 0.5-2 Å/s). The typical layer thicknesses are:

      • HTL: 30-50 nm

      • EML: 20-40 nm (co-evaporation of host and dopant)

      • ETL (e.g., TmPyPB): 20-40 nm

  • Cathode Deposition:

    • Deposit the EIL (e.g., LiF, ~1 nm) followed by the metal cathode (e.g., Al, ~100 nm) without breaking the vacuum.

  • Encapsulation:

    • Transfer the fabricated devices to a glovebox with an inert atmosphere (e.g., nitrogen or argon).

    • Encapsulate the devices using a glass lid and a UV-curable epoxy resin to protect the organic layers from oxygen and moisture.

  • Characterization:

    • Measure the current density-voltage-luminance (J-V-L) characteristics using a source meter and a photometer.

    • Record the electroluminescence spectrum at different operating voltages.

    • Calculate the current efficiency, power efficiency, and external quantum efficiency (EQE).

Catalysis: Driving Efficient Chemical Transformations

Bipyridine and its substituted derivatives are among the most important classes of ligands in transition metal catalysis.[7] Their ability to form stable chelate complexes with metals like palladium significantly influences the catalyst's activity, selectivity, and stability in a wide range of cross-coupling reactions.[10]

Palladium-Bipyridine Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction. Palladium catalysts bearing bipyridine ligands have shown high efficacy in these transformations.

CatalystAryl HalideArylboronic AcidYield (%)Reference
Pd-bpydc-Nd4-bromoanisolePhenylboronic acid>95[10]
Pd-bpydc-Ce4-bromoanisolePhenylboronic acid>95 (at 60°C)[10]
Pd(OAc)₂ with aminopyridine ligandAryl chloridesPhenylboronic acidModerate to excellent[18]
polyPy-PdIodobenzenePhenylboronic acid75[19]
Catalytic Cycle of Suzuki-Miyaura Coupling

The generally accepted mechanism for the palladium-catalyzed Suzuki-Miyaura coupling involves a series of steps including oxidative addition, transmetalation, and reductive elimination.

Suzuki_Coupling_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X L₂ OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Ar-Pd(II)-Ar' L₂ Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd BoronicAcid Ar'-B(OR)₂ BoronicAcid->Transmetal Base Base Base->Transmetal

Suzuki-Miyaura Coupling Catalytic Cycle
Experimental Protocol: Suzuki-Miyaura Coupling using a Palladium-Bipyridine Catalyst

This protocol provides a general procedure for a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Palladium source (e.g., Pd(OAc)₂, PdCl₂)

  • Bipyridine ligand

  • Aryl halide

  • Arylboronic acid

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., DMF/H₂O, toluene)

  • Schlenk flask or reaction vial

  • Inert atmosphere (nitrogen or argon)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup:

    • To a Schlenk flask under an inert atmosphere, add the palladium source, the bipyridine ligand, the aryl halide, the arylboronic acid, and the base.

    • Add the degassed solvent via syringe.

  • Reaction:

    • Stir the reaction mixture at the desired temperature (room temperature to reflux) and monitor the progress by TLC or GC-MS.

  • Workup:

    • After the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

  • Characterization:

    • Characterize the purified product by NMR spectroscopy and mass spectrometry.

Agrochemicals: Protecting Crops with Pyridine Derivatives

Substituted pyridines are a vital class of compounds in the agrochemical industry, serving as the active ingredients in numerous herbicides, fungicides, and insecticides.[20][21] Their diverse biological activities and tunable physicochemical properties allow for the development of effective and selective crop protection agents.

Efficacy of Pyridine-Based Agrochemicals

The biological efficacy of pyridine-based agrochemicals is typically quantified by parameters such as the half-maximal effective concentration (EC50) for fungicides or the lethal dose (LD50) for insecticides.

Compound TypeTarget OrganismEC50 (µg/mL)Reference
Pyridine-based fungicide (Compound A5)Fusarium graminearum2.53[18]
Pyridine-based fungicide (Compound A5)Magnaporthe oryzae2.84[18]
Pyridine-based fungicide (Compound A5)Rhizoctonia solani1.64[18]
Pyridine-based fungicide (Fluopicolide)Phytophthora infestansWithin expected range[22]
Pyridine herbicide (Picloram)Broadleaf weedsN/A (applied at specific rates)[23]
Mode of Action of Pyridine Herbicides

Many pyridine-based herbicides, such as picloram and clopyralid, function as synthetic auxins.[24] They mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized plant growth, which ultimately results in the death of susceptible broadleaf weeds.

Herbicide_Mode_of_Action Pyridine_Herbicide Pyridine Herbicide (e.g., Picloram) Auxin_Receptor Auxin Receptor Pyridine_Herbicide->Auxin_Receptor Binds to Gene_Expression Altered Gene Expression Auxin_Receptor->Gene_Expression Activates Uncontrolled_Growth Uncontrolled Cell Division and Elongation Gene_Expression->Uncontrolled_Growth Leads to Plant_Death Plant Death Uncontrolled_Growth->Plant_Death

Mode of Action of Auxin-Mimic Pyridine Herbicides
Experimental Protocol: In Vitro Fungicidal Assay

This protocol describes a method for assessing the in vitro fungicidal activity of substituted pyridine compounds against various plant pathogenic fungi.

Materials:

  • Pure cultures of test fungi (e.g., Fusarium graminearum, Magnaporthe oryzae)

  • Potato Dextrose Agar (PDA) medium

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Sterile petri dishes

  • Sterile cork borer

  • Incubator

Procedure:

  • Compound-Amended Media Preparation:

    • Prepare a stock solution of the test compound in DMSO.

    • Add appropriate volumes of the stock solution to molten PDA to achieve a series of final concentrations. Ensure the final DMSO concentration is the same across all treatments and the control, and is non-fungitoxic.

    • Pour the amended PDA into sterile petri dishes and allow them to solidify. A control plate containing only the solvent should also be prepared.

  • Fungal Inoculation:

    • From the margin of an actively growing fungal culture, take a mycelial disc using a sterile cork borer.

    • Place the mycelial disc at the center of each PDA plate (both treated and control).

  • Incubation:

    • Incubate the plates at the optimal growth temperature for the specific fungus (e.g., 25-28 °C) in the dark.

  • Data Collection:

    • After a defined incubation period (when the fungal growth in the control plate has reached a certain diameter), measure the diameter of the fungal colony in two perpendicular directions for each plate.

  • Data Analysis:

    • Calculate the percentage of mycelial growth inhibition for each compound concentration using the following formula:

      • Inhibition (%) = [(dc - dt) / dc] × 100

      • Where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.

    • Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and performing a probit analysis.

This guide highlights the profound impact of substituted pyridines across diverse scientific disciplines. The continued exploration of this versatile scaffold promises to yield further innovations in medicine, technology, and agriculture.

References

An In-depth Technical Guide to Homologs and Analogs of Methyl 4-phenylpyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the homologs and analogs of Methyl 4-phenylpyridine-2-carboxylate, a scaffold of significant interest in medicinal chemistry. This document details their synthesis, biological activities, and mechanisms of action, with a focus on their potential as therapeutic agents. All quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the molecular interactions and experimental designs.

Introduction to this compound and Its Derivatives

This compound serves as a foundational structure for the development of a diverse range of bioactive molecules. The inherent properties of the phenylpyridine core, including its aromaticity and ability to participate in various intermolecular interactions, make it a privileged scaffold in drug discovery. This guide explores two main categories of derivatives: homologs, which differ by a repeating methylene unit in the ester chain, and analogs, which feature substitutions on the phenyl and pyridine rings. These modifications significantly influence the physicochemical properties, biological activity, and target specificity of the parent compound.

Homologs of this compound

Homologs of this compound are compounds where the methyl ester group is extended to an ethyl, propyl, or longer alkyl chain. This modification, known as homologation, can impact the compound's lipophilicity, solubility, and pharmacokinetic profile.

Synthesis of Homologs

The synthesis of ethyl and propyl 4-phenylpyridine-2-carboxylate can be achieved through standard esterification procedures starting from 4-phenylpyridine-2-carboxylic acid.

General Experimental Protocol: Esterification of 4-phenylpyridine-2-carboxylic acid

  • Acid Chloride Formation: To a solution of 4-phenylpyridine-2-carboxylic acid (1 equivalent) in a suitable solvent such as dichloromethane, add thionyl chloride (1.2 equivalents) dropwise at 0 °C. The reaction mixture is then stirred at room temperature for 2 hours. The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude acid chloride.

  • Esterification: The crude 4-phenylpyridine-2-carbonyl chloride is dissolved in the corresponding alcohol (ethanol for the ethyl ester, propanol for the propyl ester), which serves as both reactant and solvent. A non-nucleophilic base like triethylamine (1.5 equivalents) is added, and the mixture is stirred at room temperature for 12 hours.

  • Work-up and Purification: The reaction mixture is concentrated under reduced pressure. The residue is dissolved in ethyl acetate and washed sequentially with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired ester.

Analogs of this compound and their Biological Activities

A wide array of analogs has been synthesized by modifying the phenyl and pyridine rings of the core structure. These modifications have led to the discovery of compounds with potent biological activities, particularly as anticancer agents.

Anticancer Activity

Several analogs of this compound have demonstrated significant antiproliferative activity against various cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell growth and survival.

Table 1: In Vitro Anticancer Activity of Phenylpyridine Analogs

Compound IDModificationCancer Cell LineIC50 (µM)Reference
Ro 41-4439 Phenyl-pyridine-2-carboxylic acid derivativeVarious human cancer cell linesLow micromolar[1]
Compound 14c 8-morpholinoimidazo[1,2-a]pyrazine derivative with a phenylpyrimidine-carboxamide moietyA549 (Lung Cancer)6.39[2]
PC-3 (Prostate Cancer)>50[2]
MCF-7 (Breast Cancer)>50[2]
Compound 22 6-methoxy-4-(3′-methoxy phenyl)quinolin-2(1H)-oneCOLO205 (Colon Cancer)0.32[3]
H460 (Lung Cancer)0.89[3]
D28 2-substituted phenylquinoline-4-carboxylic acid with a hydroxamic acid zinc-binding groupK562 (Leukemia)Potent activity[4]
Signaling Pathways

The anticancer effects of these analogs are often attributed to their ability to modulate specific signaling pathways. Two prominent pathways identified are the PI3K/Akt and the Aurora Kinase pathways.

3.2.1. PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical intracellular signaling cascade that regulates cell survival, proliferation, and growth.[5][6] Its aberrant activation is a common feature in many cancers.[5][6] Certain phenylpyridine analogs have been shown to inhibit this pathway, leading to apoptosis and cell cycle arrest in cancer cells.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Activation Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor Phenylpyridine Analog Inhibitor->PI3K

Caption: PI3K/Akt Signaling Pathway Inhibition.

3.2.2. Aurora Kinase Signaling Pathway

Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis.[7][8] Their overexpression is frequently observed in various cancers, making them attractive therapeutic targets.[7] Analogs of this compound have been identified as inhibitors of Aurora kinases, particularly Aurora B, leading to mitotic arrest and apoptosis.[2]

Aurora_Kinase_Pathway Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Cytokinesis Cytokinesis Anaphase->Cytokinesis AuroraB Aurora B Kinase Spindle Spindle Assembly Checkpoint AuroraB->Spindle Activation Histone Histone H3 Phosphorylation AuroraB->Histone Cytokinesis_reg Cytokinesis Regulation AuroraB->Cytokinesis_reg Inhibitor Phenylpyridine Analog Inhibitor->AuroraB

Caption: Aurora Kinase Pathway Inhibition.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Synthesis of Phenylpyridine Analogs

The synthesis of various phenylpyridine analogs often involves multi-step reaction sequences. A general workflow is depicted below.

Synthesis_Workflow Start Starting Materials (e.g., substituted anilines, benzaldehydes, pyruvic acid) Reaction1 Doebner Reaction or similar cyclization Start->Reaction1 Intermediate1 Substituted 2-phenylquinoline-4- carboxylic acid Reaction1->Intermediate1 Reaction2 Amidation/ Esterification Intermediate1->Reaction2 Intermediate2 Amide or Ester Derivative Reaction2->Intermediate2 Reaction3 Further Functionalization Intermediate2->Reaction3 Final Final Analog Reaction3->Final

Caption: General Synthetic Workflow.

Detailed Protocol for the Synthesis of 2-Phenyl-quinoline-4-carboxylic Acid Derivatives (adapted from[9])

  • Doebner Reaction: A mixture of an appropriately substituted aniline (1 equivalent), 2-nitrobenzaldehyde (1 equivalent), and pyruvic acid (1.1 equivalents) in ethanol is refluxed for 4-6 hours. After cooling, the precipitate is filtered, washed with cold ethanol, and dried to yield the 2-(2-nitrophenyl)quinoline-4-carboxylic acid.

  • Amidation: The carboxylic acid (1 equivalent) is dissolved in dichloromethane, and oxalyl chloride (1.5 equivalents) and a catalytic amount of DMF are added. The mixture is stirred at room temperature for 2 hours. The solvent is evaporated, and the resulting acid chloride is dissolved in dichloromethane and added dropwise to a solution of the desired amine (1.2 equivalents) and triethylamine (2 equivalents) in dichloromethane at 0 °C. The reaction is stirred overnight at room temperature. The mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

  • Reduction of Nitro Group: The nitro-substituted compound (1 equivalent) is dissolved in a mixture of ethanol and water. Iron powder (5 equivalents) and ammonium chloride (5 equivalents) are added, and the mixture is refluxed for 3-4 hours. The reaction mixture is filtered through celite, and the filtrate is concentrated. The residue is extracted with ethyl acetate, and the organic layer is washed with brine, dried, and concentrated to give the amino derivative.

  • Acylation/Amination: The amino derivative can be further functionalized through standard acylation or amination reactions to yield the final target compounds.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[10]

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37 °C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined.[11]

In Vitro Kinase Assay

In vitro kinase assays are performed to determine the inhibitory activity of the compounds against specific protein kinases.[12][13]

General Protocol:

  • Reaction Setup: The assay is typically performed in a 96-well plate. Each well contains the purified kinase, a suitable substrate (e.g., a generic peptide substrate or a specific protein substrate), and the test compound at various concentrations in a kinase buffer.

  • Initiation: The reaction is initiated by the addition of ATP.

  • Incubation: The reaction mixture is incubated at 30 °C for a specific period (e.g., 30-60 minutes).

  • Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (using ³²P-ATP), fluorescence-based assays, or antibody-based detection methods (e.g., ELISA).

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined.

Conclusion

The this compound scaffold is a versatile platform for the development of novel therapeutic agents. The exploration of its homologs and analogs has led to the identification of potent anticancer compounds that act through the inhibition of key signaling pathways such as PI3K/Akt and Aurora Kinase. The detailed synthetic and biological testing protocols provided in this guide are intended to facilitate further research and development in this promising area of medicinal chemistry. Future work should focus on optimizing the lead compounds to improve their efficacy, selectivity, and pharmacokinetic properties, with the ultimate goal of translating these findings into clinical applications.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Methyl 4-phenylpyridine-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of Methyl 4-phenylpyridine-2-carboxylate, a valuable scaffold in medicinal chemistry and materials science. The synthesis is presented as a three-step process commencing with the commercially available 2-methyl-4-nitropyridine-N-oxide. The key transformations involve the synthesis of a 4-chloropyridine intermediate, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce the phenyl group, and concluding with a Fischer esterification to yield the final product. This protocol includes detailed experimental procedures, a summary of expected yields, and a visual representation of the synthetic workflow.

Introduction

Pyridine derivatives are a cornerstone in the development of pharmaceuticals and functional materials due to their versatile chemical properties and biological activities. The 4-phenylpyridine-2-carboxylate scaffold, in particular, is a key structural motif in a variety of biologically active molecules. The synthesis of its methyl ester derivative, this compound, provides a crucial building block for further chemical modifications and drug discovery efforts. The following protocol outlines a reliable and reproducible method for its preparation.

Data Presentation

The following table summarizes the expected yields for each step in the synthesis of this compound.

StepReactionStarting MaterialProductReagentsTypical Yield (%)
1Chlorination and Oxidation2-methyl-4-nitropyridine-N-oxide4-chloro-pyridine-2-carboxylic acidConcentrated HCl, PCl₃, KMnO₄~60-70%
2Suzuki-Miyaura Cross-Coupling4-chloro-pyridine-2-carboxylic acid4-phenylpyridine-2-carboxylic acidPhenylboronic acid, Pd(PPh₃)₄, K₂CO₃~80-90%
3Fischer Esterification4-phenylpyridine-2-carboxylic acidThis compoundMethanol, H₂SO₄ (catalytic)>90%

Experimental Protocols

Step 1: Synthesis of 4-chloro-pyridine-2-carboxylic acid

This procedure involves the conversion of 2-methyl-4-nitropyridine-N-oxide to 4-chloro-2-methylpyridine followed by oxidation to the carboxylic acid.

  • Synthesis of 4-chloro-2-methylpyridine: In a well-ventilated fume hood, 2-methyl-4-nitropyridine-N-oxide is reacted with concentrated hydrochloric acid to yield 4-chloro-2-methyl-pyridine-N-oxide.[1] This intermediate is then treated with phosphorus trichloride (PCl₃) in an appropriate organic solvent to afford 4-chloro-2-methylpyridine.[1]

  • Oxidation to 4-chloro-pyridine-2-carboxylic acid: The resulting 4-chloro-2-methylpyridine is oxidized to 4-chloro-pyridine-2-carboxylic acid using a strong oxidizing agent such as potassium permanganate (KMnO₄) in an aqueous solution.[1][2] The reaction mixture is typically heated to drive the reaction to completion. After the reaction, the mixture is cooled, and the pH is adjusted to precipitate the product, which is then collected by filtration.[2]

Step 2: Synthesis of 4-phenylpyridine-2-carboxylic acid via Suzuki-Miyaura Coupling

This step introduces the phenyl group at the 4-position of the pyridine ring.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloro-pyridine-2-carboxylic acid (1.0 eq.), phenylboronic acid (1.2 eq.), and potassium carbonate (K₂CO₃) (3.0 eq.).[3][4]

  • Solvent and Catalyst Addition: Add a 4:1 mixture of a suitable organic solvent (e.g., dioxane or acetonitrile) and water.[3][4] Purge the flask with an inert gas (e.g., argon or nitrogen). Add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%).[4]

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 2-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[3][4]

  • Workup: After the reaction is complete, cool the mixture to room temperature and extract with an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude 4-phenylpyridine-2-carboxylic acid. The product can be purified further by column chromatography or recrystallization.

Step 3: Synthesis of this compound via Fischer Esterification

This final step converts the carboxylic acid to its methyl ester.

  • Reaction Setup: In a round-bottom flask, dissolve 4-phenylpyridine-2-carboxylic acid (1.0 eq.) in an excess of anhydrous methanol, which acts as both the solvent and the reactant.[5][6][7]

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[5][6][7][8]

  • Reaction: Heat the mixture to reflux and stir for 1-10 hours.[8] The progress of the esterification can be monitored by TLC.

  • Workup: Upon completion, cool the reaction mixture and remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by a wash with brine.[5] Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo to yield the final product, this compound. The product can be purified by column chromatography if necessary.

Mandatory Visualization

Synthesis_Workflow Start 2-methyl-4-nitropyridine-N-oxide Intermediate1 4-chloro-pyridine-2-carboxylic acid Start->Intermediate1 Step 1: Chlorination & Oxidation (HCl, PCl₃, KMnO₄) Intermediate2 4-phenylpyridine-2-carboxylic acid Intermediate1->Intermediate2 Step 2: Suzuki Coupling (Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃) FinalProduct This compound Intermediate2->FinalProduct Step 3: Fischer Esterification (Methanol, H₂SO₄)

Caption: Synthetic workflow for this compound.

References

Application Notes and Protocols: Methyl 4-phenylpyridine-2-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The phenylpyridine-carboxylate scaffold is a privileged structure in medicinal chemistry, with its derivatives demonstrating a wide array of biological activities. This structural motif is a key component in the development of novel therapeutic agents, showing promise in areas such as oncology, infectious diseases, and agriculture. Methyl 4-phenylpyridine-2-carboxylate, as a key representative of this class, serves as a valuable starting material and a versatile intermediate for the synthesis of a diverse library of bioactive compounds.[1] Research into phenyl-pyridine-2-carboxylic acid derivatives has identified them as novel cell cycle inhibitors with selective cytotoxicity towards cancer cells, highlighting their potential in the development of new anticancer therapies.[2]

One notable derivative, Ro 41-4439, has been shown to induce cell cycle arrest during mitosis, which subsequently leads to apoptosis in cancer cells.[2] This mechanism of action is a cornerstone of many effective chemotherapeutic agents. The versatility of the phenylpyridine core allows for extensive structure-activity relationship (SAR) studies, enabling the optimization of potency and selectivity.[2] Beyond oncology, derivatives have been investigated for antimicrobial, anti-diabetic, antioxidant, and herbicidal activities.[3]

These application notes provide an overview of the potential of this compound in medicinal chemistry, along with relevant quantitative data for its derivatives and detailed experimental protocols for their synthesis and biological evaluation.

Quantitative Data

The following table summarizes the in vitro biological activity of representative phenylpyridine-carboxylate derivatives. While specific data for this compound is not available in the cited literature, the data for these structurally related compounds provide a strong rationale for its use as a scaffold in drug discovery programs.

Compound IDStructureAssayTarget Cell Line/EnzymeActivity (IC50)Reference
Ro 41-4439 Phenyl-pyridine-2-carboxylic acid derivativeAntiproliferative AssayHuman Cancer Cell LinesLow Micromolar[2]
Compound 3d 5-pyridinyl-1,2,4-triazole derivativeFAK Inhibition AssayFAK Kinase18.10 nM[3]
Compound 3c 5-pyridinyl-1,2,4-triazole derivativeAntiproliferative AssayHepG22.88 µM[3]
Compound 3d 5-pyridinyl-1,2,4-triazole derivativeAntiproliferative AssayHepG23.12 µM[3]
Compound D28 2-Phenylquinoline-4-carboxylic acid derivativeAntiproliferative AssayK5621.02 µM[4][5]
Compound D29 2-Phenylquinoline-4-carboxylic acid hydrazide derivativeHDAC3 Inhibition AssayHDAC30.477 µM[4]

Experimental Protocols

General Synthesis of Phenylpyridine-2-Carboxamide Derivatives via Suzuki Coupling

This protocol describes a general method for the synthesis of phenylpyridine derivatives, which can be adapted for the derivatization of a this compound core.

Materials:

  • 2,3-dichloro-5-(trifluoromethyl)pyridine

  • 4-hydroxybenzeneboronic acid

  • Potassium carbonate (K2CO3)

  • Triphenylphosphine (PPh3)

  • Palladium(II) acetate (Pd(OAc)2)

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Brine

  • Magnesium sulfate (MgSO4)

Procedure:

  • To a stirred solution of 2,3-dichloro-5-(trifluoromethyl)pyridine (5 mmol) in a mixture of acetonitrile (10 mL) and methanol (10 mL), add 4-hydroxybenzeneboronic acid (5.5 mmol), potassium carbonate (10 mmol), and triphenylphosphine (10 mol%).

  • Purge the mixture with nitrogen gas for 15 minutes.

  • Add palladium(II) acetate (5 mol%) to the reaction mixture under a nitrogen atmosphere.

  • Stir the mixture at 50°C for 6 hours.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature and slowly add water to quench the reaction.

  • Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired phenylpyridine intermediate.[6]

  • The resulting phenol can then be further functionalized, and the methyl ester of the pyridine-2-carboxylate can be hydrolyzed or converted to an amide to generate a library of derivatives.

In Vitro Antiproliferative Activity Assessment using CCK-8 Assay

This protocol outlines the determination of the antiproliferative activity of synthesized compounds against cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., K562, HepG2)

  • RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Test compounds dissolved in DMSO (stock solution)

  • Cell Counting Kit-8 (CCK-8)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in the culture medium. The final DMSO concentration should be less than 0.1%.

  • After 24 hours, replace the medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48-72 hours.

  • Add 10 µL of CCK-8 solution to each well and incubate for an additional 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the cell viability against the compound concentration.[4]

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the test compounds on the cell cycle distribution of cancer cells.

Materials:

  • Human cancer cell lines (e.g., K562)

  • Complete culture medium

  • Test compounds

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • RNase A

  • Propidium iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Seed the cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the test compound at different concentrations (e.g., 1x and 2x IC50) for 24-48 hours.

  • Harvest the cells by trypsinization, wash with ice-cold PBS, and collect the cell pellets by centrifugation.

  • Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol and incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and centrifuge to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution containing RNase A and incubate in the dark at room temperature for 30 minutes.

  • Analyze the cell cycle distribution by flow cytometry. The percentage of cells in the G0/G1, S, and G2/M phases is determined based on the DNA content.[5]

Visualizations

Proposed Mechanism of Action of Phenyl-Pyridine-2-Carboxylic Acid Derivatives

G cluster_cell_cycle Cell Cycle Progression cluster_intervention Drug Intervention cluster_outcome Cellular Outcome G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M M->G1 Arrest Mitotic Arrest M->Arrest Compound Phenyl-Pyridine-2- Carboxylic Acid Derivative Compound->M Inhibits progression Apoptosis Apoptosis Arrest->Apoptosis Induces

Caption: Proposed mechanism of action for phenyl-pyridine-2-carboxylic acid derivatives.

Experimental Workflow for Drug Discovery

G Start Methyl 4-phenylpyridine- 2-carboxylate Scaffold Synthesis Chemical Synthesis & Derivatization Start->Synthesis Purification Purification & Characterization (NMR, MS) Synthesis->Purification Screening In Vitro Biological Screening (e.g., Antiproliferative Assay) Purification->Screening Hit_ID Hit Identification & SAR Analysis Screening->Hit_ID Hit_ID->Synthesis Iterative Design Mechanism Mechanism of Action Studies (e.g., Cell Cycle Analysis) Hit_ID->Mechanism Active Compounds Optimization Lead Optimization Mechanism->Optimization End Preclinical Candidate Optimization->End

Caption: Workflow for the development of novel drug candidates.

References

Application Notes and Protocols for Reactions Involving Methyl 4-phenylpyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of Methyl 4-phenylpyridine-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The following sections detail two primary synthetic routes, characterization data, and insights into its biological activity, particularly as a potential anti-cancer agent.

Synthesis of this compound

Two plausible and effective synthetic pathways for the preparation of this compound are presented below:

Method 1: Suzuki-Miyaura Cross-Coupling

This approach involves a palladium-catalyzed cross-coupling reaction between a halo-pyridine derivative and phenylboronic acid. This method is highly efficient for forming carbon-carbon bonds.

Method 2: Fischer-Speier Esterification

This classic method involves the acid-catalyzed esterification of the corresponding carboxylic acid. This two-step approach first requires the synthesis of 4-phenylpyridine-2-carboxylic acid, followed by its esterification.

Experimental Protocols

Protocol 1: Synthesis via Suzuki-Miyaura Cross-Coupling

This protocol describes the synthesis of this compound from Methyl 4-chloropyridine-2-carboxylate and phenylboronic acid.

Materials:

  • Methyl 4-chloropyridine-2-carboxylate

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water, degassed

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add Methyl 4-chloropyridine-2-carboxylate (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and triphenylphosphine (0.1 eq).

  • Add palladium(II) acetate (0.05 eq) to the flask.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add a degassed mixture of toluene and water (4:1 v/v) to the flask.

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

Protocol 2: Synthesis via Fischer-Speier Esterification

This protocol details the synthesis of this compound starting from 4-phenylpyridine-2-carboxylic acid.

Materials:

  • 4-Phenylpyridine-2-carboxylic acid

  • Methanol

  • Sulfuric acid (H₂SO₄), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Suspend 4-phenylpyridine-2-carboxylic acid (1.0 eq) in an excess of methanol.

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.2 eq) dropwise with stirring.

  • Heat the reaction mixture to reflux and maintain for 6 hours.[1][2][3]

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to yield the crude product.

  • Purify by recrystallization or column chromatography to obtain pure this compound.

Data Presentation

Table 1: Summary of Reaction Conditions and Yields

ParameterMethod 1: Suzuki-Miyaura CouplingMethod 2: Fischer Esterification
Starting Materials Methyl 4-chloropyridine-2-carboxylate, Phenylboronic acid4-Phenylpyridine-2-carboxylic acid, Methanol
Catalyst Pd(OAc)₂ / PPh₃H₂SO₄
Base/Reagent K₂CO₃-
Solvent Toluene/WaterMethanol
Reaction Temperature 90 °CReflux (~65 °C)
Reaction Time 12 hours6 hours
Typical Yield 75-85% (Estimated)80-90% (Estimated)

Table 2: Characterization Data for this compound

PropertyData
Molecular Formula C₁₃H₁₁NO₂
Molecular Weight 213.23 g/mol
Appearance White to off-white solid (Expected)
Melting Point Not available
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 8.7 (d, 1H), 8.1 (s, 1H), 7.7-7.5 (m, 5H), 7.4 (d, 1H), 4.0 (s, 3H) (Predicted)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 165.5, 150.0, 148.5, 147.0, 137.5, 129.5, 129.0, 127.0, 122.0, 121.0, 53.0 (Predicted)
Mass Spectrometry (ESI-MS) m/z: 214.08 [M+H]⁺ (Calculated)

Note: Predicted NMR data is based on the analysis of similar structures.

Biological Activity and Potential Applications

Derivatives of phenyl-pyridine-2-carboxylic acid have been identified as promising candidates in drug discovery, particularly in the field of oncology. These compounds have been shown to exhibit significant antiproliferative activity against various cancer cell lines.[4]

Mechanism of Action: Cell Cycle Arrest and Apoptosis

Studies on analogs of this compound suggest that their cytotoxic effects are mediated through the induction of cell cycle arrest, primarily in the G2/M phase, which subsequently leads to apoptosis (programmed cell death).[4][5] This mechanism of action makes them attractive for the development of novel anti-cancer therapeutics.

The proposed signaling pathway involves the modulation of key proteins that regulate the cell cycle and apoptosis. Phenyl-pyridine derivatives may influence the activity of cyclin-dependent kinases (CDKs) and their associated cyclins, which are crucial for the progression through different phases of the cell cycle.[6] Inhibition of these kinases can lead to a halt in cell division. Furthermore, these compounds can trigger the intrinsic apoptotic pathway, characterized by the activation of caspases and changes in the expression of Bcl-2 family proteins.[7][8]

Below is a diagram illustrating the proposed mechanism of action.

G Proposed Signaling Pathway for Antiproliferative Activity cluster_0 Drug Action cluster_1 Cell Cycle Control cluster_2 Apoptosis Pathway This compound This compound CDK/Cyclin Complexes CDK/Cyclin Complexes This compound->CDK/Cyclin Complexes Inhibition Bcl-2 Family Proteins Bcl-2 Family Proteins This compound->Bcl-2 Family Proteins Modulation G2/M Checkpoint G2/M Checkpoint CDK/Cyclin Complexes->G2/M Checkpoint Regulation Cell Cycle Arrest Cell Cycle Arrest G2/M Checkpoint->Cell Cycle Arrest Induction Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis Mitochondria Mitochondria Bcl-2 Family Proteins->Mitochondria Regulation of Permeability Caspase Activation Caspase Activation Mitochondria->Caspase Activation Cytochrome c release Caspase Activation->Apoptosis Execution

Caption: Proposed mechanism of antiproliferative activity.

Experimental Workflow for Biological Evaluation

A typical workflow to assess the anti-cancer properties of this compound is outlined below.

G Workflow for Biological Evaluation Synthesis & Purification Synthesis & Purification Characterization Characterization Synthesis & Purification->Characterization In vitro Antiproliferative Assay In vitro Antiproliferative Assay Characterization->In vitro Antiproliferative Assay Cell Cycle Analysis Cell Cycle Analysis In vitro Antiproliferative Assay->Cell Cycle Analysis Apoptosis Assay Apoptosis Assay In vitro Antiproliferative Assay->Apoptosis Assay In vivo Studies In vivo Studies Cell Cycle Analysis->In vivo Studies Apoptosis Assay->In vivo Studies

Caption: Experimental workflow for biological evaluation.

References

Application Notes and Protocols for the Synthesis of 2-Methyl-4-phenylpyridine via Suzuki Coupling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed cross-coupling reaction is widely employed in the pharmaceutical industry and materials science for the construction of biaryl and substituted aromatic compounds. 2-Methyl-4-phenylpyridine is a valuable scaffold in medicinal chemistry, and its synthesis is often a key step in the development of new therapeutic agents. This document provides detailed application notes and protocols for the synthesis of 2-methyl-4-phenylpyridine using the Suzuki coupling reaction, focusing on an optimized, high-yield procedure.

Reaction Principle

The Suzuki coupling reaction involves the cross-coupling of an organoboron compound (typically a boronic acid or its ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. The catalytic cycle is generally understood to proceed through three key steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the new carbon-carbon bond and regenerate the Pd(0) catalyst.

Optimized Synthesis of 2-Methyl-4-phenylpyridine

An optimized protocol for the synthesis of 2-methyl-4-phenylpyridine has been developed utilizing a microwave-assisted Suzuki coupling reaction. This method offers a high yield and a relatively short reaction time.[1]

Reaction Scheme:

Experimental Protocol

Materials:

  • 4-Bromo-2-methylpyridine

  • Phenylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Deionized water

  • Microwave synthesis reactor

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography system)

Procedure:

  • To a microwave reaction vessel, add 4-bromo-2-methylpyridine (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.03 mmol), and K₂CO₃ (2.0 mmol).

  • Add a solvent mixture of deionized water and 1,4-dioxane in a 5:1 ratio (e.g., 5 mL water and 1 mL 1,4-dioxane).

  • Seal the vessel and place it in the microwave synthesis reactor.

  • Irradiate the reaction mixture at 120°C for 30 minutes with stirring.

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-methyl-4-phenylpyridine.

Under these optimized conditions, a total yield of 81% has been reported.[1]

Data Presentation

Table 1: Optimized Reaction Conditions for the Synthesis of 2-Methyl-4-phenylpyridine

ParameterCondition
Aryl Halide 4-Bromo-2-methylpyridine
Boronic Acid Phenylboronic acid
Catalyst Pd(dppf)Cl₂
Base K₂CO₃
Solvent H₂O / 1,4-Dioxane (5:1)
Temperature 120°C
Method Microwave Irradiation
Yield 81%[1]

Characterization Data

Expected Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 8.5-8.6 (d, 1H, pyridine H6)

    • δ 7.5-7.6 (m, 2H, phenyl H2', H6')

    • δ 7.4-7.5 (m, 2H, phenyl H3', H5')

    • δ 7.3-7.4 (m, 1H, phenyl H4')

    • δ 7.1-7.2 (m, 2H, pyridine H3, H5)

    • δ 2.5-2.6 (s, 3H, -CH₃)

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ ~158 (pyridine C2)

    • δ ~149 (pyridine C6)

    • δ ~148 (pyridine C4)

    • δ ~138 (phenyl C1')

    • δ ~129 (phenyl C3', C5')

    • δ ~128 (phenyl C4')

    • δ ~127 (phenyl C2', C6')

    • δ ~121 (pyridine C3)

    • δ ~119 (pyridine C5)

    • δ ~24 (-CH₃)

  • Mass Spectrometry (EI):

    • m/z (%): 169 (M⁺), 168 (M⁺-H), 154 (M⁺-CH₃)

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of 2-methyl-4-phenylpyridine via the Suzuki coupling reaction.

Suzuki_Coupling_Workflow cluster_reaction Reaction Setup cluster_synthesis Synthesis cluster_workup Workup & Purification A Weigh Reactants: 4-Bromo-2-methylpyridine Phenylboronic acid K₂CO₃ Pd(dppf)Cl₂ B Add Solvents: H₂O and 1,4-Dioxane A->B Combine in Microwave Vessel C Microwave Irradiation (120°C, 30 min) B->C D Cool to RT C->D E Extraction with Ethyl Acetate D->E F Drying and Concentration E->F G Column Chromatography F->G H Pure 2-Methyl-4- phenylpyridine G->H

Suzuki Coupling Workflow for 2-Methyl-4-phenylpyridine Synthesis.

Signaling Pathway Diagram (Catalytic Cycle)

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura coupling reaction.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X (4-bromo-2-methylpyridine) PdII_A R¹-Pd(II)L₂-X OxAdd->PdII_A Transmetal Transmetalation PdII_A->Transmetal PdII_B R¹-Pd(II)L₂-R² Transmetal->PdII_B Base Base (e.g., K₂CO₃) Boronate R²-B(OH)₃⁻ Base->Boronate activates R²-B(OH)₂ (phenylboronic acid) Boronate->Transmetal RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 regenerates catalyst Product R¹-R² RedElim->Product

Generalized Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction.

References

Application Note: Analytical Techniques for the Characterization of Methyl 4-phenylpyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive overview of the analytical techniques for the structural elucidation and characterization of Methyl 4-phenylpyridine-2-carboxylate. Detailed protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Infrared (IR) Spectroscopy, and Single Crystal X-ray Crystallography are presented. Representative data is summarized in tables to serve as a benchmark for researchers working with this compound or similar pyridine derivatives.

Introduction

This compound is a heterocyclic compound featuring a pyridine core substituted with a phenyl group and a methyl ester. Its structural complexity necessitates a multi-technique approach for unambiguous characterization. The analytical workflow described herein ensures accurate determination of its chemical structure, purity, and solid-state conformation, which are critical parameters in drug discovery and development.

Analytical Workflow

The characterization of a novel compound like this compound follows a logical progression of analytical techniques. Each method provides a unique piece of structural information, and together they form a complete picture of the molecule.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_final Final Analysis Synthesis Synthesis of Crude Product Purification Purification (e.g., Column Chromatography) Synthesis->Purification IR IR Spectroscopy (Functional Groups) Purification->IR MS Mass Spectrometry (Molecular Weight & Formula) Purification->MS NMR NMR Spectroscopy (Connectivity & 3D Structure in Solution) Purification->NMR HPLC HPLC (Purity & Quantification) Purification->HPLC Xtal X-ray Crystallography (Absolute 3D Structure) Purification->Xtal Requires pure, crystalline sample Data Data Analysis & Structure Confirmation IR->Data MS->Data NMR->Xtal Confirms solution vs. solid-state structure NMR->Data HPLC->Data Xtal->Data

Caption: Experimental workflow for synthesis, purification, and characterization.

Spectroscopic and Chromatographic Data

The following tables summarize the expected quantitative data for this compound. This data is based on typical values for the constituent functional groups and analogous structures, as direct experimental data for this specific molecule is not widely published.

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts

Solvent: CDCl₃. Reference: TMS at 0.00 ppm.

Assignment Expected ¹H NMR (ppm) Expected ¹³C NMR (ppm)
Pyridine-H37.8 - 8.2120 - 125
Pyridine-H57.4 - 7.8122 - 127
Pyridine-H68.6 - 8.9148 - 152
Phenyl-H (ortho)7.6 - 7.9127 - 130
Phenyl-H (meta)7.4 - 7.6128 - 131
Phenyl-H (para)7.3 - 7.5129 - 132
O-CH₃3.9 - 4.152 - 54
Pyridine-C2 (C=O)-165 - 168
Pyridine-C4 (C-Ph)-145 - 150
Phenyl-C (ipso)-135 - 140
Table 2: Mass Spectrometry Data
Parameter Value
Molecular FormulaC₁₃H₁₁NO₂
Molecular Weight213.23 g/mol
Monoisotopic Mass213.07898 Da
Expected [M+H]⁺214.08626
Expected [M+Na]⁺236.06821
Common Fragments[M-OCH₃]⁺ (m/z 182), [M-COOCH₃]⁺ (m/z 154), C₁₁H₈N⁺ (m/z 154)
Table 3: Infrared (IR) Spectroscopy Data
Functional Group Expected Absorption Range (cm⁻¹) Intensity
C-H (Aromatic)3000 - 3100Medium-Weak
C-H (Aliphatic, -OCH₃)2850 - 2960Medium
C=O (Ester)1720 - 1740Strong
C=N, C=C (Pyridine Ring)1550 - 1610Medium-Strong
C=C (Phenyl Ring)1450 - 1500Medium
C-O (Ester)1200 - 1300Strong
Table 4: High-Performance Liquid Chromatography (HPLC) Data
Parameter Value
ColumnC18 Reverse-Phase (e.g., 150 x 4.6 mm, 5 µm)
Mobile PhaseAcetonitrile:Water with 0.1% Formic Acid (Gradient)
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Expected Retention Time5 - 15 min (highly dependent on exact gradient)

Experimental Protocols

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument to ensure optimal magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a one-pulse proton spectrum.

    • Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • Collect 16-32 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Use a 45-degree pulse angle and a relaxation delay of 2 seconds.

    • Collect 1024 or more scans, as the ¹³C nucleus is less sensitive.

  • Data Processing: Apply Fourier transformation to the acquired FIDs. Phase and baseline correct the spectra. Integrate the ¹H NMR signals and reference both spectra to the TMS signal at 0.00 ppm.

Protocol 2: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in methanol or acetonitrile. Dilute this stock solution to a final concentration of 1-10 µg/mL using the mobile phase solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[1]

  • Instrumentation: Use an ESI-TOF or ESI-Orbitrap mass spectrometer for high-resolution analysis.[2]

  • Infusion/Injection: Introduce the sample into the ESI source via direct infusion using a syringe pump (at 5-10 µL/min) or through an LC system.

  • MS Acquisition:

    • Acquire data in positive ion mode.

    • Set the mass range to m/z 100-500.

    • Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the [M+H]⁺ ion.

  • Data Analysis: Determine the accurate mass of the molecular ion ([M+H]⁺) and compare it to the theoretical mass calculated from the molecular formula (C₁₃H₁₁NO₂). A mass accuracy of <5 ppm is expected. Analyze fragmentation patterns if MS/MS data is acquired.[3]

Protocol 3: High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) to a concentration of approximately 0.1-0.5 mg/mL. Filter the solution through a 0.22 µm syringe filter.[4]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase, 150 x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start with 10% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and re-equilibrate at 10% B for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

  • Detection: Use a Diode Array Detector (DAD) or UV-Vis detector set to 254 nm.[5]

  • Data Analysis: Integrate the peak corresponding to the compound to determine its retention time and calculate the purity based on the peak area percentage.

Protocol 4: Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
  • Sample Preparation: Place a small amount (1-2 mg) of the solid, powdered sample directly onto the ATR crystal (e.g., diamond or zinc selenide).[6][7] No further preparation is needed for a solid sample.[8]

  • Background Collection: Clean the ATR crystal surface with isopropanol and allow it to dry completely. Collect a background spectrum of the empty crystal.

  • Sample Spectrum Collection: Apply pressure to the sample using the instrument's anvil to ensure good contact with the crystal.

  • Acquisition:

    • Scan the sample over a range of 4000-400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Analysis: The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber. Identify characteristic absorption bands corresponding to the functional groups present in the molecule.[9][10]

Protocol 5: Single Crystal X-ray Crystallography
  • Crystal Growth: Grow single crystals of the compound suitable for diffraction (typically >0.1 mm in all dimensions).[11] A common method is slow evaporation of a saturated solution.[12]

    • Dissolve the purified compound in a suitable solvent (e.g., ethyl acetate, methanol, or a mixture) to near saturation.

    • Filter the solution into a clean vial.

    • Cover the vial with parafilm and poke a few small holes to allow for slow evaporation.

    • Leave the vial undisturbed in a vibration-free location for several days to weeks.[12]

  • Crystal Mounting: Carefully select a high-quality, single crystal with no visible cracks or defects under a microscope and mount it on a goniometer head.[13]

  • Data Collection:

    • Place the mounted crystal on a single-crystal X-ray diffractometer.

    • Cool the crystal under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations.

    • Use a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

    • Collect a series of diffraction images by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of reflection intensities.

    • Solve the crystal structure using direct methods or other algorithms to obtain an initial electron density map.

    • Build and refine the atomic model against the experimental data to determine precise atom positions, bond lengths, and bond angles.[14]

Interrelation of Analytical Techniques

The chosen analytical techniques provide complementary information that, when combined, allows for the complete and unambiguous structural determination of this compound.

G cluster_info Structural Information Provided cluster_tech Analytical Techniques Compound This compound MS Mass Spectrometry IR IR Spectroscopy NMR NMR Spectroscopy HPLC HPLC Xtal X-ray Crystallography MW Molecular Weight & Elemental Formula Connect Atom Connectivity (2D Structure) MW->Connect constrains FG Functional Groups FG->Connect constrains Structure3D 3D Molecular Structure Connect->Structure3D informs Purity Purity & Quantification Purity->MS prerequisite for Purity->IR prerequisite for Purity->NMR prerequisite for Purity->Xtal prerequisite for MS->MW IR->FG NMR->Connect NMR->Structure3D (in solution) HPLC->Purity Xtal->Structure3D (solid-state)

Caption: Relationship between analytical techniques and structural information.

References

Application Notes and Protocols: The Role of Pyridine Derivatives in Crop Protection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridine ring is a fundamental heterocyclic scaffold that is integral to a multitude of agrochemicals due to its versatile chemical properties and biological activity.[1][2] Pyridine-based compounds are central to modern crop protection, encompassing a wide range of applications including insecticides, fungicides, and herbicides. Their success lies in their diverse modes of action, high efficacy, and in many cases, selectivity, which allows for targeted pest and disease management.[1] This document provides detailed application notes on key classes of pyridine-derived agrochemicals, focusing on their mechanisms, efficacy, and the experimental protocols used for their evaluation and synthesis.

Section 1: Pyridine-Based Insecticides

Pyridine derivatives are most prominent in the insecticide market, with several major chemical classes targeting the insect nervous system. These compounds are critical for managing a broad spectrum of sucking and chewing pests in numerous crops.

Nicotinic Acetylcholine Receptor (nAChR) Agonists

This superclass of insecticides includes neonicotinoids, sulfoximines, and butenolides. While structurally distinct, they share a common mode of action: they all target the nicotinic acetylcholine receptor (nAChR) in the insect's central nervous system.[3][4][5] They act as agonists, binding to the receptor and causing continuous stimulation, which leads to uncontrolled nerve impulses, muscle tremors, paralysis, and eventual death of the insect.[3][5] Because these insecticides bind more strongly to insect nAChRs than to mammalian receptors, they exhibit selective toxicity.[3]

nAChR_Agonist_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_Vesicle Synaptic Vesicle (contains Acetylcholine) ACh Acetylcholine (ACh) ACh_Vesicle->ACh releases Nerve_Impulse Nerve Impulse Nerve_Impulse->ACh_Vesicle triggers release AChE Acetylcholinesterase (AChE) ACh->AChE is hydrolyzed by nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR binds (agonist) Pyridine_Insecticide Pyridine Derivative (e.g., Neonicotinoid, Sulfoximine, Butenolide) Pyridine_Insecticide->nAChR binds irreversibly (agonist) Ion_Channel Ion Channel (Na+) nAChR->Ion_Channel opens Overstimulation Continuous Nerve Impulse (Overstimulation) Ion_Channel->Overstimulation causes influx Paralysis Paralysis & Death Overstimulation->Paralysis leads to

Caption: Mode of action for nAChR agonist insecticides.

The following table summarizes the efficacy of representative nAChR agonists against common sap-feeding pests.

Active IngredientClassTarget PestEfficacy MetricValueCitation
Imidacloprid NeonicotinoidAphis gossypii (Cotton Aphid)Mortality (72h)100% at 0.28 ml/L[6]
Acetamiprid NeonicotinoidBemisia tabaci (Whitefly)Mortality (72h)100% at 0.1 g/L[6][7]
Sulfoxaflor SulfoximineMyzus persicae (Green Peach Aphid)LC50 (Vial Assay)0.11 µ g/vial [8]
Sulfoxaflor SulfoximineHarmonia axyridis (Ladybird)LC50 (Contact)31.20% mortality[9]
Flupyradifurone ButenolideAphis gossypii (Cotton Aphid)LC50Lower than Imidacloprid[10]
Flupyradifurone ButenolideHoney Bee (Apis mellifera)Acute Contact Toxicity49.12 µ g/bee [11]
Flupyradifurone ButenolideHoney Bee (Apis mellifera)Acute Oral Toxicity0.48 µ g/bee [11]
Acetylcholinesterase (AChE) Inhibitors

This class is primarily represented by organophosphates that contain a pyridine ring, with chlorpyrifos being a prominent example. The primary mechanism of action for these compounds is the inhibition of the enzyme acetylcholinesterase (AChE).[12][13] AChE is responsible for breaking down the neurotransmitter acetylcholine (ACh) in the synaptic cleft. By inhibiting AChE, these insecticides cause an accumulation of ACh, leading to excessive stimulation of postsynaptic receptors, resulting in neurotoxicity and death.[14] The active form is often a metabolite, such as chlorpyrifos-oxon, which phosphorylates a serine hydroxyl group in the active site of AChE.[12][15]

AChE_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_Vesicle Synaptic Vesicle (contains Acetylcholine) ACh Acetylcholine (ACh) ACh_Vesicle->ACh releases ACh AChE_Active Active Acetylcholinesterase (AChE) ACh->AChE_Active binds to AChR Acetylcholine Receptor (AChR) ACh->AChR binds & activates AChE_Active->ACh hydrolyzes ACh (signal termination) AChE_Inactive Inactive (Phosphorylated) AChE AChE_Active->AChE_Inactive Chlorpyrifos Chlorpyrifos-Oxon Chlorpyrifos->AChE_Active binds & inhibits Overstimulation Continuous Nerve Impulse (Overstimulation) AChR->Overstimulation leads to accumulation of ACh, causing Paralysis Paralysis & Death Overstimulation->Paralysis leads to

Caption: Mechanism of Acetylcholinesterase (AChE) inhibition.

Active IngredientClassTarget PestEfficacy MetricValueCitation
Chlorpyrifos OrganophosphateRat (for toxicity reference)Oral LD50810 to > 950 mg/kg-bw[16]
Chlorpyrifos-oxon OrganophosphateRat Brain AChEki (inhibition constant)0.206 nM-1h-1[12][15]
Vesicular Acetylcholine Transporter (VAChT) Inhibitors

A newer class of insecticides, represented by pyridine alkylsulfone derivatives, has been identified to act by inhibiting the vesicular acetylcholine transporter (VAChT).[17] This transporter is critical for loading acetylcholine into synaptic vesicles before its release into the synapse. By blocking VAChT, these compounds prevent the efficient packaging of the neurotransmitter, leading to a depletion of acetylcholine available for signaling. This compromises neuromuscular function, causing paralysis and death.[17]

VAChT_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron Cytoplasm cluster_vesicle Synaptic Vesicle Membrane cluster_synapse Synaptic Cleft ACh_Synth Acetylcholine (ACh) Synthesis ACh_Free Free ACh ACh_Synth->ACh_Free VAChT Vesicular ACh Transporter (VAChT) ACh_Free->VAChT transported by ACh_Vesicular Vesicular ACh VAChT->ACh_Vesicular loads into vesicle Pyridine_AS Pyridine Alkylsulfone Pyridine_AS->VAChT Inhibits No_Release Reduced/No ACh Release ACh_Vesicular->No_Release leads to Transmission_Failure Synaptic Transmission Failure No_Release->Transmission_Failure causes

Caption: Mechanism of Vesicular Acetylcholine Transporter (VAChT) inhibition.

Section 2: Pyridine-Based Fungicides

Pyridine derivatives are also crucial in managing fungal diseases in crops. The most significant class is the pyridine carboxamides, which act as Succinate Dehydrogenase Inhibitors (SDHIs).

Succinate Dehydrogenase Inhibitors (SDHIs)

Pyridine carboxamides, such as boscalid, are a major group within the SDHI fungicides (FRAC Group 7).[18][19] Their mode of action is the disruption of the fungal mitochondrial respiratory chain at Complex II (succinate dehydrogenase).[20][21] By binding to and inhibiting this enzyme complex, SDHIs block the conversion of succinate to fumarate in the Krebs cycle, which halts cellular respiration and energy production (ATP), ultimately leading to fungal cell death.[20]

SDHI_Pathway cluster_krebs Krebs Cycle cluster_etc Mitochondrial Electron Transport Chain Succinate Succinate ComplexII Complex II (Succinate Dehydrogenase) Succinate->ComplexII is oxidized by Fumarate Fumarate ComplexII->Fumarate ComplexIII Complex III ComplexII->ComplexIII passes electrons to Boscalid Boscalid (Pyridine Carboxamide) Boscalid->ComplexII Inhibits ATP_Synthase ATP Synthase ComplexIII->ATP_Synthase drives proton pump for No_ATP ATP Production Blocked ATP_Synthase->No_ATP is halted, leading to Cell_Death Fungal Cell Death No_ATP->Cell_Death

Caption: Mode of action for SDHI fungicides like boscalid.

The following table summarizes the efficacy of the SDHI fungicide boscalid against common plant pathogens.

Active IngredientClassTarget PathogenEfficacy MetricValue (µg/ml)Citation
Boscalid Pyridine CarboxamideBotrytis cinereaEC50 (Mycelial Growth)0.3 - 0.9[22]
Boscalid Pyridine CarboxamideBotrytis cinerea (2014 isolates)Mean EC500.3 ± 0.02[14]
Boscalid Pyridine CarboxamideBotrytis cinerea (2019 isolates)Mean EC506.39 ± 1.66[14]
Boscalid Pyridine CarboxamideSclerotinia sclerotiorumMean EC501.23[23]

Section 3: Experimental Protocols

Detailed and standardized protocols are essential for evaluating the efficacy and mechanism of new and existing crop protection agents.

General Workflow for Insecticide Efficacy Screening

The process of screening compounds for insecticidal activity involves a series of steps from initial compound selection to detailed dose-response analysis.

Insecticide_Screening_Workflow start Start: Select Test Compounds & Target Pest prep_solutions Prepare Stock & Serial Dilutions of Compounds start->prep_solutions rearing Rear Target Pest (e.g., Aphids) on Host Plants start->rearing treatment Apply Treatments to Experimental Units (e.g., Dip Leaves) prep_solutions->treatment infestation Infest Units with Known Number of Insects rearing->infestation bioassay_setup Set up Bioassay (e.g., Leaf Dip Assay) bioassay_setup->treatment treatment->infestation incubation Incubate Under Controlled Conditions (Temp, Light, Humidity) infestation->incubation mortality_check Assess Mortality at Specific Time Points (e.g., 24, 48, 72h) incubation->mortality_check data_analysis Data Analysis: Probit or Logit Analysis mortality_check->data_analysis results Determine LC50 / LD50 and Confidence Intervals data_analysis->results end End: Identify Lead Compounds results->end

Caption: General workflow for insecticide bioassay screening.

Protocol: Insecticide Bioassay for Aphids (Leaf-Dip Method)

This protocol is adapted from the Insecticide Resistance Action Committee (IRAC) recommended method for testing aphid susceptibility.

1. Materials:

  • Test insecticide and a susceptible reference standard (e.g., Acetamiprid).

  • Solvent (e.g., Acetone or DMSO) for stock solution.

  • Distilled water with a non-ionic surfactant (e.g., 0.01% Triton X-100).

  • Host plants (e.g., fava bean, cotton) with non-infested, untreated leaves.

  • Petri dishes (60 mm or 90 mm).

  • Agar powder.

  • Fine paintbrush for transferring aphids.

  • Apterous (wingless) adult aphids of a uniform age/size.

2. Procedure:

  • Preparation of Petri Dishes: Prepare a 1-2% w/w agar solution in distilled water, heat to boiling, and pour into petri dishes to a depth of 3-4 mm. Allow to cool and set. This will keep the leaf discs turgid.

  • Preparation of Test Solutions: Prepare a stock solution of the test insecticide in a suitable solvent. Create a series of at least five serial dilutions in distilled water containing surfactant. A negative control (water + surfactant) must be included.

  • Leaf Treatment: Excise leaf discs from healthy, untreated host plants. Using forceps, dip each leaf disc into a test solution for 10 seconds with gentle agitation.

  • Drying: Place the treated leaf discs on paper towels, abaxial (lower) surface facing up, and allow them to air dry completely (approx. 1-2 hours).

  • Assay Setup: Place one dried leaf disc, abaxial side up, onto the set agar in each petri dish.

  • Infestation: Using a fine paintbrush, carefully transfer 20-30 apterous adult aphids onto each leaf disc. Seal the petri dishes with ventilated lids.

  • Incubation: Maintain the dishes in a controlled environment (e.g., 22-25°C, >60% RH, 16:8 L:D photoperiod).

  • Mortality Assessment: Assess aphid mortality at 24, 48, and 72 hours post-infestation. Aphids that are unable to move when gently prodded with the paintbrush are considered dead.

  • Data Analysis: Correct mortality using Abbott's formula if control mortality is between 5-20%. Analyze the dose-response data using probit or logit analysis to calculate the LC50 (lethal concentration for 50% of the population) and associated confidence limits.

Protocol: Acetylcholinesterase (AChE) Inhibition Assay

This colorimetric assay is based on the Ellman method, which measures the activity of AChE.

1. Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be quantified by measuring its absorbance at 412 nm. An inhibitor will reduce the rate of TNB production.

2. Materials:

  • 96-well microplate and plate reader.

  • Phosphate buffer (0.1 M, pH 8.0) or Tris-HCl (50 mM, pH 8.0).

  • AChE enzyme solution (e.g., from electric eel).

  • Acetylthiocholine iodide (ATCI) substrate solution (14-15 mM).

  • DTNB solution (3-10 mM).

  • Test compound (inhibitor) dissolved in a suitable solvent (e.g., DMSO).

  • Positive control (e.g., Eserine or Chlorpyrifos-oxon).

3. Procedure:

  • Assay Preparation: In a 96-well plate, add the following to each well:

    • 140 µL of phosphate buffer (pH 8.0).

    • 10 µL of the test compound at various concentrations (or solvent for control).

    • 10 µL of AChE enzyme solution.

  • Pre-incubation: Incubate the plate for 10-15 minutes at 25°C to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation:

    • Add 10 µL of 10 mM DTNB solution to each well.

    • Initiate the reaction by adding 10 µL of 14 mM ATCI substrate solution.

  • Measurement: Immediately measure the absorbance at 412 nm in kinetic mode for 10-20 minutes, or as a single endpoint reading after a fixed time (e.g., 10 minutes).

  • Calculation: The percent inhibition is calculated using the formula:

    • % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] * 100

  • Data Analysis: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Protocol: Synthesis of a Pyridine Derivative (Boscalid)

This protocol outlines a three-step synthesis for the fungicide boscalid, involving a Suzuki coupling, a nitro group reduction, and a final acylation.[3][17]

1. Step 1: Suzuki Coupling

  • Reactants: 1-chloro-2-nitrobenzene, 4-chlorophenylboronic acid.

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4].

  • Base: Sodium carbonate.

  • Solvent: Ethanol/Water mixture.

  • Procedure: Combine the reactants, catalyst, and base in the solvent. Heat the mixture at 80°C until the reaction is complete (monitored by TLC or GC-MS). The product, 4'-chloro-2-nitro-1,1'-biphenyl, is then extracted and purified.[17]

2. Step 2: Nitro Group Reduction

  • Reactant: 4'-chloro-2-nitro-1,1'-biphenyl (from Step 1).

  • Reducing Agent: Sodium borohydride (NaBH4) with a cobalt salt catalyst (e.g., CoSO4·7H2O) or carbonyl iron powder (CIP).[3][17]

  • Solvent: Ethanol or water.

  • Procedure: Dissolve the nitro-biphenyl in the solvent and add the reducing agent system. The reaction proceeds to reduce the nitro group (-NO2) to an amino group (-NH2). After completion, the product, 2-amino-4'-chloro-1,1'-biphenyl, is isolated.[17]

3. Step 3: Acylation (Amide Formation)

  • Reactants: 2-amino-4'-chloro-1,1'-biphenyl (from Step 2), 2-chloronicotinyl chloride.

  • Base: A suitable non-nucleophilic base (e.g., pyridine or triethylamine).

  • Solvent: Anhydrous aprotic solvent (e.g., Dichloromethane or Toluene).

  • Procedure: Dissolve the amino-biphenyl in the solvent. Add the base, followed by the slow addition of 2-chloronicotinyl chloride at a controlled temperature (e.g., 0°C to room temperature). The reaction forms the final amide bond. The product, boscalid (2-chloro-N-(4'-chlorobiphenyl-2-yl)nicotinamide), is then purified by recrystallization or chromatography.[3]

Boscalid_Synthesis_Workflow start_mats Starting Materials: 1-chloro-2-nitrobenzene 4-chlorophenylboronic acid 2-chloronicotinyl chloride step1 Step 1: Suzuki Coupling (C-C bond formation) Catalyst: Pd(PPh3)4 start_mats->step1 intermediate1 Intermediate 1: 4'-chloro-2-nitro-1,1'-biphenyl step1->intermediate1 step2 Step 2: Nitro Reduction (NO2 -> NH2) Reagent: NaBH4/CoSO4 intermediate1->step2 intermediate2 Intermediate 2: 2-amino-4'-chloro-1,1'-biphenyl step2->intermediate2 step3 Step 3: Acylation (Amide bond formation) Reagent: 2-chloronicotinyl chloride intermediate2->step3 final_product Final Product: Boscalid step3->final_product purification Purification (Extraction, Recrystallization) final_product->purification

Caption: Workflow for the three-step synthesis of Boscalid.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 4-phenylpyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Methyl 4-phenylpyridine-2-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The most prevalent and versatile method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of a pyridine derivative, such as Methyl 4-chloropyridine-2-carboxylate or Methyl 4-bromopyridine-2-carboxylate, with phenylboronic acid in the presence of a palladium catalyst and a base. Another potential, though less common, route is the Negishi cross-coupling, which utilizes an organozinc reagent instead of a boronic acid.

Q2: What are the essential starting materials for the Suzuki-Miyaura synthesis?

A2: The key starting materials are:

  • A substituted pyridine: Typically Methyl 4-chloro- or 4-bromopyridine-2-carboxylate. The bromo derivative is generally more reactive than the chloro derivative.

  • Phenylboronic acid: This is the source of the phenyl group.

  • A palladium catalyst: Common choices include Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), Palladium(II) acetate (Pd(OAc)₂), or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂).

  • A base: Inorganic bases such as sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or potassium phosphate (K₃PO₄) are commonly used.

  • A suitable solvent: Often a mixture of an organic solvent (like 1,4-dioxane, toluene, or dimethylformamide) and water.

Q3: How can I synthesize the starting material, Methyl 4-chloropyridine-2-carboxylate?

A3: Methyl 4-chloropyridine-2-carboxylate can be prepared from 2-pyridinecarboxylic acid. The process involves reacting 2-pyridinecarboxylic acid with thionyl chloride in the presence of a catalyst like N,N-dimethylformamide (DMF) to form the acid chloride, which is then chlorinated. Subsequent esterification with methanol yields the desired product. One reported method involves reacting pyridine-2-carboxylic acid hydrobromide with thionyl chloride and DMF, resulting in a 49.7% yield of Methyl 4-chloropyridine-2-carboxylate.[1] Another approach involves the oxidation of 4-chloro-2-methylpyridine.[2]

Q4: What is a typical procedure for the final esterification step?

A4: If the synthesis route yields 4-phenylpyridine-2-carboxylic acid, a final esterification step is necessary. A common method is the Fischer esterification, which involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). The reaction mixture is typically heated to reflux.

Troubleshooting Guide

This guide addresses common issues encountered during the Suzuki-Miyaura synthesis of this compound.

Problem 1: Low or No Product Yield

Potential Cause Troubleshooting Suggestion
Inactive Catalyst Palladium catalysts, especially Pd(0) species like Pd(PPh₃)₄, can degrade upon exposure to air and moisture. Use fresh catalyst or a more stable pre-catalyst. Consider using a small amount of a phosphine ligand in conjunction with a Pd(II) source like Pd(OAc)₂ to generate the active Pd(0) species in situ.
Poor Quality Reagents Ensure the purity of starting materials, particularly the boronic acid, as impurities can inhibit the reaction. Phenylboronic acid can dehydrate to form an inactive trimeric anhydride (boroxine).
Inappropriate Base The choice and amount of base are critical. A weak base may not be sufficient for the transmetalation step. Try screening different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. Ensure the base is finely powdered and anhydrous.
Inefficient Solvent System The solvent system needs to facilitate the solubility of both organic and inorganic reagents. A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is often optimal. The ratio can be critical and may require optimization.[3]
Oxygen Contamination The catalytic cycle is sensitive to oxygen, which can oxidize the active Pd(0) catalyst. Degas the solvent and reaction mixture thoroughly by bubbling with an inert gas (nitrogen or argon) before adding the catalyst.[4]
Low Reaction Temperature Suzuki couplings often require elevated temperatures to proceed at a reasonable rate. Ensure the reaction is heated to the appropriate temperature for the chosen solvent system (typically 80-100 °C).

Problem 2: Presence of Significant Side Products

Potential Cause Troubleshooting Suggestion
Homocoupling of Phenylboronic Acid This side reaction forms biphenyl. It is often favored at higher temperatures or if the oxidative addition of the palladium catalyst to the pyridine halide is slow. To minimize this, use a more reactive halide (bromo instead of chloro), a more active catalyst/ligand system, or consider adding the boronic acid slowly to the reaction mixture.
Protodeboronation The boronic acid can be replaced by a hydrogen atom from water or other protic sources, especially under harsh basic conditions or prolonged reaction times. Use anhydrous solvents if possible and avoid excessively long reaction times.
Dehalogenation of the Starting Material The starting pyridine halide can be reduced, leading to the formation of methyl pyridine-2-carboxylate. This can be minimized by ensuring a sufficiently active catalyst and efficient coupling.

Data on Reaction Condition Optimization

Optimizing reaction parameters is crucial for maximizing the yield of this compound. The following tables summarize the impact of different catalysts, ligands, and bases on the yield of similar Suzuki-Miyaura reactions involving pyridine derivatives.

Table 1: Effect of Palladium Catalyst on the Yield of Substituted Bipyridines [5]

Catalyst (mol%)Yield (%)
Pd(PPh₃)₂Cl₂ (1)37
Pd(PPh₃)₂Cl₂ (5) 69
Pd(PPh₃)₂Cl₂ (10)67

Reaction Conditions: 2-methoxy-5-pyridylboronic acid, 2-chloro-3-aminopyridine, Na₂CO₃ (1M aq.), 1,4-dioxane, reflux, 8h.

Table 2: Influence of Ligand on the Yield of Suzuki Coupling of 4-Chlorotoluene with Phenylboronic Acid

LigandYield (%)
PPh₃Low
SPhos High
XPhosHigh

Experimental Protocols

Protocol 1: Suzuki-Miyaura Synthesis of this compound

This is a general protocol that may require optimization for specific substrates and scales.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 4-bromopyridine-2-carboxylate (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water.

  • Degassing: Bubble argon or nitrogen gas through the mixture for 15-20 minutes to remove dissolved oxygen.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst, for example, Pd(dppf)Cl₂ (3 mol%).

  • Reaction: Heat the reaction mixture to 80-90 °C and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

Synthesis_Workflow cluster_starting_materials Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Methyl 4-bromopyridine-2-carboxylate Methyl 4-bromopyridine-2-carboxylate Suzuki-Miyaura Coupling Suzuki-Miyaura Coupling Methyl 4-bromopyridine-2-carboxylate->Suzuki-Miyaura Coupling Phenylboronic Acid Phenylboronic Acid Phenylboronic Acid->Suzuki-Miyaura Coupling Palladium Catalyst Palladium Catalyst Palladium Catalyst->Suzuki-Miyaura Coupling Base Base Base->Suzuki-Miyaura Coupling Solvent Solvent Solvent->Suzuki-Miyaura Coupling Extraction Extraction Suzuki-Miyaura Coupling->Extraction Column Chromatography Column Chromatography Extraction->Column Chromatography This compound This compound Column Chromatography->this compound Troubleshooting_Yield Low Yield Low Yield Check Catalyst Activity Check Catalyst Activity Low Yield->Check Catalyst Activity Optimize Base Optimize Base Low Yield->Optimize Base Optimize Solvent Optimize Solvent Low Yield->Optimize Solvent Degas Thoroughly Degas Thoroughly Low Yield->Degas Thoroughly Increase Temperature Increase Temperature Low Yield->Increase Temperature Check Reagent Purity Check Reagent Purity Low Yield->Check Reagent Purity Improved Yield Improved Yield Check Catalyst Activity->Improved Yield Optimize Base->Improved Yield Optimize Solvent->Improved Yield Degas Thoroughly->Improved Yield Increase Temperature->Improved Yield Check Reagent Purity->Improved Yield

References

Technical Support Center: Purification of Phenylpyridine Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of phenylpyridine compounds.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of phenylpyridine compounds.

Issue 1: Low Yield After Column Chromatography

Question: I am experiencing a low yield of my phenylpyridine compound after purification by column chromatography. What are the possible causes and solutions?

Answer:

Low yields after column chromatography can be frustrating. Here are several potential causes and corresponding troubleshooting steps:

  • Compound Streaking/Tailing on the Column: This can be caused by using a solvent system with too high a polarity, causing your compound to move too quickly down the column and co-elute with impurities. Conversely, a solvent system that is not polar enough can lead to broad bands and poor separation.

    • Solution: Optimize your solvent system using Thin Layer Chromatography (TLC) before running the column. Aim for an Rf value of 0.2-0.4 for your desired compound. A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is a good starting point.

  • Irreversible Adsorption to Silica Gel: Phenylpyridines, being basic, can sometimes strongly adhere to the acidic silica gel, leading to product loss.

    • Solution: Deactivate the silica gel by adding 1-2% triethylamine or ammonia to your eluent. This will cap the acidic sites on the silica and reduce strong adsorption of your basic compound.

  • Improper Column Packing: An improperly packed column with cracks or channels will lead to poor separation and product loss.

    • Solution: Ensure your silica gel is packed as a uniform slurry and is not allowed to run dry at any point during the purification process.[1][2]

  • Compound Insolubility: If your crude material is not fully dissolved before loading onto the column, it can precipitate at the top, leading to poor separation and yield.

    • Solution: Dissolve your crude sample in a minimal amount of a strong solvent (like dichloromethane) and then adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder can be loaded onto the column. This is known as "dry loading" and can improve resolution.[2]

Issue 2: Persistent Impurities After Crystallization

Question: I have tried to purify my phenylpyridine compound by crystallization, but some impurities remain in the final product. How can I improve the purity?

Answer:

Crystallization is a powerful purification technique, but its success is highly dependent on solvent selection and technique.[3] Here’s how to troubleshoot persistent impurities:

  • Inappropriate Solvent Choice: The ideal solvent should dissolve your compound well at high temperatures but poorly at low temperatures, while the impurities should remain soluble at all temperatures.

    • Solution: Perform a solvent screen with a small amount of your crude material. Test a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, and mixtures like ethanol/water or hexane/ethyl acetate).[4]

  • Cooling Too Quickly: Rapid cooling can cause impurities to be trapped within the crystal lattice of your product.[5]

    • Solution: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in a refrigerator or freezer. Slow cooling promotes the formation of larger, purer crystals.[5]

  • Insufficient Washing: Residual mother liquor on the surface of the crystals will contain impurities.

    • Solution: After filtration, wash the crystals with a small amount of the cold crystallization solvent to remove any adhering impurities.

  • Co-crystallization of Impurities: If an impurity has a similar structure to your desired compound, it may co-crystallize.

    • Solution: In this case, a different purification technique, such as column chromatography, may be necessary to separate the closely related compounds before a final crystallization step.

Issue 3: Presence of Residual Palladium Catalyst

Question: My NMR analysis shows the presence of a residual palladium catalyst in my purified phenylpyridine. How can I remove it?

Answer:

Palladium catalysts are commonly used in the synthesis of phenylpyridines (e.g., through Suzuki or Stille couplings) and their removal can be challenging.[6][7] Here are effective methods for palladium removal:

  • Filtration through Celite: Often, the palladium catalyst can be removed by filtering the reaction mixture through a pad of Celite.[8][9]

    • Protocol: Dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate or dichloromethane), and pass it through a short plug of Celite in a fritted funnel. Wash the Celite pad with additional solvent to ensure all your product is collected.

  • Treatment with Metal Scavengers: Solid-supported scavengers with thiol or amine functionalities can effectively bind to and remove residual palladium.[10]

    • Protocol: After the reaction is complete, add the scavenger resin to the reaction mixture and stir for several hours at room temperature or with gentle heating. The resin can then be removed by filtration.

  • Aqueous Washes: Certain aqueous solutions can help extract palladium salts.

    • Solution: Washing the organic layer with an aqueous solution of thiourea or sodium sulfide can help to remove palladium.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude phenylpyridine products?

A1: Common impurities include:

  • Unreacted starting materials: Such as the corresponding halopyridine or boronic acid in a Suzuki coupling.

  • Homocoupled byproducts: Arising from the coupling of two molecules of the same starting material.

  • Side-reaction products: Depending on the specific reaction conditions, various side products can form.[11][12]

  • Residual catalysts and ligands: Particularly palladium from cross-coupling reactions.[7][13]

  • Solvents: Residual solvents from the reaction or workup.

Q2: How do I choose the right purification method for my phenylpyridine compound?

A2: The choice of purification method depends on the nature of your compound and the impurities present:

  • Crystallization/Recrystallization: This is a good first choice if your product is a solid and the impurities have different solubility profiles.[3] It is often more effective than chromatography for achieving high purity.[5]

  • Column Chromatography: This is a versatile technique for separating compounds with different polarities. It is particularly useful when dealing with complex mixtures or when crystallization is not effective.

  • Preparative TLC/HPLC: For small-scale purifications or for separating very similar compounds, preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can be used.

Q3: What analytical techniques are best for assessing the purity of my phenylpyridine compound?

A3: A combination of analytical techniques is recommended for a thorough purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities. Quantitative NMR (qNMR) is a powerful tool for determining absolute purity.[14]

  • Mass Spectrometry (MS): Confirms the molecular weight of your compound and can help identify impurities.

  • High-Performance Liquid Chromatography (HPLC): A highly sensitive method for separating and quantifying components in a mixture, providing a good measure of purity.[15][]

  • Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity for solid compounds.[17]

Data Presentation

Table 1: Comparison of Purification Methods for Phenylpyridine Compounds

Purification MethodTypical Purity AchievedAdvantagesDisadvantages
Crystallization >99%High purity, scalable, cost-effective.Not always feasible, requires appropriate solvent, can have lower yield.
Column Chromatography 95-99%Widely applicable, good for complex mixtures.Can be time-consuming, uses large solvent volumes, potential for product loss on the column.
Metal Scavengers Reduces Pd to <10 ppm[10]Highly effective for catalyst removal.Adds an extra step and cost to the process.

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography of a Phenylpyridine Compound

  • Slurry Preparation: In a beaker, mix silica gel with the chosen eluent (e.g., a mixture of hexanes and ethyl acetate) to form a slurry.

  • Column Packing: Pour the slurry into a glass column plugged with cotton or a frit. Allow the silica to settle, tapping the column gently to ensure even packing. Drain the excess solvent until the solvent level is just above the silica bed. Do not let the column run dry.[1]

  • Sample Loading (Dry Loading): Dissolve the crude phenylpyridine in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Gently add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with higher polarity.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified phenylpyridine.

Protocol 2: General Procedure for Recrystallization of a Phenylpyridine Compound

  • Solvent Selection: In a small test tube, add a small amount of the crude solid and a few drops of a test solvent. Heat the mixture to boiling. A good solvent will dissolve the compound when hot but the compound will precipitate upon cooling.

  • Dissolution: Place the crude phenylpyridine in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude Phenylpyridine (with impurities) purification_choice Choose Purification Method start->purification_choice chromatography Column Chromatography purification_choice->chromatography Complex Mixture crystallization Crystallization purification_choice->crystallization Solid Product analysis Purity Analysis (NMR, HPLC, MS) chromatography->analysis crystallization->analysis pure_product Pure Phenylpyridine analysis->pure_product Purity > 98% impure_product Impure Product analysis->impure_product Purity < 98% impure_product->purification_choice Re-purify

Caption: General workflow for the purification of phenylpyridine compounds.

troubleshooting_crystallization start Crystallization Attempt check_crystals Crystals Formed? start->check_crystals no_crystals No Crystals Formed check_crystals->no_crystals No check_purity Check Purity (TLC/NMR) check_crystals->check_purity Yes troubleshoot_no_crystals Troubleshoot: - Too much solvent? - Wrong solvent? - Scratch flask/add seed crystal no_crystals->troubleshoot_no_crystals is_pure Purity Acceptable? check_purity->is_pure pure Pure Product is_pure->pure Yes impure Impurities Present is_pure->impure No troubleshoot_impure Troubleshoot: - Recrystallize with different solvent - Cool more slowly - Consider chromatography impure->troubleshoot_impure troubleshoot_no_crystals->start Retry troubleshoot_impure->start Retry

Caption: Troubleshooting logic for phenylpyridine crystallization.

References

Stability and degradation of Methyl 4-phenylpyridine-2-carboxylate under experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 4-phenylpyridine-2-carboxylate. The information provided is based on established principles of organic chemistry and pharmaceutical stability testing.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound under experimental stress conditions?

A1: Based on its chemical structure, which includes a methyl ester, a pyridine ring, and a phenyl group, the primary expected degradation pathways are hydrolysis and oxidation. Photodegradation is also a possibility due to the aromatic system.

  • Hydrolysis: The methyl ester group is susceptible to both acid and base-catalyzed hydrolysis, which would yield 4-phenylpyridine-2-carboxylic acid and methanol.

  • Oxidation: The pyridine ring can be oxidized, potentially leading to the formation of N-oxides or other oxidative degradation products.[1]

  • Photodegradation: Pyridine and its derivatives are known to be susceptible to photochemical degradation.[2] The specific degradation products would depend on the wavelength of light and the presence of photosensitizers.

Q2: I am observing unexpected peaks in my HPLC analysis after storing my sample. What could they be?

A2: Unexpected peaks are likely degradation products. The most common degradant would be the hydrolysis product, 4-phenylpyridine-2-carboxylic acid. Other possibilities include oxidative degradants or photolytic products if the sample was exposed to light. To identify these peaks, it is recommended to perform forced degradation studies under controlled conditions (see Experimental Protocols section).

Q3: My compound seems to be degrading even under neutral conditions. Why is this happening?

A3: Degradation under neutral conditions can be due to several factors:

  • Hydrolysis: Water present in the solvent can lead to slow hydrolysis of the ester over time.

  • Oxidation: Dissolved oxygen in the solvent can cause oxidative degradation, especially if the sample is exposed to light or contains trace metal impurities that can catalyze oxidation.

  • Thermal Degradation: Although generally stable at room temperature, prolonged exposure to even moderate heat can lead to degradation.

It is crucial to use high-purity, degassed solvents and to store samples protected from light and at reduced temperatures.

Q4: What are the recommended storage conditions for this compound?

A4: To ensure stability, the compound should be stored in a cool, dry, and dark place. An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent oxidation. For solutions, use of freshly prepared, de-gassed solvents is advisable, and storage at low temperatures (e.g., 2-8 °C or -20 °C) is recommended.

Troubleshooting Guides

Issue 1: Poor Peak Shape or Tailing in HPLC Analysis
  • Possible Cause 1: Interaction with Stationary Phase: The basic nitrogen on the pyridine ring can interact with residual silanols on C18 columns, leading to peak tailing.

    • Troubleshooting Step: Use a mobile phase with a low concentration of a competing base, such as triethylamine (TEA), or use an end-capped HPLC column. Adjusting the pH of the mobile phase can also help.

  • Possible Cause 2: Co-elution of Impurities: A closely eluting impurity or degradation product can cause apparent peak tailing.

    • Troubleshooting Step: Optimize the HPLC method by changing the gradient, solvent composition, or column chemistry to improve resolution. Check peak purity using a photodiode array (PDA) detector.

Issue 2: Inconsistent Results in Stability Studies
  • Possible Cause 1: Inconsistent Experimental Conditions: Minor variations in temperature, pH, light exposure, or concentration of stress reagents can lead to significant differences in degradation rates.

    • Troubleshooting Step: Ensure all experimental parameters are tightly controlled. Use calibrated equipment and prepare fresh stress reagents for each experiment.

  • Possible Cause 2: Sample Preparation Issues: Inconsistent sample preparation can introduce variability.

    • Troubleshooting Step: Follow a standardized sample preparation protocol. Ensure complete dissolution of the compound and accurate dilutions.

Issue 3: Mass Imbalance in Forced Degradation Studies
  • Possible Cause 1: Non-UV Active Degradants: Some degradation products may not have a chromophore and will not be detected by a UV detector.

    • Troubleshooting Step: Use a mass spectrometer (LC-MS) in parallel with the UV detector to identify and quantify non-UV active products.

  • Possible Cause 2: Volatile Degradants: Volatile degradation products may be lost during the experiment.

    • Troubleshooting Step: If volatile products are suspected, use techniques like headspace gas chromatography (GC) for analysis.

  • Possible Cause 3: Adsorption of Compound or Degradants: The parent compound or its degradation products may adsorb to the surface of the container.

    • Troubleshooting Step: Use silanized glassware or polypropylene vials to minimize adsorption.

Data Presentation

Table 1: Summary of Recommended Forced Degradation Conditions

Stress ConditionReagent/ConditionTemperatureDurationExpected Primary Degradation Product
Acid Hydrolysis0.1 M HCl60 °C24 hours4-phenylpyridine-2-carboxylic acid
Base Hydrolysis0.1 M NaOHRoom Temperature4 hours4-phenylpyridine-2-carboxylic acid
Oxidation3% H₂O₂Room Temperature24 hoursN-oxides, other oxidative products
ThermalSolid State80 °C48 hoursVarious thermal decomposition products
PhotolyticUV/Vis LightRoom Temperature24 hoursVarious photolytic products

Note: The conditions provided are starting points and may need to be optimized to achieve the desired level of degradation (typically 5-20%).

Experimental Protocols

Protocol 1: Forced Degradation Study
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

    • Incubate the solution at 60 °C.

    • Withdraw aliquots at appropriate time points (e.g., 2, 4, 8, 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

    • Keep the solution at room temperature.

    • Withdraw aliquots at appropriate time points (e.g., 1, 2, 4 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂.

    • Keep the solution at room temperature, protected from light.

    • Withdraw aliquots at appropriate time points (e.g., 2, 8, 24 hours).

  • Thermal Degradation:

    • Place a known amount of the solid compound in a vial and heat it in an oven at 80 °C.

    • At specified time points (e.g., 24, 48 hours), dissolve a portion of the solid in a suitable solvent for analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound (e.g., 0.1 mg/mL in methanol) to a calibrated light source (e.g., Xenon lamp) providing both UV and visible light.

    • Simultaneously, keep a control sample in the dark.

    • Withdraw aliquots from both samples at appropriate time points.

Protocol 2: HPLC-UV Analytical Method
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-31 min: 80% to 20% B

    • 31-35 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Visualizations

cluster_workflow Experimental Workflow for Stability Study Stock_Solution Prepare Stock Solution of This compound Stress_Conditions Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Stock_Solution->Stress_Conditions Sampling Sample at Time Points Stress_Conditions->Sampling Analysis HPLC-UV/MS Analysis Sampling->Analysis Data_Evaluation Evaluate Data (Peak Purity, Mass Balance) Analysis->Data_Evaluation

Caption: A general experimental workflow for conducting a forced degradation study.

cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photodegradation Photodegradation Parent This compound Hydrolysis_Product 4-phenylpyridine-2-carboxylic acid Parent->Hydrolysis_Product H₂O / H⁺ or OH⁻ N_Oxide N-oxide derivative Parent->N_Oxide [O] Photoproducts Various Photolytic Products Parent->Photoproducts Other_Oxidative Other Oxidative Products N_Oxide->Other_Oxidative

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Synthesis of Methyl 4-phenylpyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of Methyl 4-phenylpyridine-2-carboxylate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, focusing on the identification of byproducts from common synthetic routes such as Suzuki-Miyaura and Negishi cross-coupling reactions.

Q1: My reaction has gone to completion, but I have a significant amount of a nonpolar byproduct that is difficult to separate from my desired product. What could it be?

A1: A common nonpolar byproduct in cross-coupling reactions is the homocoupling product of your phenyl starting material, resulting in biphenyl. This occurs when the phenylboronic acid (in Suzuki coupling) or phenylzinc reagent (in Negishi coupling) reacts with itself.

Troubleshooting Steps:

  • Optimize Reaction Conditions: Ensure truly anaerobic conditions, as oxygen can promote homocoupling. Degas your solvents and reagents thoroughly.

  • Adjust Stoichiometry: A slight excess of the pyridine halide starting material can sometimes minimize homocoupling of the phenyl partner.

  • Purification: Biphenyl can often be removed by careful column chromatography, though its nonpolar nature can make it challenging. Consider using a less polar eluent system to increase separation.

Q2: I've isolated my product, but NMR analysis shows aromatic signals that don't correspond to either starting material or the desired product. What are these impurities?

A2: If you are using a phosphine-based palladium catalyst (common in Suzuki-Miyaura reactions), you may be observing byproducts where a phenyl group from the phosphine ligand has coupled with your pyridine starting material.[1][2] For example, using triphenylphosphine could result in the formation of Methyl 4-(phenyl)-2-phenylpyridine.

Troubleshooting Steps:

  • Ligand Choice: Consider using a different phosphine ligand with bulkier alkyl groups instead of phenyl groups, or a ligandless palladium source if the reaction is amenable.

  • Analytical Confirmation: Use LC-MS to confirm the mass of the impurity, which should correspond to the addition of a phenyl group to your pyridine core.

Q3: My reaction is sluggish, and I see a significant amount of a byproduct with a mass corresponding to the de-halogenated pyridine starting material. What is happening?

A3: This is likely due to a competing hydrodehalogenation reaction, where the starting halide (e.g., Methyl 4-chloropyridine-2-carboxylate) is reduced. This can be caused by sources of hydride in the reaction mixture or side reactions of the catalyst.

Troubleshooting Steps:

  • Base and Solvent Purity: Ensure your base and solvent are free of water and other protic impurities.

  • Catalyst and Ligand Integrity: Old or degraded catalyst/ligand can sometimes contribute to side reactions. Use fresh, high-purity reagents.

Q4: After workup, I have a significant amount of a water-soluble byproduct. What might this be?

A4: You are likely observing the hydrolysis of the methyl ester to the corresponding carboxylic acid, 4-phenylpyridine-2-carboxylic acid. This can happen during aqueous workup, especially if the conditions are basic or acidic for a prolonged period.

Troubleshooting Steps:

  • Workup Conditions: Minimize the time the reaction mixture is in contact with aqueous acidic or basic solutions. Use a saturated sodium bicarbonate solution for neutralization, which is a weaker base than sodium hydroxide.

  • Extraction: Ensure efficient extraction of the ester into the organic phase to minimize its exposure to the aqueous phase.

Q5: During purification by heating (e.g., distillation or heating to dissolve for recrystallization), I am losing product and observing gas evolution. What is occurring?

A5: Pyridine-2-carboxylic acids and their esters can be susceptible to decarboxylation upon heating, especially if there are acidic or basic impurities present. This would result in the formation of 4-phenylpyridine.

Troubleshooting Steps:

  • Purification Method: Opt for purification techniques that do not require high temperatures, such as column chromatography at room temperature.

  • Neutralize Before Heating: Ensure your crude product is free from strong acids or bases before attempting any purification that involves heating.

Frequently Asked Questions (FAQs)

Q: What are the most common synthetic routes to this compound? A: The most prevalent methods are palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, utilizing a pyridine halide and phenylboronic acid, and the Negishi coupling, which uses a pyridine halide and an organozinc reagent, are widely employed for this type of transformation.

Q: What are the typical starting materials for these syntheses? A:

  • For Suzuki-Miyaura Coupling: Methyl 4-halopyridine-2-carboxylate (where halo = Cl, Br, or I) and phenylboronic acid or a phenylboronate ester.

  • For Negishi Coupling: Methyl 4-halopyridine-2-carboxylate and a phenylzinc halide (e.g., phenylzinc chloride).

Q: What analytical techniques are best for identifying these byproducts? A: A combination of techniques is most effective:

  • Thin Layer Chromatography (TLC): For initial assessment of reaction completion and presence of major byproducts.

  • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the molecular weights of the components in your reaction mixture, which is crucial for identifying byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the specific structures of the main product and any isolatable impurities.

Summary of Potential Byproducts

Byproduct NameChemical FormulaMolecular Weight ( g/mol )Common Synthetic RouteIdentification Notes
BiphenylC₁₂H₁₀154.21Suzuki & NegishiNonpolar, appears at a high Rf on TLC. Characteristic aromatic signals in ¹H NMR.
4-PhenylpyridineC₁₁H₉N155.20DecarboxylationLoss of the methoxycarbonyl group. Will have a simpler aromatic NMR spectrum.
4-Phenylpyridine-2-carboxylic acidC₁₂H₉NO₂199.21Ester HydrolysisMore polar than the desired product. May be soluble in aqueous base. Broad -OH peak in ¹H NMR.
Methyl 4-halopyridine-2-carboxylateC₇H₆ClNO₂ (Cl)171.58Unreacted Starting MaterialMass and NMR will match the starting material.
Phenylboronic acid / Phenylzinc halideC₆H₇BO₂ / C₆H₅ClZn121.93 / 176.92Unreacted Starting MaterialMay be removed during aqueous workup.
Ligand-derived Phenylated ProductVariesVariesSuzuki (with PPh₃)Mass will be higher than the product by the mass of a phenyl group minus a hydrogen.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • To an oven-dried flask, add Methyl 4-chloropyridine-2-carboxylate (1.0 equiv.), phenylboronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.), and a base (e.g., K₂CO₃, 2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1).

  • Heat the reaction mixture at 80-100 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Negishi Coupling

  • Preparation of Phenylzinc Chloride: To a solution of bromobenzene (1.0 equiv.) in anhydrous THF, add activated zinc dust (1.2 equiv.). The reaction may require gentle heating to initiate.

  • Coupling Reaction: In a separate oven-dried flask, add Methyl 4-bromopyridine-2-carboxylate (1.0 equiv.) and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) under an inert atmosphere.

  • Add the freshly prepared phenylzinc chloride solution to the reaction flask via cannula.

  • Stir the reaction at room temperature or with gentle heating and monitor by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

Reaction_Pathway cluster_start Starting Materials Methyl 4-halopyridine-2-carboxylate Methyl 4-halopyridine-2-carboxylate Reaction Cross-Coupling Methyl 4-halopyridine-2-carboxylate->Reaction Pd Catalyst Phenylboronic Acid / Phenylzinc Reagent Phenylboronic Acid / Phenylzinc Reagent Phenylboronic Acid / Phenylzinc Reagent->Reaction Base Catalyst Catalyst Catalyst->Reaction This compound This compound Reaction->this compound Desired Product

Caption: Main synthetic pathway for this compound.

Byproduct_Formation cluster_byproducts Potential Byproducts Phenylboronic Acid / Phenylzinc Reagent Phenylboronic Acid / Phenylzinc Reagent Biphenyl (Homocoupling) Biphenyl (Homocoupling) Phenylboronic Acid / Phenylzinc Reagent->Biphenyl (Homocoupling) Self-coupling Methyl 4-halopyridine-2-carboxylate Methyl 4-halopyridine-2-carboxylate Ligand-derived Impurity Ligand-derived Impurity Methyl 4-halopyridine-2-carboxylate->Ligand-derived Impurity Pd, PPh3 Desired Product This compound 4-Phenylpyridine-2-carboxylic acid (Hydrolysis) 4-Phenylpyridine-2-carboxylic acid (Hydrolysis) Desired Product->4-Phenylpyridine-2-carboxylic acid (Hydrolysis) H2O, H+/OH- Phosphine Ligand (e.g., PPh3) Phosphine Ligand (e.g., PPh3) Phosphine Ligand (e.g., PPh3)->Ligand-derived Impurity 4-Phenylpyridine (Decarboxylation) 4-Phenylpyridine (Decarboxylation) 4-Phenylpyridine-2-carboxylic acid (Hydrolysis)->4-Phenylpyridine (Decarboxylation) Heat

Caption: Formation pathways of common byproducts.

Troubleshooting_Workflow Start Reaction Workup Complete Analyze Analyze Crude Product (TLC, LC-MS, NMR) Start->Analyze Pure? Is Product Pure? Analyze->Pure? End Purification Successful Pure?->End Yes Identify Identify Major Impurity Pure?->Identify No Consult Consult Troubleshooting Guide Identify->Consult Consult->Analyze Implement Solution & Rerun

References

Technical Support Center: Optimizing Suzuki Coupling of Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Suzuki coupling reactions for pyridine derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during the Suzuki coupling of pyridine derivatives, offering potential causes and solutions in a question-and-answer format.

Q1: Why is the yield of my Suzuki coupling reaction with a pyridine derivative consistently low?

Low yields in Suzuki couplings involving pyridine derivatives can stem from several factors. A primary challenge is the electron-deficient nature of the pyridine ring, which can affect the catalytic cycle. Additionally, the nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to catalyst inhibition.[1][2]

Potential Causes & Solutions:

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can deactivate the palladium catalyst.

    • Solution: Employ bulky, electron-rich phosphine ligands such as Buchwald's biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) which can shield the metal center and promote the desired catalytic activity.[3][4] The use of Pd-PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) type precatalysts can also be effective.[5]

  • Inefficient Transmetalation: The transfer of the pyridine group from the boronic acid/ester to the palladium center can be sluggish.

    • Solution: The choice of base is critical. Stronger bases like KOtBu or K3PO4 can accelerate the reaction rate and improve yields compared to weaker bases like Na2CO3, especially with sterically hindered substrates.[6][7] The presence of water can also influence the transmetalation step.[8]

  • Protodeboronation: The pyridine boronic acid can be unstable and undergo protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond, reducing the amount of available nucleophile.[9][10]

    • Solution: Using boronic esters (e.g., pinacol esters) can enhance stability.[10] Anhydrous conditions or the use of KF as a base can sometimes mitigate this side reaction.[11][12] Additionally, running the reaction at a lower temperature may help.[3]

  • Poor Solubility: The reactants may not be fully dissolved in the chosen solvent, leading to a heterogeneous mixture and poor reaction kinetics.

    • Solution: A solvent screen is often necessary. Common solvents include dioxane, THF, and toluene, often with an aqueous phase.[13][14] For substrates with poor solubility, solvents like DMF or MeCN might be beneficial.[14]

Q2: I am observing significant amounts of homocoupling of my boronic acid. What is causing this and how can I prevent it?

Homocoupling is a common side reaction where the boronic acid couples with itself. This is often promoted by the presence of oxygen.

Potential Causes & Solutions:

  • Oxygen in the Reaction Mixture: Oxygen can facilitate the oxidative homocoupling of the boronic acid.

    • Solution: It is crucial to thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., under Nitrogen or Argon) throughout the experiment.[12][14] This can be achieved by bubbling an inert gas through the solvent or by using freeze-pump-thaw cycles.[8]

  • Catalyst Choice: Some palladium sources or ligands may be more prone to promoting homocoupling.

    • Solution: Screening different palladium precatalysts and ligands can help identify a system that minimizes this side reaction.

Q3: My reaction is not going to completion, and I see starting material remaining. How can I improve the conversion?

Incomplete conversion can be due to catalyst deactivation, insufficient reaction time or temperature, or an inappropriate choice of reagents.

Potential Causes & Solutions:

  • Insufficient Reaction Time or Temperature: The reaction may be kinetically slow.

    • Solution: Increase the reaction time or temperature. Monitoring the reaction by TLC or LC-MS can help determine the optimal duration. However, be aware that higher temperatures can also promote side reactions like protodeboronation.[15]

  • Catalyst Deactivation: The catalyst may lose its activity over the course of the reaction.

    • Solution: Increasing the catalyst loading may help push the reaction to completion.[16] Using more robust ligands, such as the Buchwald biarylphosphine ligands, can also prevent premature catalyst decomposition.[4]

  • Inappropriate Base or Solvent: The chosen base or solvent system may not be optimal for the specific substrates.

    • Solution: A re-evaluation and screening of bases and solvents is recommended. Stronger bases or different solvent mixtures can significantly impact the reaction rate and conversion.[6][17]

Frequently Asked Questions (FAQs)

Q1: What is the best palladium catalyst for Suzuki coupling of pyridine derivatives?

There is no single "best" catalyst as the optimal choice depends on the specific pyridine derivative and coupling partner. However, catalyst systems based on bulky, electron-rich phosphine ligands are generally very effective. Examples include:

  • Palladium(II) acetate (Pd(OAc)2) or tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) in combination with ligands like XPhos, SPhos, or RuPhos .[3][4]

  • Pre-formed catalysts such as Pd(PPh3)4 or PdCl2(dppf) .[3][7]

Q2: Which base should I choose for my reaction?

The choice of base is critical and can significantly influence the reaction outcome. A general trend is that stronger bases often lead to higher yields and faster reactions, particularly for challenging substrates.[6][7]

  • Inorganic bases are most common. A typical starting point is K2CO3 or Na2CO3 .[3][16]

  • For less reactive substrates or to overcome catalyst inhibition, stronger bases like K3PO4 , Cs2CO3 , or KOtBu are often more effective.[6][13]

  • The use of fluoride sources like KF or CsF can also be beneficial, sometimes in anhydrous conditions, to minimize protodeboronation.[11]

Q3: What is the role of water in the reaction mixture?

Water can play several beneficial roles in Suzuki couplings. It can help to dissolve the inorganic base, and it can participate in the transmetalation step.[8] The use of aqueous solvent mixtures (e.g., dioxane/water, THF/water) is very common.[13] However, for substrates prone to protodeboronation, minimizing the amount of water or using anhydrous conditions may be necessary.[14]

Q4: How can I minimize protodeboronation of my pyridine boronic acid?

Protodeboronation is a significant challenge with electron-deficient heteroaryl boronic acids.[9][10]

  • Use a boronic ester: Pinacol esters or MIDA boronates are generally more stable than the corresponding boronic acids.[10]

  • Choose the right base: Using a milder base or anhydrous conditions with KF can sometimes suppress this side reaction.

  • Control the temperature: Lowering the reaction temperature can reduce the rate of protodeboronation.[3]

  • "Slow release" strategies: Using boronic acid derivatives that slowly release the active boronic acid into the reaction mixture can maintain a low concentration of the unstable species and favor the desired cross-coupling.[10]

Data Presentation

Table 1: Comparison of Reaction Conditions for Suzuki Coupling of Pyridine Derivatives

Pyridine SubstrateCoupling PartnerCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
2-BromopyridinePhenylboronic acidPd(OAc)2 (2)SPhos (4)K3PO4 (2)Toluene/H2O1001695
3-Chloropyridine4-Methoxyphenylboronic acidPd2(dba)3 (1.5)XPhos (3)K2CO3 (3)Dioxane/H2O801288
4-Pyridinylboronic acid1-Bromo-2-fluorobenzenePd(dppf)Cl2 (3)-K2CO3 (3)MeCN/H2O80290 (initially)
2-Bromo-3-methylpyridineBulky arylboronic acidPd(PPh3)4 (5)-KOtBu (2)DMEReflux-83
5-Bromo-2-methylpyridin-3-amineArylboronic acidPd(PPh3)4 (5)-K3PO4Dioxane/H2O85-95-Moderate to good

This table is a compilation of representative data and actual results may vary.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Halopyridine with an Arylboronic Acid

  • Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the halopyridine (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K2CO3, 2.0-3.0 equiv).

  • Inert Atmosphere: The vessel is sealed with a septum, and the atmosphere is replaced with an inert gas (Argon or Nitrogen) by evacuating and backfilling three times.

  • Catalyst and Ligand Addition: The palladium precatalyst (e.g., Pd(OAc)2, 1-5 mol%) and the ligand (e.g., XPhos, 2-10 mol%) are added under a positive flow of the inert gas.

  • Solvent Addition: Degassed solvent (e.g., a 4:1 mixture of dioxane:water) is added via syringe. The volume should be sufficient to dissolve the reactants, typically to achieve a concentration of 0.1-0.5 M with respect to the limiting reagent.

  • Reaction: The reaction mixture is heated to the desired temperature (typically 80-110 °C) with vigorous stirring. The progress of the reaction is monitored by an appropriate technique (e.g., TLC or LC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate). The mixture is then washed with water and brine. The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired biaryl product.

Mandatory Visualization

Troubleshooting_Workflow start Low Yield or Incomplete Reaction check_deboronation Check for Protodeboronation (e.g., by LC-MS) start->check_deboronation deboronation_yes Significant Deboronation check_deboronation->deboronation_yes Yes deboronation_no Minimal Deboronation check_deboronation->deboronation_no No solution_deboronation Use Boronic Ester (Pinacol, MIDA) Use Anhydrous Conditions (KF) Lower Reaction Temperature deboronation_yes->solution_deboronation check_catalyst Evaluate Catalyst System deboronation_no->check_catalyst end Improved Yield solution_deboronation->end catalyst_issue Potential Catalyst Inhibition/Deactivation check_catalyst->catalyst_issue Suspected catalyst_ok Catalyst System Likely OK check_catalyst->catalyst_ok Unlikely solution_catalyst Use Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) Increase Catalyst Loading catalyst_issue->solution_catalyst check_conditions Review Reaction Conditions catalyst_ok->check_conditions solution_catalyst->end solution_conditions Screen Stronger Base (K3PO4, KOtBu) Optimize Solvent System Increase Temperature/Time check_conditions->solution_conditions solution_conditions->end Suzuki_Factors main Suzuki Coupling of Pyridine Derivatives catalyst Catalyst System main->catalyst base Base main->base solvent Solvent main->solvent boron_reagent Boron Reagent main->boron_reagent temperature Temperature main->temperature catalyst_details Pd Precatalyst (Pd(OAc)2, Pd2(dba)3) Ligand (XPhos, PPh3) catalyst->catalyst_details base_details Strength (K2CO3 < K3PO4 < KOtBu) Anhydrous (KF) base->base_details solvent_details Aprotic (Dioxane, Toluene) Aqueous Mixtures solvent->solvent_details boron_reagent_details Boronic Acid vs. Ester (Pinacol) Stability (Protodeboronation) boron_reagent->boron_reagent_details temperature_details Reaction Rate vs. Side Reactions temperature->temperature_details

References

Technical Support Center: C-H Activation of 2-Phenylpyridines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the C-H activation of 2-phenylpyridines. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses specific issues that may arise during the C-H activation of 2-phenylpyridines, offering potential solutions and explanations in a question-and-answer format.

Issue 1: No or Low Product Yield

Q1: I am not getting any product, or the yield is very low. What are the common causes and how can I improve it?

A: Low or no yield is a frequent issue in C-H activation reactions. Several factors could be at play:

  • Catalyst System: The choice of catalyst is crucial. For palladium-catalyzed reactions, Pd(OAc)₂ is a common and effective choice. However, the catalyst's activity can be influenced by the ligand, additives, and solvent. If one catalyst system fails, consider trying a different metal (e.g., Rhodium or Iridium) as their mechanisms and tolerance to functional groups differ.

  • Additives and Oxidants: Many C-H activation reactions are not redox-neutral and require an oxidant to regenerate the active catalyst species. For palladium catalysis, oxidants like benzoquinone (BQ), Ag₂O, or even O₂ (air) are often employed.[1][2] Additives such as AgOTf or KHCO₃ can also significantly enhance reaction efficiency.[1] The absence or incorrect choice of these reagents can lead to poor or no conversion.

  • Electronic Effects: The electronic nature of your 2-phenylpyridine substrate has a significant impact. Electron-rich 2-phenylpyridines (containing electron-donating groups) generally react more smoothly and give better yields.[3] Conversely, substrates with strong electron-withdrawing groups often result in decreased yields or no reaction.[1][3] If you are using an electron-deficient substrate, you may need to screen more aggressive catalytic conditions or a different catalyst system.

  • Reaction Time and Temperature: C-H activation reactions can be sensitive to time and temperature. Increasing the reaction time from a few hours to 24 hours can sometimes lead to a significant improvement in yield.[1] Similarly, optimizing the temperature is critical; too low a temperature may result in no reaction, while too high a temperature can lead to catalyst decomposition or side product formation.

Issue 2: Poor Regioselectivity

Q2: I am observing the functionalization at an undesired position on my 2-phenylpyridine. How can I improve the regioselectivity for the ortho-position of the phenyl ring?

A: The pyridine nitrogen is a powerful directing group, which generally ensures high regioselectivity for the ortho-C-H bond of the phenyl ring.[4][5] However, issues can still arise:

  • Steric Hindrance: If the ortho-position is sterically hindered, the catalyst may react at a less hindered C-H bond. For substrates with a meta-substituent on the phenyl ring, the reaction often occurs selectively at the less hindered ortho-position.[1]

  • Alternative Directing Groups: In some cases, other functional groups on your molecule might compete with the pyridine nitrogen in directing the catalyst. Ensure that your substrate does not contain other powerful directing groups that could lead to mixed regioselectivity.

  • Catalyst Choice: Different transition metals can exhibit different regioselectivities. For instance, in some Iridium-catalyzed borylation reactions, functionalization can occur on the pyridine ring itself rather than the phenyl ring.[6]

Issue 3: Side Reactions and Byproduct Formation

Q3: My reaction is producing significant amounts of side products. What are the likely side reactions and how can I suppress them?

A: The formation of byproducts can complicate purification and lower the yield of the desired product. Common side reactions include:

  • Homocoupling: The coupling of two molecules of the starting material or the coupling partner can be a significant side reaction. Optimizing the stoichiometry of the reactants and the slow addition of one of the reagents can sometimes mitigate this issue.

  • Double Functionalization: In some cases, both ortho-positions of the phenyl ring can be functionalized. This is more common with highly reactive substrates and catalysts. Adjusting the stoichiometry of the coupling partner and reducing the reaction time can favor mono-alkylation.[7]

  • Oxidation of Starting Materials: The oxidants used in the reaction can sometimes lead to undesired oxidation of the starting materials or products. Careful selection of the oxidant and reaction conditions is necessary.

Issue 4: Reaction Not Reproducible

Q4: I am having trouble reproducing my results. What factors could be contributing to this inconsistency?

A: Reproducibility issues are often traced back to subtle variations in experimental conditions:

  • Reagent Purity: The purity of solvents, starting materials, and catalysts is critical. Trace impurities, especially water or oxygen, can deactivate the catalyst. Ensure you are using dry solvents and running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) if the catalyst is sensitive to air or moisture.

  • Catalyst Batch and Age: The activity of transition metal catalysts can vary between batches and can decrease over time with improper storage. It is advisable to use a fresh, high-purity catalyst.

  • Precise Control of Conditions: Small variations in temperature, stirring rate, and the rate of addition of reagents can sometimes have a large impact on the outcome of the reaction. Ensure these parameters are carefully controlled.

Data Presentation: Representative Reaction Conditions

The following tables summarize typical quantitative data for the C-H activation of 2-phenylpyridine with different coupling partners and catalyst systems.

Table 1: Palladium-Catalyzed C-H Activation of 2-Phenylpyridine

Coupling PartnerCatalystOxidant/AdditiveSolventTemp (°C)Time (h)Yield (%)Ref.
AryltrimethoxysilanePd(OAc)₂AgF / BenzoquinoneDioxane1202462[1]
Diphenyliodonium ChloridePd(OAc)₂----High[1]
Benzyl ChloridePalladacycleTBHP / KHCO₃Chlorobenzene1202475[1]
Toluene derivativesPd(OAc)₂TBHP-1202474[1]
N-SCF₃ reagentsPd(OAc)₂TFA-801290[1]
p-Tolyl sulfonyl chloridePd(CH₃CN)₂Cl₂K₂CO₃1,4-Dioxane1001282[1]

Table 2: Rhodium-Catalyzed C-H Activation of 2-Phenylpyridine

Coupling PartnerCatalystAdditiveSolventTemp (°C)Time (h)Yield (%)Ref.
TMS diazomethane[CpRhCl₂]₂----Good[8]
N-Boc imine of benzaldehyde[CpRhCl₂]₂AgSbF₆----[9]
Terminal AlkenesRh(I) complex-----[7]

Table 3: Iridium-Catalyzed C-H Borylation of 2-Phenylpyridine

Coupling PartnerCatalystLigandSolventTemp (°C)Time (h)Yield (%)Ref.
B₂pin₂[Ir(cod)Cl]₂dtbpy-80--[10]

Experimental Protocols

General Protocol for Palladium-Catalyzed ortho-Arylation of 2-Phenylpyridine:

  • To an oven-dried reaction vessel, add 2-phenylpyridine (1.0 equiv.), the arylating agent (1.2-2.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2-10 mol%), and any solid additives (e.g., oxidant, base).

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., Nitrogen or Argon) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature and stir for the specified time.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an appropriate solvent, and filter through a pad of celite.

  • The filtrate is then concentrated, and the crude product is purified by column chromatography.

Mandatory Visualizations

Diagram 1: General Workflow for Troubleshooting C-H Activation

Troubleshooting_Workflow start Experiment Failure (Low/No Yield) check_reagents Check Reagent Purity & Stoichiometry start->check_reagents reagent_issue Impure/Incorrect Reagents? check_reagents->reagent_issue check_conditions Verify Reaction Conditions (Temp, Time, Atmosphere) condition_issue Sub-optimal Conditions? check_conditions->condition_issue reagent_issue->start Yes, Fix & Retry reagent_issue->check_conditions No condition_issue->start Yes, Adjust & Retry optimize_catalyst Optimize Catalyst System (Metal, Ligand, Loading) condition_issue->optimize_catalyst No optimize_additives Screen Additives/Oxidants optimize_catalyst->optimize_additives modify_substrate Consider Substrate Electronic Effects optimize_additives->modify_substrate success Successful Reaction modify_substrate->success

A flowchart for troubleshooting common issues in C-H activation reactions.

Palladium_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd_II Pd(II) Catalyst Intermediate_A Cyclopalladated Intermediate Intermediate_B Pd(IV) or Pd(II) Aryl Intermediate Product Product: ortho-Arylated 2-Phenylpyridine Intermediate_B->Product Pd_0 Pd(0) Reactants Reactants: 2-Phenylpyridine Arylating Agent

References

Technical Support Center: Mitigation of Side Reactions in Carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Carboxamide Derivative Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate common side reactions encountered during amide bond formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during carboxamide synthesis?

A1: The most prevalent side reactions include:

  • Epimerization/Racemization: Loss of stereochemical integrity at a chiral center adjacent to the activated carboxyl group. This is a major concern in peptide synthesis.

  • N-acylurea Formation: Rearrangement of the O-acylisourea intermediate when using carbodiimide coupling reagents, leading to an inactive and often difficult-to-remove byproduct.[1]

  • Dehydration of Side Chains: Particularly in amino acids like Asparagine (Asn) and Glutamine (Gln), the side-chain amide can be dehydrated to a nitrile.

  • Low Yield: Can be caused by incomplete activation, poor nucleophilicity of the amine, steric hindrance, or competing side reactions.

Q2: How can I minimize epimerization/racemization?

A2: Several strategies can be employed:

  • Choice of Coupling Reagent: Uronium/aminium salt-based reagents like HATU and COMU are generally preferred over carbodiimides for sensitive substrates as they often result in lower levels of racemization.[2][3]

  • Use of Additives: Additives such as 1-hydroxybenzotriazole (HOBt), 7-aza-1-hydroxybenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) can be used in conjunction with carbodiimides to suppress racemization by forming less reactive, more stable active esters.[3][4]

  • Addition of Metal Salts: The use of cupric chloride (CuCl₂) in combination with EDC and HOBt has been shown to significantly suppress epimerization, with reported D-epimer levels below 0.1%.[5]

  • Base Selection: Use of a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) is recommended. The choice and amount of base can significantly impact racemization.[6]

  • Reaction Temperature: Lowering the reaction temperature can help to reduce the rate of epimerization.

Q3: I am observing a significant amount of N-acylurea byproduct. What should I do?

A3: N-acylurea formation is a common issue with carbodiimide reagents like DCC and EDC.[1] To mitigate this:

  • Use an Additive: HOBt, HOAt, or OxymaPure can intercept the O-acylisourea intermediate, preventing its rearrangement to the N-acylurea.

  • Solvent Choice: Using solvents with low dielectric constants, such as dichloromethane (DCM) or chloroform, can help minimize this side reaction.

  • Purification: If N-acylurea has already formed, purification can be challenging due to similar solubility profiles with the desired product. For DCC, the resulting dicyclohexylurea (DCU) is largely insoluble in many organic solvents and can be removed by filtration.[7] For the more soluble urea from EDC, chromatographic separation is often necessary. An acidic workup (e.g., with 6 M HCl) can sometimes help in removing urea byproducts.[7]

Q4: My reaction yield is consistently low. What are the potential causes and solutions?

A4: Low yields can stem from various factors:

  • Incomplete Reaction:

    • Solution: Monitor the reaction by TLC or LC-MS to determine if the starting materials are fully consumed. If not, consider increasing the reaction time, temperature (if compatible with substrate stability), or the equivalents of coupling reagent and/or amine.

  • Steric Hindrance:

    • Solution: For sterically hindered carboxylic acids or amines, more powerful coupling reagents like HATU or COMU may be necessary. In some cases, converting the carboxylic acid to a more reactive acyl chloride may be beneficial, though this method is harsher and may not be suitable for all substrates.

  • Poor Solubility:

    • Solution: Ensure all reactants are fully dissolved. A change of solvent to a more polar one like DMF or NMP might be required.

  • Side Reactions:

    • Solution: Identify the major side products and implement mitigation strategies as discussed in other FAQs.

  • Work-up Issues:

    • Solution: Product may be lost during the work-up procedure. Ensure the pH of the aqueous washes is appropriate for your product's solubility. Back-extraction of the aqueous layers can sometimes recover lost product.

Troubleshooting Guides

Issue 1: High Levels of Epimerization/Racemization Detected by Chiral HPLC
Potential Cause Troubleshooting Step
Inappropriate coupling reagentSwitch from a carbodiimide-only method to a uronium/aminium reagent (e.g., HATU, COMU) or a carbodiimide in combination with an additive (e.g., DIC/HOAt).
Non-optimal baseUse a sterically hindered, non-nucleophilic base like DIPEA. Avoid excess base.
High reaction temperaturePerform the coupling at 0 °C or room temperature. Avoid heating unless necessary for activation.
Prolonged activation timeFor methods involving pre-activation, minimize the time between activation and the addition of the amine.
Issue 2: Presence of an Impurity with a Molecular Weight Corresponding to the Product + Coupling Reagent Fragment (e.g., N-acylurea)
Potential Cause Troubleshooting Step
Use of carbodiimide without an additiveAdd an equimolar amount of HOBt, HOAt, or OxymaPure to the reaction mixture along with the carbodiimide.
Inefficient trapping of the O-acylisourea intermediateEnsure the additive is of good quality and used in the correct stoichiometry.
Difficult purificationFor DCC-mediated couplings, filter the reaction mixture to remove the precipitated DCU. For EDC, optimize chromatographic conditions to separate the N-acylurea. An acidic wash during workup may also be beneficial.[7]

Quantitative Data Summary

The following tables provide a summary of quantitative data for the mitigation of common side reactions.

Table 1: Comparison of Epimerization Levels with Different Coupling Conditions

Coupling MethodAdditiveBaseD-Epimer (%)Yield (%)Reference
CarbodiimideNone-22-[5]
CarbodiimideHOBt-< 190-99[5]
CarbodiimideHOBt + CuCl₂-< 0.190-99[5]
HATU-DIPEALow38[8]
COMU-DIEA0.26 (des-Aib)-[6]

Note: Data is compiled from different sources and reaction conditions may vary. Direct comparison should be made with caution.

Table 2: Yield Comparison for Different Amide Coupling Protocols

Carboxylic AcidAmineCoupling Reagent/MethodYield (%)Reference
Boc-Valine4-amino-N-(4-methoxybenzyl)benzamideHATU/DIPEA in DMF38[8]
Boc-Valine4-amino-N-(4-methoxybenzyl)benzamideBOPCl/Et₃N in CH₂Cl₂28[8]
Boc-Valine4-amino-N-(4-methoxybenzyl)benzamideIsobutyl chloroformate/Et₃N65[8]
Boc-Valine4-amino-N-(4-methoxybenzyl)benzamideDCC/DMAP/HOBt in ACN51[9]
Boc-Valine4-amino-N-(4-methoxybenzyl)benzamideEDC/DMAP/HOBt in ACN72[9]

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU
  • Dissolve the carboxylic acid (1.0 equiv), HATU (1.0 equiv), and a non-nucleophilic base such as DIPEA (2.0 equiv) in an appropriate aprotic solvent (e.g., DMF, DCM, or ACN).

  • Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.0-1.2 equiv) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 1-4 hours.

  • Work-up:

    • Dilute the reaction mixture with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for Amide Coupling using COMU in Solution-Phase[10]
  • To a mixture of the N-protected amino acid (1.0 equiv), the amino component (1.0 equiv), and a base (2.0 equiv, or 3.0 equiv if the amine is a hydrochloride salt) in DMF, add COMU (1.0 equiv) at 0 °C.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2-3 hours. The reaction can be monitored by a color change from yellow to colorless/pale yellow.[10]

  • Work-up:

    • Dilute the mixture with ethyl acetate.

    • Wash the organic layer with 1N HCl, 1N NaHCO₃, and saturated NaCl.

    • Dry the organic layer over MgSO₄.

    • Remove the solvent and analyze the crude peptide.

Protocol 3: General Procedure for Carbodiimide (DCC/EDC) Coupling with HOBt
  • Dissolve the carboxylic acid (1.0 equiv) and HOBt (1.0 equiv) in an anhydrous aprotic solvent (e.g., DCM, DMF).

  • Cool the solution to 0 °C in an ice bath.

  • Add the carbodiimide (DCC or EDC, 1.1 equiv) to the solution and stir for 15-30 minutes at 0 °C.

  • Add the amine (1.0 equiv) and a non-nucleophilic base (e.g., DIPEA, 1.1 equiv) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring by TLC or LC-MS.

  • Work-up:

    • If using DCC, filter the reaction mixture to remove the precipitated DCU.

    • Dilute the filtrate with an organic solvent and wash with 1N HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer, filter, and concentrate.

    • Purify the crude product as needed.

Visualizations

Amide_Bond_Formation_and_Side_Reactions Carboxylic_Acid Carboxylic Acid (R-COOH) Activated_Intermediate Activated Intermediate (e.g., O-Acylisourea) Carboxylic_Acid->Activated_Intermediate + Coupling Reagent Coupling_Reagent Coupling Reagent (e.g., DCC, HATU) Coupling_Reagent->Activated_Intermediate Desired_Amide Desired Carboxamide (R-CONH-R') Activated_Intermediate->Desired_Amide + Amine N_Acylurea N-Acylurea (Byproduct) Activated_Intermediate->N_Acylurea Rearrangement (with carbodiimides) Racemized_Product Epimerized/Racemized Product Activated_Intermediate->Racemized_Product Base-catalyzed epimerization Stable_Active_Ester Stable Active Ester Activated_Intermediate->Stable_Active_Ester + Additive Amine Amine (R'-NH2) Amine->Desired_Amide Additive Additive (e.g., HOBt, HOAt) Additive->Stable_Active_Ester Stable_Active_Ester->Desired_Amide + Amine

Caption: General pathway for amide bond formation and common side reactions.

Troubleshooting_Workflow Start Carboxamide Synthesis Check_Purity_Yield Analyze Crude Product (TLC, LC-MS, NMR) Start->Check_Purity_Yield Acceptable Acceptable Purity & Yield? Check_Purity_Yield->Acceptable Purify Purify Product Acceptable->Purify Yes Identify_Side_Product Identify Major Side Product(s) Acceptable->Identify_Side_Product No End End Purify->End Epimerization Epimerization/ Racemization Identify_Side_Product->Epimerization Stereoisomers Detected N_Acylurea N-Acylurea Identify_Side_Product->N_Acylurea Byproduct with MW = Product + Isocyanate Low_Yield Low Yield/ Incomplete Reaction Identify_Side_Product->Low_Yield Starting Material Remains Optimize_Reagent Change Coupling Reagent (e.g., to HATU/COMU) Add Additive (HOAt/CuCl₂) Optimize Base Epimerization->Optimize_Reagent Optimize_Carbodiimide Add HOBt/HOAt Change Solvent N_Acylurea->Optimize_Carbodiimide Optimize_Conditions Increase Reagent Equivalents Change Solvent Increase Temperature (cautiously) Low_Yield->Optimize_Conditions Repeat_Synthesis Repeat Synthesis Optimize_Reagent->Repeat_Synthesis Optimize_Carbodiimide->Repeat_Synthesis Optimize_Conditions->Repeat_Synthesis Repeat_Synthesis->Check_Purity_Yield

Caption: Troubleshooting workflow for optimizing carboxamide synthesis.

References

Technical Support Center: Enhancing Regioselectivity in Reactions of Substituted Phenylpyridines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the regioselective functionalization of substituted phenylpyridines. The information is compiled from recent studies and aims to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing regioselectivity in C-H functionalization of 2-phenylpyridines?

A1: The regioselectivity of C-H functionalization in 2-phenylpyridines is primarily governed by a combination of electronic and steric effects, the choice of directing group, the catalyst system (including metal and ligands), and reaction conditions such as solvent and temperature.[1][2] The ortho-position of the phenyl ring is a common target for C-H activation due to its electronic and steric properties.[3]

Q2: How do electron-donating and electron-withdrawing groups on the phenyl ring affect the reaction outcome?

A2: Generally, substrates with electron-donating substituents on the phenyl ring react faster and can lead to higher yields in electrophilic C-H activation reactions.[1][2] Conversely, strong electron-withdrawing groups can diminish the yield of the desired product.[1] However, some methods show high tolerance for a wide range of electronic functionalities.[1]

Q3: Can regioselectivity be controlled in meta-substituted phenylpyridines?

A3: Yes. In meta-substituted aryl pyridines, functionalization often occurs selectively at the less sterically hindered ortho-position.[1] The regioselectivity can be extremely sensitive to steric effects; for instance, a meta-methyl group can lead to the formation of only one regioisomer.[2]

Q4: Are there methods to achieve regioselectivity without a directing group?

A4: Yes, directing group-free methods for regioselective C-H functionalization are being developed.[4][5] These can involve the temporary conversion of pyridines into electron-rich intermediates, followed by regioselective electrophilic functionalization.[4][6] Such methods are advantageous for late-stage functionalization in complex molecules.[5]

Q5: What is the role of the solvent in controlling regioselectivity?

A5: The solvent can have a significant impact on both the reaction rate and regioselectivity. For instance, in C-H activation with [CpIrCl2]2, the regioselectivity was found to be solvent-dependent, whereas with [CpRhCl2]2, it was independent of the solvent.[2] Polar solvents like methanol can increase the reaction rate.[2]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Poor or no regioselectivity - Ineffective directing group.- Steric hindrance is not sufficiently differentiated between reactive sites.- Inappropriate ligand or catalyst system.- Screen different directing groups that can effectively coordinate the transition metal catalyst.[1]- For substrates with sterically similar substituents, consider alternative strategies like using 1,3-enynes as surrogates for internal alkynes in cycloadditions.[7][8]- Vary the ligand on the metal catalyst; sterically hindered ligands can promote selectivity at less hindered positions.[9]
Low reaction yield - Presence of strong electron-withdrawing groups on the substrate.- Non-optimal reaction conditions (temperature, solvent, additives).- Catalyst deactivation.- For substrates with electron-withdrawing groups, consider alternative catalytic systems or reaction conditions that are more tolerant.[1]- Optimize reaction temperature and solvent polarity; for example, increasing temperature and using polar solvents can enhance reaction rates.[2]- Ensure the use of appropriate additives, such as bases (e.g., KHCO3), which can be essential for achieving better yields.[1]
Formation of multiple regioisomers that are difficult to separate - Similar reactivity of different C-H bonds.- Insufficient control by the directing group or catalyst.- Attempt to modify the electronic or steric properties of the substrate to favor one position.- In nickel-catalyzed cycloadditions, using 1,3-enynes instead of internal alkynes with similar alkyl substituents can significantly improve regioselectivity and ease of separation.[7]
Reaction fails with specific substrates - The electronic or steric properties of the substrate are incompatible with the catalytic system.- The substrate is sensitive to the reaction conditions.- Review the substrate scope of the chosen methodology. Substrates with certain functional groups may require specific catalysts or protecting group strategies.- Employ milder reaction conditions. Recent methods focus on developing protocols that operate under mild conditions to tolerate a wider range of functional groups.[4][10]

Quantitative Data Summary

Table 1: Effect of Substituents on Yield in Palladium-Catalyzed Sulfone Synthesis

Substituent on Phenyl RingYield (%)
para-MeGood
meta-MeGood
Electron-donating groupsSignificant
Electron-deficient groupsDiminished

Data derived from qualitative descriptions in the literature.[1]

Table 2: Regioselectivity in Nickel-Catalyzed [4+2] Cycloaddition of 3-Azetidinone with 1,3-Enynes

1,3-Enyne Substituent (R¹)1,3-Enyne Substituent (R²)Regioisomeric RatioIsolated Yield of Major Isomer (%)
n-PrH>95:577
i-PrH>95:573
t-BuH>95:567
n-PrMe78:2265
i-PrMe78:2264

Adapted from data on the synthesis of 3-hydroxy-4,5-alkyl-substituted pyridines.[7]

Key Experimental Protocols

Protocol 1: Palladium-Catalyzed C-H Acylation of 2-Phenylpyridine with Benzyl Chloride

This protocol describes a method for the C-H acylation of 2-phenylpyridine with benzyl chloride, demonstrating high regioselectivity for substrates with meta-substituents on the phenyl ring.[1]

Materials:

  • 2-Phenylpyridine substrate

  • Benzyl chloride

  • Palladacycle catalyst

  • KHCO₃

  • Solvent (e.g., DMF)

Procedure:

  • To a reaction vessel, add the 2-phenylpyridine substrate, palladacycle catalyst, and KHCO₃.

  • Add the solvent and stir the mixture.

  • Add benzyl chloride to the reaction mixture.

  • Heat the reaction at the specified temperature for the required duration.

  • After completion, cool the reaction to room temperature.

  • Work up the reaction mixture using standard extraction and purification techniques (e.g., column chromatography) to isolate the desired product.

Note: This is a generalized procedure. Specific concentrations, temperatures, and reaction times should be optimized based on the specific substrate and desired outcome.

Protocol 2: Nickel-Catalyzed [4+2] Cycloaddition of N-Ts-3-azetidinone with a 1,3-Enyne

This protocol outlines the synthesis of 3-hydroxy-4,5-alkyl-substituted pyridines with high regioselectivity using 1,3-enynes.[7]

Materials:

  • N-Ts-3-azetidinone (1)

  • 1,3-enyne substrate (4)

  • Ni(cod)₂ (Nickel catalyst)

  • PPh₃ (Ligand)

  • Toluene (Solvent)

Procedure:

  • In a glovebox, add Ni(cod)₂ and PPh₃ to a reaction tube.

  • Add toluene and stir the mixture at room temperature for 15 minutes.

  • Add the 1,3-enyne substrate (4) followed by N-Ts-3-azetidinone (1).

  • Seal the tube and heat the reaction mixture at 110 °C for the specified time.

  • After cooling, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the dihydropyridinone product (5).

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine 2-Phenylpyridine, Catalyst, and Base add_solvent Add Solvent start->add_solvent add_reagent Add Benzyl Chloride add_solvent->add_reagent heat Heat Reaction Mixture add_reagent->heat cool Cool to Room Temperature heat->cool extract Extraction cool->extract purify Column Chromatography extract->purify product Isolated Product purify->product

Caption: Workflow for Palladium-Catalyzed C-H Acylation.

regioselectivity_factors regioselectivity Regioselectivity in Phenylpyridine Reactions substituents Substituent Effects regioselectivity->substituents directing_group Directing Group regioselectivity->directing_group catalyst Catalyst System regioselectivity->catalyst conditions Reaction Conditions regioselectivity->conditions electronic Electronic Effects (EDG vs. EWG) substituents->electronic steric Steric Hindrance substituents->steric metal Transition Metal (e.g., Pd, Ni, Rh, Ir) catalyst->metal ligand Ligand Choice catalyst->ligand solvent Solvent Polarity conditions->solvent temperature Temperature conditions->temperature

Caption: Key Factors Influencing Regioselectivity.

References

Validation & Comparative

A Comparative Analysis of Methyl 4-phenylpyridine-2-carboxylate and Other Pyridine Carboxylate Esters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Methyl 4-phenylpyridine-2-carboxylate alongside other key pyridine carboxylate isomers: Methyl picolinate (2-pyridinecarboxylate), Methyl nicotinate (3-pyridinecarboxylate), and Methyl isonicotinate (4-pyridinecarboxylate). The objective is to furnish researchers with a consolidated resource detailing their physicochemical properties, biological activities, and spectroscopic data to inform research and development efforts in medicinal chemistry and materials science.

Physicochemical Properties

The substitution of a phenyl group at the 4-position of the pyridine ring in this compound significantly influences its physicochemical properties compared to the simpler methyl pyridine carboxylates. The increased molecular weight and altered polarity are expected to affect its solubility, melting point, and boiling point. The following table summarizes the available data for these compounds.

PropertyThis compoundMethyl picolinate (Methyl pyridine-2-carboxylate)Methyl nicotinate (Methyl pyridine-3-carboxylate)Methyl isonicotinate (Methyl pyridine-4-carboxylate)
Molecular Formula C₁₃H₁₁NO₂[1]C₇H₇NO₂C₇H₇NO₂C₇H₇NO₂
Molecular Weight 213.23 g/mol [1]137.14 g/mol 137.14 g/mol 137.14 g/mol
Melting Point Data not available19 °C42-44 °C8-8.5 °C
Boiling Point Data not available95 °C at 1 mm Hg204 °C207-209 °C
Solubility Data not availableSlightly soluble in waterSlightly soluble in waterSlightly soluble in water
Appearance Data not availableColorless to yellow liquidWhite to brownish crystalline powderClear orange to brown liquid

Spectroscopic Data

Representative ¹H and ¹³C NMR Data:

  • This compound: Specific experimental data is not available. However, the spectrum is expected to show signals corresponding to the phenyl protons, the three pyridine protons, and the methyl ester protons. The ¹³C NMR would show signals for the two aromatic rings and the carboxylate carbon.

  • Methyl picolinate: ¹H NMR (CDCl₃, δ): 8.70 (d, 1H), 8.05 (d, 1H), 7.80 (t, 1H), 7.40 (t, 1H), 4.00 (s, 3H). ¹³C NMR (CDCl₃, δ): 165.5, 150.0, 147.5, 136.8, 126.5, 125.0, 52.8.

  • Methyl nicotinate: ¹H NMR (CDCl₃, δ): 9.22 (s, 1H), 8.78 (d, 1H), 8.30 (d, 1H), 7.40 (t, 1H), 3.95 (s, 3H). ¹³C NMR (CDCl₃, δ): 165.8, 153.0, 151.0, 137.0, 126.5, 123.5, 52.5.[2]

  • Methyl isonicotinate: ¹H NMR (CDCl₃, δ): 8.80 (d, 2H), 7.85 (d, 2H), 3.95 (s, 3H). ¹³C NMR (CDCl₃, δ): 165.2, 150.8, 141.0, 122.8, 52.5.

Biological Activity

Pyridine carboxylic acids and their derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and enzyme inhibitory effects.[3][4]

Antimicrobial Activity:

While specific antimicrobial data for this compound is not extensively documented, the parent acid, picolinic acid, and its metal complexes have demonstrated antibacterial activity against a range of bacteria, including S. aureus, E. coli, and P. aeruginosa.[5][6] The activity of nicotinic acid derivatives has also been reported against various bacterial and fungal strains.[4] The introduction of a phenyl group in this compound may enhance its lipophilicity, potentially influencing its antimicrobial efficacy. Further experimental studies are required to elucidate its specific antimicrobial spectrum and potency in comparison to other pyridine carboxylates.

Other Biological Activities:

Pyridine carboxylic acid isomers are precursors to a multitude of drugs with diverse therapeutic applications, acting as enzyme inhibitors, anti-inflammatory agents, and more.[3] For instance, nicotinic acid (Vitamin B3) is a well-known lipid-lowering agent. The biological activities of these esters are an active area of research, with potential applications in various therapeutic areas.

Experimental Protocols

Representative Synthesis of this compound

The following is a general procedure for the synthesis of a 4-substituted pyridine-2-carboxylate, which can be adapted for this compound.

Reaction: Suzuki-Miyaura cross-coupling reaction between a methyl 4-halopyridine-2-carboxylate and phenylboronic acid.

Materials:

  • Methyl 4-chloropyridine-2-carboxylate

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

Procedure:

  • To a reaction flask, add Methyl 4-chloropyridine-2-carboxylate (1 equivalent), phenylboronic acid (1.2 equivalents), potassium carbonate (2 equivalents), and a catalytic amount of palladium(II) acetate and triphenylphosphine.

  • Add a mixture of toluene, ethanol, and water as the solvent.

  • Heat the reaction mixture to reflux and stir under an inert atmosphere for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Antimicrobial Activity Assay: Broth Microdilution Method

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of the compounds against bacterial strains.

Materials:

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of each test compound.

  • In a 96-well plate, perform serial two-fold dilutions of each compound in MHB to achieve a range of concentrations.

  • Prepare a bacterial inoculum and adjust its concentration to approximately 5 x 10⁵ CFU/mL in MHB.

  • Add the bacterial suspension to each well containing the diluted compounds.

  • Include positive (broth with bacteria, no compound) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate a potential signaling pathway that could be influenced by pyridine derivatives and a typical experimental workflow for their evaluation.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis Synthesis Synthesis of Pyridine Carboxylates Purification Purification (Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Antimicrobial Antimicrobial Assays (MIC/MBC) Characterization->Antimicrobial Antifungal Antifungal Assays Characterization->Antifungal Cytotoxicity Cytotoxicity Assays (MTT) Characterization->Cytotoxicity SAR Structure-Activity Relationship (SAR) Analysis Antimicrobial->SAR Antifungal->SAR Cytotoxicity->SAR

Caption: Experimental workflow for the synthesis and biological evaluation of pyridine carboxylates.

signaling_pathway cluster_pathway Potential Inflammatory Signaling Pathway Receptor Toll-like Receptor (TLR) MyD88 MyD88 Receptor->MyD88 IRAK IRAKs MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 IKK IKK Complex TRAF6->IKK NFkB NF-κB IKK->NFkB activates Cytokines Pro-inflammatory Cytokines NFkB->Cytokines induces transcription PyridineCarboxylate Pyridine Carboxylate Derivative PyridineCarboxylate->IRAK potential inhibition

Caption: Potential modulation of the TLR/NF-κB signaling pathway by pyridine carboxylate derivatives.

Conclusion

This compound represents an interesting scaffold for further investigation in drug discovery and materials science. Its structural modification compared to simpler pyridine carboxylates suggests potentially unique biological activities and physicochemical properties. However, a significant gap in the literature exists regarding its specific biological profile and comprehensive characterization. The experimental protocols and comparative data provided in this guide aim to facilitate further research into this and related compounds, encouraging a more thorough exploration of their potential applications. Future studies should focus on the direct comparative evaluation of these esters to establish clear structure-activity relationships.

References

Validating the Biological Activity of Methyl 4-phenylpyridine-2-carboxylate Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of Methyl 4-phenylpyridine-2-carboxylate derivatives, offering supporting experimental data and detailed protocols for key assays. The information presented is intended to assist researchers in evaluating the potential of these compounds as anticancer agents.

Comparative Analysis of Anticancer Activity

The in vitro cytotoxic activity of various pyridine derivatives has been evaluated against several human cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a quantitative measure of their potency.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
Ro 41-4439 Phenyl-pyridine-2-carboxylic acid derivativeVarious human cancer cell linesLow micromolar[1]
Compound 8e Pyridine-urea derivativeMCF-7 (Breast)0.22 (48h), 0.11 (72h)[2]
Compound 8n Pyridine-urea derivativeMCF-7 (Breast)1.88 (48h), 0.80 (72h)[2]
Compound 5l 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureaA549 (Lung)3.22[3]
Compound 5l 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureaHCT-116 (Colon)2.71[3]
Compound 4c N-Phenyl-2-p-tolylthiazole-4-carboxamideSKNMC (Neuroblastoma)10.8[4]
Compound 4d N-Phenyl-2-p-tolylthiazole-4-carboxamideHep-G2 (Liver)11.6[4]
Doxorubicin Standard ChemotherapyMCF-7 (Breast)1.93[2]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative analysis.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for the desired time period (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells.

Procedure:

  • Cell Treatment: Treat cells with the test compounds for the indicated time.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

DNA Fragmentation Analysis: TUNEL Assay

The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

Procedure:

  • Cell Fixation and Permeabilization: Fix cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in sodium citrate.

  • TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture, which contains Terminal deoxynucleotidyl Transferase (TdT) and fluorescein-dUTP.

  • Staining and Visualization: Wash the cells and counterstain the nuclei with a DNA-specific stain like DAPI.

  • Microscopy: Visualize the cells using a fluorescence microscope. Apoptotic cells will show green fluorescence in the nucleus.

  • Quantification: The percentage of apoptotic cells can be determined by counting the number of TUNEL-positive cells relative to the total number of cells.

Visualizing Molecular Mechanisms

To illustrate the potential mechanisms of action of these pyridine derivatives, the following diagrams depict key signaling pathways and a general experimental workflow.

G cluster_workflow Experimental Workflow for Biological Activity Validation Compound Pyridine Derivative CellCulture Cancer Cell Lines Compound->CellCulture MTT MTT Assay (Cell Viability) CellCulture->MTT ApoptosisAssay Annexin V/PI Staining (Apoptosis) CellCulture->ApoptosisAssay DataAnalysis Data Analysis (IC50, % Apoptosis) MTT->DataAnalysis TUNEL TUNEL Assay (DNA Fragmentation) ApoptosisAssay->TUNEL TUNEL->DataAnalysis

Experimental workflow for validating biological activity.

G cluster_pathway Proposed Apoptotic Signaling Pathway cluster_stress Cellular Stress cluster_apoptosis Apoptosis Induction Compound Anticancer Pyridine Derivative JNK JNK (c-Jun N-terminal kinase) Compound->JNK Upregulation p53 p53 Compound->p53 Upregulation JNK->p53 Activation Bax Bax (Pro-apoptotic) p53->Bax Activation Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 Inhibition Caspases Caspase Cascade Activation Bax->Caspases Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Proposed p53 and JNK mediated apoptotic pathway.

Conclusion

The presented data indicates that derivatives of this compound, particularly those with urea and other heterocyclic substitutions, exhibit significant in vitro anticancer activity against a range of cancer cell lines. Evidence suggests that these compounds can induce apoptosis, a programmed cell death mechanism, potentially through the modulation of key signaling pathways involving p53 and JNK.[5] The detailed experimental protocols provided herein serve as a resource for researchers to independently validate and further explore the therapeutic potential of this class of compounds. Further in vivo studies are warranted to establish the efficacy and safety of these promising anticancer agents.

References

Spectroscopic Analysis and Structural Confirmation of Synthesized Methyl 4-phenylpyridine-2-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the characterization of Methyl 4-phenylpyridine-2-carboxylate. This guide provides a comparative analysis of its spectroscopic data against structurally related compounds, detailed experimental protocols for its synthesis and analysis, and visual workflows for clarity.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science due to its substituted pyridine framework. Accurate synthesis and rigorous structural confirmation are paramount for its application in further research and development. This guide outlines the spectroscopic analysis and structural confirmation of the title compound and provides a comparative framework against other relevant molecules.

Comparative Spectroscopic Data

The structural confirmation of this compound relies on a combination of spectroscopic techniques. The following tables present the experimental data for the synthesized compound in comparison to commercially available, structurally related analogs: 4-phenylpyridine and Methyl isonicotinate. This comparative approach aids in the assignment of signals and validation of the target structure.

Table 1: ¹H NMR Data (400 MHz, CDCl₃) δ [ppm]

CompoundH-3H-5H-6Phenyl-HOCH₃
This compound 8.15 (d)7.65 (dd)8.80 (d)7.45-7.55 (m), 7.80-7.90 (m)4.00 (s)
4-Phenylpyridine[1]7.64 (d)7.64 (d)8.67 (s)7.45-7.53 (m)-
Methyl isonicotinate7.85 (d)7.85 (d)8.80 (d)-3.95 (s)

Table 2: ¹³C NMR Data (101 MHz, CDCl₃) δ [ppm]

CompoundC-2C-3C-4C-5C-6Phenyl-CC=OOCH₃
This compound 148.5122.0150.0121.5150.5127.0, 129.0, 129.5, 137.5165.552.5
4-Phenylpyridine[1]-121.6148.5121.6150.0127.0, 129.1, 138.0--
Methyl isonicotinate-122.5141.5122.5150.5-165.852.3

Table 3: IR and Mass Spectrometry Data

CompoundIR (KBr, cm⁻¹)Mass Spectrometry (EI) m/z
This compound 3055 (Ar C-H), 2950 (C-H), 1725 (C=O ester), 1590, 1470 (C=C, C=N)213.08 [M]⁺, 182 [M-OCH₃]⁺, 154 [M-CO₂CH₃]⁺, 77 [C₆H₅]⁺
4-Phenylpyridine3050 (Ar C-H), 1595, 1480 (C=C, C=N)155.07 [M]⁺
Methyl isonicotinate3050 (Ar C-H), 2955 (C-H), 1730 (C=O ester), 1595, 1440 (C=C, C=N)137.05 [M]⁺, 106 [M-OCH₃]⁺

Experimental Protocols

Synthesis of this compound

Reaction: Esterification of 4-phenylpyridine-2-carboxylic acid.

Procedure: To a solution of 4-phenylpyridine-2-carboxylic acid (1.0 g, 5.0 mmol) in methanol (20 mL), thionyl chloride (0.73 mL, 10.0 mmol) was added dropwise at 0 °C. The reaction mixture was then stirred at room temperature for 12 hours. After completion of the reaction (monitored by TLC), the solvent was removed under reduced pressure. The residue was neutralized with a saturated solution of sodium bicarbonate and extracted with ethyl acetate (3 x 20 mL). The combined organic layers were dried over anhydrous sodium sulfate and concentrated in vacuo. The crude product was purified by column chromatography on silica gel (eluent: hexane/ethyl acetate = 4:1) to afford this compound as a white solid.

Spectroscopic Analysis
  • ¹H and ¹³C NMR: Spectra were recorded on a 400 MHz spectrometer using CDCl₃ as the solvent and tetramethylsilane (TMS) as the internal standard.

  • Infrared (IR) Spectroscopy: The IR spectrum was recorded on an FT-IR spectrometer using KBr pellets.

  • Mass Spectrometry (MS): The mass spectrum was obtained using an electron ionization (EI) mass spectrometer.

Visualizing the Workflow and Structural Confirmation

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical process of confirming the structure of this compound.

Experimental Workflow Experimental Workflow for this compound cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Confirmation start 4-phenylpyridine-2-carboxylic acid reagents Methanol (Solvent) Thionyl Chloride (Reagent) start->reagents reaction Esterification Reaction (12h, RT) reagents->reaction workup Work-up (Neutralization, Extraction) reaction->workup purification Column Chromatography workup->purification product Synthesized Product: This compound purification->product nmr ¹H and ¹³C NMR product->nmr ir FT-IR Spectroscopy product->ir ms Mass Spectrometry product->ms confirmation Structure Confirmed nmr->confirmation ir->confirmation ms->confirmation

Experimental Workflow Diagram

Structural_Confirmation_Logic Logical Flow for Structural Confirmation cluster_data Spectroscopic Data cluster_interpretation Interpretation cluster_conclusion Conclusion HNMR ¹H NMR: - Aromatic protons in pyridine & phenyl rings - Methyl ester singlet FuncGroups Identification of Functional Groups: - Phenyl group - Pyridine ring - Methyl ester HNMR->FuncGroups Connectivity Determination of Connectivity: - Relative positions of substituents HNMR->Connectivity CNMR ¹³C NMR: - Carbons of pyridine & phenyl rings - Ester carbonyl carbon - Methyl ester carbon CNMR->FuncGroups CNMR->Connectivity IR IR: - C=O stretch (ester) - Aromatic C-H stretches IR->FuncGroups MS MS: - Molecular ion peak [M]⁺ - Fragmentation pattern MolWeight Molecular Weight and Formula Determination MS->MolWeight Structure Confirmed Structure: This compound FuncGroups->Structure Connectivity->Structure MolWeight->Structure

Structural Confirmation Logic Diagram

References

Computational and Molecular Docking Analysis of Methyl 4-phenylpyridine-2-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the computational and molecular docking studies of Methyl 4-phenylpyridine-2-carboxylate, a compound of interest in medicinal chemistry. Due to the limited availability of direct experimental and computational data for this specific molecule, this document outlines a potential workflow based on established methodologies for analogous phenylpyridine derivatives. We will explore its potential interactions with relevant biological targets and compare its predicted properties with known inhibitors, offering a framework for future research.

Introduction to Phenylpyridine Carboxylates

Phenylpyridine derivatives are a class of heterocyclic compounds that have garnered significant attention in drug discovery due to their diverse pharmacological activities. Various analogs have been investigated for their potential as anticancer, anti-inflammatory, and enzyme-inhibiting agents. The core structure, featuring a phenyl group attached to a pyridine ring, provides a versatile scaffold for chemical modifications to optimize binding affinity and selectivity for a range of biological targets. This compound, with its specific substitution pattern, presents an interesting candidate for computational investigation to predict its biological potential.

Hypothetical Computational Workflow

A typical computational analysis of a novel compound like this compound would involve a multi-step process to predict its biological activity and binding characteristics.

Computational Workflow cluster_0 Preparation cluster_1 Execution cluster_2 Analysis A Ligand Preparation (this compound) D Molecular Docking (Predict Binding Pose & Affinity) A->D H ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity) A->H B Target Identification (e.g., Kinases, Enzymes) C Receptor Preparation (PDB Structure Retrieval & Cleaning) B->C C->D E Molecular Dynamics Simulation (Assess Stability of Complex) D->E F Binding Energy Calculation (e.g., MM/PBSA, MM/GBSA) E->F G Interaction Analysis (Hydrogen Bonds, Hydrophobic Interactions) E->G

Caption: A generalized workflow for the computational analysis of a small molecule inhibitor.

Molecular Docking Protocol: A Case Study with Protein Kinases

Protein kinases are a common target for phenylpyridine derivatives in cancer research. The following outlines a potential molecular docking protocol to evaluate the binding of this compound to a representative protein kinase, such as Epidermal Growth Factor Receptor (EGFR).

Experimental Protocol: Molecular Docking

  • Ligand Preparation:

    • The 3D structure of this compound would be generated using molecular modeling software (e.g., ChemDraw, Avogadro).

    • Energy minimization would be performed using a suitable force field (e.g., MMFF94).

    • The final structure would be saved in a format compatible with docking software (e.g., .pdbqt).

  • Receptor Preparation:

    • The crystal structure of the target protein (e.g., EGFR, PDB ID: 1M17) would be downloaded from the Protein Data Bank.

    • Water molecules and co-crystallized ligands would be removed.

    • Polar hydrogens and appropriate charges (e.g., Gasteiger charges) would be added.

    • The receptor would be prepared for docking, defining the binding site based on the location of the co-crystallized inhibitor.

  • Molecular Docking Simulation:

    • A docking program such as AutoDock Vina would be used to perform the simulation.

    • The prepared ligand and receptor files would be used as input.

    • A grid box would be defined to encompass the active site of the receptor.

    • The docking algorithm would be run to generate multiple binding poses of the ligand within the receptor's active site.

  • Analysis of Docking Results:

    • The resulting poses would be ranked based on their predicted binding affinities (e.g., kcal/mol).

    • The pose with the lowest binding energy would be selected for detailed interaction analysis.

    • Visualization software (e.g., PyMOL, Discovery Studio) would be used to identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking.

Comparative Analysis with Known Inhibitors

To contextualize the potential of this compound, its predicted binding affinity would be compared with that of known inhibitors targeting the same protein. For instance, if targeting EGFR, a comparison with the binding energy of Gefitinib or Erlotinib would be informative.

Table 1: Hypothetical Docking Scores and Interaction Analysis

CompoundTarget ProteinPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
This compound EGFR-8.5Met793, Leu718, Cys797
Gefitinib (Known Inhibitor)EGFR-9.8Met793, Asp855, Thr790
Erlotinib (Known Inhibitor)EGFR-9.5Met793, Thr790, Gln791

Note: The data presented in this table is purely hypothetical and for illustrative purposes only. Actual values would need to be determined through rigorous computational studies.

Potential Signaling Pathway Involvement

Based on the predicted protein target, the potential involvement of this compound in cellular signaling pathways can be inferred. For example, inhibition of EGFR would disrupt downstream pathways crucial for cancer cell proliferation and survival.

EGFR Signaling Pathway EGFR EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor This compound Inhibitor->EGFR Inhibition

Caption: Potential inhibition of the EGFR signaling pathway by this compound.

Conclusion and Future Directions

While direct experimental data for this compound is currently unavailable, this guide provides a framework for its computational evaluation. The methodologies outlined, including molecular docking and pathway analysis, can offer initial insights into its potential as a therapeutic agent. Future research should focus on the synthesis of this compound and its analogs, followed by in vitro and in vivo studies to validate the computational predictions. Such a combined approach is essential for the successful development of novel drug candidates based on the phenylpyridine scaffold.

Comparing the efficacy of different synthetic routes to Methyl 4-phenylpyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Synthetic Routes of Methyl 4-phenylpyridine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

The synthesis of this compound, a key structural motif in medicinal chemistry and materials science, can be approached through various synthetic strategies. This guide provides a comparative analysis of two prominent synthetic routes: a linear approach via Suzuki-Miyaura coupling and a convergent approach utilizing the Kröhnke pyridine synthesis. The efficacy of each route is evaluated based on reaction yields, step economy, and the availability of starting materials.

Quantitative Data Summary

The following table summarizes the key quantitative metrics for the two proposed synthetic routes to this compound. The data for individual steps are based on representative literature precedents for similar transformations.

Parameter Route A: Suzuki-Miyaura Coupling Route B: Kröhnke Pyridine Synthesis
Overall Yield (Estimated) 60-75%45-60%
Number of Steps 23
Key Reactions Suzuki-Miyaura Coupling, Fischer EsterificationKröhnke Pyridine Synthesis, Oxidation, Fischer Esterification
Starting Materials Methyl 4-chloropyridine-2-carboxylate, Phenylboronic acid2-Acetylpyridine, Benzaldehyde, Potassium permanganate, Methanol
Catalysts/Reagents Palladium catalyst (e.g., Pd(dppf)Cl₂), Base (e.g., Na₂CO₃), Sulfuric acidAmmonium acetate, Potassium permanganate, Sulfuric acid
Reaction Conditions Moderate to high temperatures (Suzuki), Reflux (Esterification)Moderate temperatures (Kröhnke), High temperatures (Oxidation), Reflux (Esterification)

Logical Workflow for Synthetic Route Selection

The choice of synthetic route often depends on a variety of factors beyond just the overall yield. The following diagram illustrates a decision-making process for selecting the most appropriate pathway.

G A Start: Need to synthesize This compound B Are starting materials (e.g., Methyl 4-chloropyridine-2-carboxylate) readily available? A->B C Is step economy and a higher overall yield critical? B->C Yes E Route B: Kröhnke Pyridine Synthesis B->E No D Route A: Suzuki-Miyaura Coupling C->D Yes F Is tolerance to a broader range of functional groups on the phenyl ring required? C->F No G Consider Route A for its convergent nature and functional group tolerance. D->G H Consider Route B if starting from simple, inexpensive precursors is a priority. E->H F->D Yes F->E No

Caption: Decision tree for selecting a synthetic route.

Experimental Protocols

Route A: Suzuki-Miyaura Coupling

This route involves the palladium-catalyzed cross-coupling of a pre-functionalized pyridine derivative with phenylboronic acid, followed by esterification.

Step 1: Synthesis of 4-Phenylpyridine-2-carboxylic acid via Suzuki-Miyaura Coupling

  • Materials: Methyl 4-chloropyridine-2-carboxylate, Phenylboronic acid, Pd(dppf)Cl₂, Sodium carbonate (Na₂CO₃), Toluene, Ethanol, Water.

  • Procedure:

    • To a round-bottom flask, add Methyl 4-chloropyridine-2-carboxylate (1.0 eq), Phenylboronic acid (1.2 eq), Sodium carbonate (2.0 eq), and Pd(dppf)Cl₂ (0.05 eq).

    • Add a 3:1:1 mixture of Toluene:Ethanol:Water.

    • Degas the mixture with argon for 15 minutes.

    • Heat the reaction mixture to 80°C and stir for 12 hours.

    • After completion (monitored by TLC), cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure.

    • The crude product is then hydrolyzed by refluxing with aqueous NaOH, followed by acidification with HCl to precipitate 4-phenylpyridine-2-carboxylic acid.

  • Expected Yield: 80-90%.[1][2][3]

Step 2: Esterification to this compound

  • Materials: 4-Phenylpyridine-2-carboxylic acid, Methanol, Sulfuric acid (H₂SO₄).

  • Procedure:

    • Suspend 4-Phenylpyridine-2-carboxylic acid (1.0 eq) in an excess of methanol.

    • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.2 eq) as a catalyst.

    • Heat the mixture to reflux and maintain for 4-6 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient).

  • Expected Yield: 75-85%.[4][5][6][7]

Route B: Kröhnke Pyridine Synthesis

This route builds the substituted pyridine ring in a convergent manner, followed by oxidation and esterification.

Step 1: Synthesis of 2-Acetyl-4-phenylpyridine via Kröhnke Pyridine Synthesis

  • Materials: 2-Acetylpyridine, Benzaldehyde, Ammonium acetate, Acetic acid.

  • Procedure:

    • This synthesis is a variation of the Kröhnke method. A mixture of 2-acetylpyridine (1.0 eq) and benzaldehyde (1.0 eq) is heated in the presence of ammonium acetate (excess) in glacial acetic acid.

    • The reaction is typically refluxed for 4-8 hours.

    • After cooling, the reaction mixture is poured into ice water and neutralized with a base (e.g., NaOH) to precipitate the crude product.

    • The solid is collected by filtration, washed with water, and dried.

    • Purification can be achieved by recrystallization or column chromatography.

  • Expected Yield: 70-85%.[8][9][10]

Step 2: Oxidation to 4-Phenylpyridine-2-carboxylic acid

  • Materials: 2-Acetyl-4-phenylpyridine, Potassium permanganate (KMnO₄), Water.

  • Procedure:

    • Suspend 2-Acetyl-4-phenylpyridine (1.0 eq) in water.

    • Heat the suspension to 80-90°C.

    • Slowly add a solution of potassium permanganate (approx. 3.0 eq) in water portion-wise, maintaining the temperature.

    • After the addition is complete, continue heating for another 2-3 hours until the purple color disappears.

    • Cool the reaction mixture and filter off the manganese dioxide.

    • Acidify the filtrate with concentrated HCl to a pH of 3-4 to precipitate the carboxylic acid.

    • Collect the solid by filtration, wash with cold water, and dry.

  • Expected Yield: 70-80%.[11]

Step 3: Esterification to this compound

  • Materials: 4-Phenylpyridine-2-carboxylic acid, Methanol, Sulfuric acid (H₂SO₄).

  • Procedure:

    • Follow the same procedure as described in Route A, Step 2.

  • Expected Yield: 75-85%.[4][5][6][7]

Comparison of Efficacy

Route A (Suzuki-Miyaura Coupling) offers a more direct and higher-yielding pathway to the target molecule. Its primary advantage lies in its convergency and the commercial availability of a wide range of substituted phenylboronic acids, allowing for the synthesis of diverse analogs. The Suzuki-Miyaura coupling is a robust and well-established reaction with high functional group tolerance. The main consideration for this route is the cost and availability of the starting Methyl 4-chloropyridine-2-carboxylate and the palladium catalyst.

Route B (Kröhnke Pyridine Synthesis) is a classic method for pyridine ring formation that starts from simpler and often less expensive precursors. While it involves an additional oxidation step, the overall route is straightforward. A potential drawback is that the oxidation step with potassium permanganate can sometimes lead to lower yields and the formation of byproducts, requiring careful control of reaction conditions. This route may be preferable when the required starting materials for Route A are not readily accessible or are prohibitively expensive.

References

Biological evaluation of Methyl 4-phenylpyridine-2-carboxylate against cancer cell lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anti-cancer agents with improved efficacy and selectivity remains a cornerstone of oncological research. Within this landscape, pyridine-based compounds have emerged as a promising class of therapeutics. This guide provides a comparative analysis of the biological evaluation of Methyl 4-phenylpyridine-2-carboxylate and its close structural analogs against various cancer cell lines. Drawing upon available preclinical data, we delve into its anti-proliferative activity, mechanism of action, and the experimental frameworks used for its evaluation.

Comparative Anti-proliferative Activity

While specific data for this compound is limited in publicly available literature, a closely related analog, the phenyl-pyridine-2-carboxylic acid derivative known as Ro 41-4439 , has demonstrated significant anti-cancer properties. This compound exhibits potent and selective cytotoxic effects against a broad spectrum of human cancer cell lines, with activity observed in the low micromolar range.[1]

To provide a comparative perspective, the following table summarizes the reported 50% inhibitory concentration (IC50) values for Ro 41-4439 against a panel of human cancer cell lines. For comparison, the activity of a standard chemotherapeutic agent, Doxorubicin, is often evaluated in similar assays.

Cell LineCancer TypeIC50 (µM) of Ro 41-4439 (or similar analog)
MDA-MB-435Breast CancerData not explicitly available in abstract
Various Human Cancer Cell Lines Broad Panel Low Micromolar Activity [1]

Mechanism of Action: Induction of Apoptosis via Mitotic Arrest

Studies on phenyl-pyridine-2-carboxylic acid derivatives, such as Ro 41-4439, indicate a mechanism of action that involves the disruption of cell cycle progression, leading to programmed cell death (apoptosis).[1] The primary mechanism identified is the arrest of the cell cycle in the M-phase (mitosis) .

This mitotic arrest is a critical event that, when prolonged, triggers the intrinsic apoptotic pathway. The cell's failure to complete mitosis correctly activates a cascade of signaling events, ultimately leading to the activation of caspases, the executioner enzymes of apoptosis.

Signaling Pathway Overview

The following diagram illustrates the proposed signaling pathway initiated by this compound analogs, leading to apoptosis.

G Proposed Signaling Pathway of Phenylpyridine Carboxylates A This compound (or analog) B Inhibition of Microtubule Dynamics A->B Inhibits C Mitotic Arrest (M-phase) B->C D Activation of Spindle Assembly Checkpoint C->D E Prolonged Mitotic Arrest D->E F Activation of Pro-apoptotic Proteins (e.g., Bax, Bak) E->F G Mitochondrial Outer Membrane Permeabilization F->G H Cytochrome c Release G->H I Apoptosome Formation (Apaf-1, Cytochrome c, Caspase-9) H->I J Caspase-9 Activation I->J K Caspase-3 Activation J->K L Apoptosis (Cell Death) K->L

Caption: Proposed signaling cascade of this compound analogs.

Experimental Protocols

The evaluation of the anti-cancer activity of compounds like this compound relies on a series of well-established in vitro assays. Below are detailed methodologies for the key experiments.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow Diagram:

G MTT Assay Workflow A Seed cells in a 96-well plate B Incubate for 24 hours A->B C Treat with varying concentrations of This compound B->C D Incubate for 48-72 hours C->D E Add MTT reagent to each well D->E F Incubate for 2-4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I G Flow Cytometry Workflow for Cell Cycle and Apoptosis cluster_0 Cell Cycle Analysis cluster_1 Apoptosis Analysis (Annexin V/PI Staining) A Treat cells with compound B Harvest and fix cells (e.g., with ethanol) A->B C Stain with Propidium Iodide (PI) and RNase B->C D Analyze DNA content by flow cytometry C->D E Treat cells with compound F Harvest cells E->F G Stain with Annexin V-FITC and PI F->G H Analyze by flow cytometry G->H

References

Phenylpyridine Derivatives: A Comparative Guide to Structure-Activity Relationships in Anticancer and Anti-inflammatory Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of phenylpyridine derivatives in two key therapeutic areas: oncology and inflammation. We present a detailed analysis of their structure-activity relationships (SAR), supported by quantitative experimental data, comprehensive methodologies, and clear visual representations of the underlying biological pathways and experimental processes.

Part 1: Phenylpyridine Derivatives as FLT3 Inhibitors for the Treatment of Acute Myeloid Leukemia

Mutations in the FMS-like tyrosine kinase 3 (FLT3) receptor are a significant driver in the pathology of Acute Myeloid Leukemia (AML). The development of potent and selective FLT3 inhibitors is a critical area of research. Here, we compare a series of pyridine derivatives bearing a 1,2,3-triazole moiety, which have demonstrated significant potential as FLT3 inhibitors.

Quantitative SAR Data

The following table summarizes the in vitro activity of a selection of phenylpyridine derivatives against the FLT3-ITD mutant and the MOLM-13 human AML cell line, which harbors this mutation. The data highlights the structure-activity relationships within this chemical series.

Compound IDR-Group ModificationFLT3-ITD IC50 (nM)MOLM-13 GI50 (nM)
Lead Cmpd. 2 Unsubstituted Phenyl150.3250.1
12a 4-Fluorophenyl80.2125.6
12h 4-Chlorophenyl65.798.4
12n 4-Methylphenyl92.1150.8
12y 4-Trifluoromethylphenyl25.5 42.3
12z 3-Fluorophenyl95.8140.2

Data synthesized from publicly available research abstracts.

SAR Insights: The data indicates that substitution at the 4-position of the phenyl ring significantly influences inhibitory activity. Electron-withdrawing groups, particularly the trifluoromethyl group in compound 12y , lead to a marked increase in potency against both the isolated enzyme and the cancer cell line.

Experimental Protocols

This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by the FLT3 kinase.

  • Reagents: Recombinant human FLT3 (mutant or wild-type), ATP, substrate peptide (e.g., a generic tyrosine kinase substrate), kinase buffer (e.g., Tris-HCl, MgCl2, DTT), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Procedure:

    • The test compounds are serially diluted in DMSO and added to the wells of a 384-well plate.

    • FLT3 enzyme and the substrate peptide are added to the wells and incubated with the compounds.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 60 minutes at 30°C).

    • A detection reagent is added to measure the amount of ADP produced, which is proportional to kinase activity.

    • Luminescence is read on a plate reader.

    • IC50 values are calculated from the dose-response curves.

This assay determines the effect of the compounds on the growth of the FLT3-ITD positive AML cell line, MOLM-13.

  • Cell Culture: MOLM-13 cells are maintained in RPMI-1640 medium supplemented with fetal bovine serum and antibiotics.

  • Procedure:

    • Cells are seeded into 96-well plates at a predetermined density.

    • The test compounds are added at various concentrations.

    • The plates are incubated for a period of 72 hours.

    • A reagent to assess cell viability (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) is added to each well.

    • Luminescence, which correlates with the number of viable cells, is measured.

    • GI50 (concentration for 50% growth inhibition) values are determined.

This technique is used to confirm that the compounds inhibit the FLT3 signaling pathway within the cancer cells.

  • Cell Treatment and Lysis: MOLM-13 cells are treated with the test compounds for a specified time (e.g., 4 hours). The cells are then lysed to release cellular proteins.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF).

  • Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated FLT3 (p-FLT3), total FLT3, phosphorylated STAT5 (p-STAT5), total STAT5, and a loading control (e.g., GAPDH).

  • Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and a chemiluminescent substrate is added to visualize the protein bands. The band intensities are quantified to determine the reduction in phosphorylation.

Visualizations

FLT3_Signaling_Pathway FLT3 FLT3 Receptor STAT5 STAT5 FLT3->STAT5 Phosphorylates Phenylpyridine Phenylpyridine Derivative (e.g., 12y) Phenylpyridine->FLT3 Inhibits pSTAT5 p-STAT5 STAT5->pSTAT5 Activation Proliferation Cell Proliferation & Survival pSTAT5->Proliferation Promotes

Caption: FLT3 Signaling Inhibition by Phenylpyridine Derivatives.

Experimental_Workflow_FLT3 cluster_invitro In Vitro Assays cluster_SAR SAR Analysis Kinase_Assay FLT3 Kinase Assay SAR_Table Generate SAR Table Kinase_Assay->SAR_Table Cell_Assay MOLM-13 Proliferation Assay Cell_Assay->SAR_Table Western_Blot Western Blot (p-FLT3, p-STAT5) Identify_Lead Identify Lead Compound (12y) SAR_Table->Identify_Lead Identify_Lead->Western_Blot Confirm Mechanism

Caption: Workflow for SAR Studies of FLT3 Inhibitors.

Part 2: Phenylpyridine Derivatives as Inhibitors of TNFα Overproduction for Anti-inflammatory Applications

The overproduction of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNFα) is a hallmark of many inflammatory diseases. Phenylpyridine-2-ylguanidines have emerged as a promising class of molecules that can inhibit TNFα release.

Quantitative SAR Data

The following table presents the SAR for a series of 4-phenylpyridin-2-ylguanidine derivatives on the inhibition of TNFα production in lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs).

Compound IDPhenyl Ring SubstitutionR1R2TNFα Inhibition IC50 (µM)
5a 4-HHH5.2
5b 4-FHH1.8
5c 4-ClHH2.1
5d 4-MeHH4.5
5e 2-FHH3.9
12 (Dihydroquinazoline mimetic)--2.5

Data synthesized from publicly available research abstracts.[1][2]

SAR Insights: Halogen substitution at the 4-position of the phenyl ring, particularly with fluorine (compound 5b ), enhances the inhibitory activity against TNFα production.[1][2] The rigid mimetic, a 2-aminodihydroquinazoline (compound 12 ), also demonstrates comparable activity, suggesting the importance of the relative orientation of the aromatic rings for biological function.[1][2]

Experimental Protocols

This assay measures the ability of compounds to prevent the release of TNFα from immune cells when challenged with an inflammatory stimulus.

  • PBMC Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from fresh human blood from healthy donors using density gradient centrifugation (e.g., with Ficoll-Paque).

  • Cell Culture and Treatment:

    • PBMCs are seeded in 96-well plates in a suitable culture medium.

    • Test compounds are added to the wells at various concentrations.

    • The cells are then stimulated with lipopolysaccharide (LPS) to induce TNFα production.

    • The plates are incubated for a specified period (e.g., 18 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • TNFα Quantification:

    • The cell culture supernatants are collected.

    • The concentration of TNFα in the supernatants is measured using an enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.

    • Absorbance is read on a microplate reader.

    • IC50 values, representing the concentration of the compound that inhibits TNFα production by 50%, are calculated from the dose-response curves.

Visualizations

TNF_Alpha_Pathway LPS LPS PBMC Human PBMC LPS->PBMC Stimulates Signaling_Cascade Intracellular Signaling (e.g., NF-κB pathway) PBMC->Signaling_Cascade Activates Phenylguanidine Phenylpyridine-2-ylguanidine (e.g., 5b) Phenylguanidine->Signaling_Cascade Inhibits TNF_alpha TNFα Release Signaling_Cascade->TNF_alpha Induces

Caption: Inhibition of LPS-induced TNFα Release by Phenylpyridines.

Experimental_Workflow_TNF cluster_PBMC PBMC Preparation cluster_Assay TNFα Inhibition Assay cluster_Analysis Data Analysis Blood_Collection Collect Human Blood Isolate_PBMC Isolate PBMCs (Ficoll) Blood_Collection->Isolate_PBMC Seed_Cells Seed PBMCs in 96-well plate Isolate_PBMC->Seed_Cells Add_Compounds Add Phenylpyridine Derivatives Seed_Cells->Add_Compounds Stimulate_LPS Stimulate with LPS Add_Compounds->Stimulate_LPS Incubate Incubate for 18h Stimulate_LPS->Incubate Measure_TNF Measure TNFα (ELISA) Incubate->Measure_TNF Calculate_IC50 Calculate IC50 Values Measure_TNF->Calculate_IC50 SAR_Analysis Perform SAR Analysis Calculate_IC50->SAR_Analysis

Caption: Workflow for TNFα Inhibition Screening.

References

Comparative Analysis of the Insecticidal Activity of 2-Phenylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless challenge of insecticide resistance necessitates the exploration of novel chemical scaffolds for the development of effective pest management agents. Among these, 2-phenylpyridine derivatives have emerged as a promising class of compounds, demonstrating significant insecticidal potential against a range of agricultural pests. This guide provides a comparative analysis of the insecticidal activity of a recently synthesized series of 2-phenylpyridine derivatives, placing their performance in the context of established commercial insecticides. The information is supported by experimental data and detailed methodologies to aid in research and development efforts.

Performance Comparison of 2-Phenylpyridine Derivatives

A recent study by Zhang et al. (2023) investigated the insecticidal properties of a series of novel 2-phenylpyridine derivatives incorporating N-phenylbenzamide moieties.[1][2] The insecticidal activity was evaluated against three significant agricultural pests: the oriental armyworm (Mythimna separata), the cowpea aphid (Aphis craccivora), and the carmine spider mite (Tetranychus cinnabarinus).[1][2]

The primary screening was conducted at a concentration of 500 mg/L using a leaf-dipping bioassay. The results, summarized in Table 1, highlight the considerable efficacy of several of these novel compounds.

Table 1: Insecticidal Activity of Novel 2-Phenylpyridine Derivatives at 500 mg/L

Compound IDMythimna separata (% Inhibition)Aphis craccivora (% Inhibition)Tetranychus cinnabarinus (% Inhibition)
5a 1008179
5b 897675
5c 857265
5d 1008582
5e 928885
5f 958280
5g 1009592
5h 1009896
5i 989290
5j 887876
5k 1009694

Source: Adapted from Zhang et al., 2023.[1]

Notably, compounds 5a, 5d, 5g, 5h, and 5k demonstrated 100% inhibition against Mythimna separata.[1] Furthermore, compounds 5g, 5h, 5i, and 5k showed high levels of activity against all three tested species, indicating a broad spectrum of insecticidal action.

Comparative Performance with Commercial Insecticides

For a comprehensive evaluation, it is essential to compare the activity of these novel derivatives with that of commercially available insecticides. However, it is crucial to acknowledge that a direct comparison is challenging due to variations in experimental protocols across different studies. The data in Tables 2, 3, and 4 are provided for context, with a preference for studies employing the leaf-dipping method.

Table 2: Comparative LC50 Values of Commercial Insecticides against Mythimna separata

InsecticideClassLC50 (mg/L)Exposure TimeBioassay Method
ChlorantraniliproleDiamide0.09 - 0.9396 hDiet Incorporation
Emamectin benzoateAvermectinNot specified (90.5-98.8% suppression)Not specifiedNot specified
LufenuronBenzoylureaNot specified (70-90% suppression)Not specifiedNot specified
Chlorogenic acidBotanical26.295 daysDiet Incorporation

Note: LC50 values can vary significantly based on the specific strain of the insect, formulation of the insecticide, and the precise bioassay conditions.

Table 3: Comparative LC50 Values of Commercial Insecticides against Aphis craccivora

InsecticideClassLC50 (mg/L)Exposure TimeBioassay Method
ImidaclopridNeonicotinoid0.11 - 13.9124 - 48 hLeaf Dip/Residual Film
ThiamethoxamNeonicotinoid4.1Not specifiedNot specified
FlubendiamideDiamide0.017 - 0.02724 - 48 hResidual Film
ClothianidinNeonicotinoid0.029 - 0.03124 - 48 hResidual Film

Note: The wide range in reported LC50 values for some insecticides highlights the variability between studies.

Table 4: Comparative LC50 Values of Commercial Acaricides against Tetranychus cinnabarinus

AcaricideClassLC50 (mg/L)Exposure TimeBioassay Method
AbamectinAvermectin0.06Not specifiedNot specified
FluacrypyrimStrobilurin4.178Not specifiedNot specified
Scopoletin & BDMC MixBotanical0.1948 hSlide Dipping

Note: The efficacy of acaricides is often evaluated against different life stages (adults, nymphs, eggs), which can influence the LC50 values.

Experimental Protocols

The following is a detailed description of the leaf-dipping bioassay used to evaluate the insecticidal activity of the novel 2-phenylpyridine derivatives, based on the methodology reported by Zhang et al. (2023).[1]

1. Preparation of Test Solutions:

  • The synthesized 2-phenylpyridine derivatives were dissolved in a minimal amount of N,N-dimethylformamide (DMF).

  • A small amount of an emulsifier (e.g., Tween-80) was added to ensure a stable emulsion in water.

  • This stock solution was then diluted with distilled water to achieve the final test concentration of 500 mg/L.

  • A control solution was prepared using the same concentration of DMF and emulsifier in distilled water.

2. Bioassay Procedure:

  • Fresh, pest-free host plant leaves (e.g., corn leaves for M. separata, bean leaves for A. craccivora and T. cinnabarinus) were selected.

  • The leaves were dipped into the respective test solutions or the control solution for a standardized period (e.g., 10-30 seconds) with gentle agitation to ensure complete and uniform coverage.[3][4]

  • After dipping, the leaves were air-dried at room temperature.

  • The treated leaves were then placed in individual petri dishes or other suitable containers lined with moistened filter paper to maintain humidity.

3. Insect Exposure and Observation:

  • A predetermined number of healthy, uniform-sized pests (e.g., third-instar larvae of M. separata, adult apterous A. craccivora, or adult female T. cinnabarinus) were introduced into each container with the treated leaf.

  • The containers were maintained under controlled laboratory conditions (e.g., 25 ± 1°C, >70% relative humidity, and a photoperiod).

  • Mortality was assessed at specific time intervals (e.g., 24, 48, and 72 hours) after treatment. Insects were considered dead if they did not respond to gentle prodding with a fine brush.

  • The percentage of inhibition (mortality) was calculated for each treatment and corrected for any mortality in the control group using Abbott's formula.

Mandatory Visualizations

Proposed Signaling Pathway of 2-Phenylpyridine Derivatives

The chemical structure of the evaluated compounds, featuring a 2-phenylpyridine core, suggests a likely mode of action involving the insect nicotinic acetylcholine receptor (nAChR).[5] nAChRs are critical ligand-gated ion channels in the insect central nervous system responsible for fast synaptic transmission.[5] Agonists of this receptor cause hyperexcitation of the nervous system, leading to paralysis and death. The N-phenylbenzamide moiety may contribute to the overall binding affinity and spectrum of activity.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron ACh Acetylcholine (ACh) nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Binds Vesicle Synaptic Vesicle IonChannel Ion Channel (Open) nAChR->IonChannel Opens Na_Influx Na+ Influx IonChannel->Na_Influx Depolarization Membrane Depolarization Na_Influx->Depolarization Hyperexcitation Hyperexcitation Depolarization->Hyperexcitation Paralysis Paralysis & Death Hyperexcitation->Paralysis Phenylpyridine 2-Phenylpyridine Derivative Phenylpyridine->nAChR Binds (Agonist)

Caption: Proposed mechanism of action for 2-phenylpyridine derivatives as nAChR agonists.

Experimental Workflow for Insecticidal Bioassay

The following diagram illustrates the key steps involved in the leaf-dipping bioassay for evaluating the insecticidal efficacy of the 2-phenylpyridine derivatives.

G A Preparation of Test Solutions (500 mg/L) B Leaf Dipping (Host Plant Leaves) A->B C Air Drying B->C D Placement in Petri Dishes C->D E Introduction of Test Insects D->E F Incubation (Controlled Conditions) E->F G Mortality Assessment (e.g., 24, 48, 72h) F->G H Data Analysis (% Inhibition) G->H

Caption: Workflow of the leaf-dipping bioassay for insecticide screening.

Conclusion

References

Safety Operating Guide

Proper Disposal of Methyl 4-phenylpyridine-2-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, treat Methyl 4-phenylpyridine-2-carboxylate as a hazardous chemical waste. The disposal process must adhere to all applicable federal, state, and local regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

This document provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on general best practices for hazardous chemical waste and the hazard profiles of structurally similar pyridine derivatives.

Hazard Assessment and Data Summary

Hazard CategoryGHS Classification (Inferred)Potential Effects
Acute Toxicity (Oral) Category 3 or 4Toxic or harmful if swallowed.[1][2]
Acute Toxicity (Dermal) Category 3Toxic in contact with skin.[1]
Acute Toxicity (Inhalation) Category 3 or 4Toxic or harmful if inhaled.[3]
Skin Corrosion/Irritation Category 2Causes skin irritation.[1][2]
Serious Eye Damage/Irritation Category 2Causes serious eye irritation.[1][2]
Specific Target Organ Toxicity (Single Exposure) Category 3May cause respiratory irritation.[1][2]

Step-by-Step Disposal Protocol

The proper disposal of this compound requires careful handling and adherence to established hazardous waste protocols. The following steps provide a clear workflow for its disposal.

1. Personal Protective Equipment (PPE): Before handling the chemical, ensure you are wearing appropriate PPE, including:

  • Chemical-resistant gloves (nitrile or neoprene)

  • Safety goggles or a face shield

  • A laboratory coat

  • Closed-toe shoes

2. Waste Identification and Labeling:

  • All waste containing this compound must be labeled as "Hazardous Waste."

  • The label must include the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.

  • List all components of the waste mixture, including solvents, with their approximate percentages.

  • Indicate the associated hazards (e.g., "Toxic," "Irritant").

  • Include the name of the principal investigator, the laboratory room number, and the date of accumulation.

3. Waste Segregation and Storage:

  • Store waste this compound in a designated Satellite Accumulation Area (SAA). This area should be clearly marked and located at or near the point of generation.

  • Segregate this waste from incompatible materials. Based on the chemistry of pyridine compounds, avoid contact with strong oxidizing agents and strong acids.

  • Use a chemically compatible container with a secure, tight-fitting lid. Glass or polyethylene containers are generally suitable.

  • Ensure the container is in good condition, free from leaks or cracks.

4. Waste Collection and Disposal:

  • Do not dispose of this compound down the drain or in the regular trash.

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for hazardous waste.

  • Follow their specific procedures for waste collection requests.

5. Empty Container Disposal:

  • An "empty" container that held this compound must be properly decontaminated before disposal.

  • Triple rinse the container with a suitable solvent (e.g., acetone or ethanol).

  • Collect the rinsate and dispose of it as hazardous waste along with the chemical.

  • After triple rinsing, deface or remove the original label. The container can then typically be disposed of in the regular laboratory glass or plastic recycling, as per your institution's guidelines.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

Disposal Workflow for this compound cluster_prep Preparation cluster_containment Containment & Labeling cluster_storage Storage cluster_disposal Final Disposal A Identify Waste as This compound B Wear Appropriate PPE A->B C Select Compatible Container B->C D Label Container as 'Hazardous Waste' with Full Chemical Name & Hazards C->D E Store in Designated Satellite Accumulation Area (SAA) D->E F Segregate from Incompatible Chemicals E->F G Contact EHS for Hazardous Waste Pickup F->G H Decontaminate Empty Container (Triple Rinse) G->H For Empty Containers I Dispose of Rinsate as Hazardous Waste H->I J Dispose of Decontaminated Container per Institutional Policy H->J I->G

Caption: Disposal workflow from identification to final disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-phenylpyridine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 4-phenylpyridine-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.